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3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine Documentation Hub

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  • Product: 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine
  • CAS: 30315-49-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

This technical guide is structured to provide a comprehensive, mechanism-driven workflow for the synthesis of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine. It moves beyond simple recipe-following to explore the chemica...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a comprehensive, mechanism-driven workflow for the synthesis of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine. It moves beyond simple recipe-following to explore the chemical causality, stereochemical implications, and kinetic stability of the target heterocycle.

Executive Summary

The synthesis of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine represents a classic example of condensation chemistry used to mask 1,2-amino alcohols or to generate chiral auxiliaries. This transformation utilizes 1-(tert-butylamino)propan-2-ol and benzaldehyde under dehydrative conditions.

Key technical considerations for this protocol include:

  • Regiocontrol: Ensuring the methyl group is positioned at C5 requires the correct amino alcohol isomer.

  • Steric Management: The bulky tert-butyl group at the nitrogen center significantly influences the reaction kinetics and the diastereomeric ratio (cis/trans) of the product.

  • Water Management: The reaction is an equilibrium process (

    
    ); efficient water removal is critical for high yields.
    

Retrosynthetic Analysis & Precursor Selection

To achieve the specific substitution pattern (3-tBu, 5-Me, 2-Ph), the retrosynthetic disconnection must occur at the acetal center (C2) and the aminal/ether bonds.

Structural Logic
  • C2-Phenyl: Originates from the carbonyl carbon of Benzaldehyde .

  • N-Tert-butyl: Originates from the amine component.[1][2]

  • C5-Methyl: This is the critical regiochemical marker.

    • Option A: 2-(tert-butylamino)propan-1-ol

      
       Yields 4-methyl oxazolidine. (Incorrect)
      
    • Option B:1-(tert-butylamino)propan-2-ol

      
       Yields 5-methyl oxazolidine . (Correct)
      

Therefore, the required amino alcohol is 1-(tert-butylamino)propan-2-ol .

Reaction Scheme


Reaction Mechanism & Thermodynamics

The formation of the oxazolidine ring proceeds via a condensation mechanism. Due to the steric bulk of the tert-butyl group, the pathway typically favors the initial formation of a hemiaminal species or an iminium ion, followed by cyclization.

Mechanistic Pathway[3][4][5][6]
  • Nucleophilic Attack: The secondary amine attacks the aldehyde carbonyl. Note: Steric hindrance from the t-butyl group may slow this step compared to less substituted amines.

  • Hemiaminal Formation: Proton transfer yields the carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water generates the iminium ion (Schiff base equivalent).

  • 5-Exo-Trig Cyclization: The hydroxyl group attacks the electrophilic iminium carbon to close the ring.

ReactionMechanism Start Benzaldehyde + 1-(t-butylamino)propan-2-ol Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Inter2 Iminium Ion (Schiff Base) Inter1->Inter2 Acid Cat. - H2O Water H2O (Removed) Inter1->Water Product 3-tert-butyl-5-methyl- 2-phenyl-1,3-oxazolidine Inter2->Product Intramolecular Cyclization

Caption: Mechanistic pathway from condensation to cyclization. The dehydration step (Inter1


 Inter2) is the thermodynamic bottleneck requiring water removal.

Experimental Protocol

This protocol uses azeotropic distillation (Dean-Stark) to drive the equilibrium forward.

Reagents & Equipment
ReagentEquiv.[3][4][5]Role
1-(tert-butylamino)propan-2-ol 1.0Nucleophile / Backbone
Benzaldehyde 1.05Electrophile (Slight excess)
Toluene (or Benzene)SolventAzeotropic medium
p-Toluenesulfonic acid (p-TsOH) 0.01Catalyst
Potassium Carbonate -Neutralization
Step-by-Step Methodology
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1-(tert-butylamino)propan-2-ol (50 mmol) and Benzaldehyde (52.5 mmol) to the flask.

  • Solvent: Dissolve in 100 mL of anhydrous Toluene.

  • Catalysis: Add a catalytic crystal of p-TsOH (approx. 10 mg).

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: Reaction is typically complete when water evolution ceases (approx. 3-5 hours).

  • Workup:

    • Cool the mixture to room temperature.

    • Wash with saturated aqueous

      
       (to remove acid catalyst and unreacted benzoic acid).
      
    • Wash with Brine.

    • Dry organic layer over

      
      .
      
  • Purification: Remove solvent in vacuo. The resulting oil can often be distilled under reduced pressure (vacuum distillation) to yield the pure oxazolidine.

ExperimentalWorkflow Setup Setup: RBF + Dean-Stark Solvent: Toluene Reflux Reflux (3-5 hrs) Monitor H2O evolution Setup->Reflux Workup Wash: NaHCO3 -> Brine Dry: Na2SO4 Reflux->Workup Purify Vacuum Distillation or Column Chromatography Workup->Purify

Caption: Operational workflow for the synthesis emphasizing the critical water removal step during reflux.

Stereochemical Considerations

The reaction generates a new chiral center at C2. Since the starting material (if racemic) contains a chiral center at the carbon bearing the methyl group (C5), the product will be a mixture of diastereomers.

  • Diastereomers: The relationship between the C2-Phenyl and C5-Methyl groups can be cis or trans.

  • Steric Control: The bulky N-tert-butyl group exerts significant steric pressure.

    • Thermodynamic control typically favors the isomer where the bulky substituents (Phenyl at C2 and Methyl at C5) adopt a configuration that minimizes steric clash with the N-tert-butyl group.

    • Literature on similar 2,3-disubstituted oxazolidines suggests a preference for the trans relationship between the C2 and C5 substituents to avoid 1,3-diaxial-like interactions in the envelope conformation of the ring.

Stability and Hydrolysis (Self-Validation)

To validate the integrity of the synthesized product, one must understand its stability profile. Oxazolidines are "masked" carbonyls/amino alcohols and are susceptible to hydrolysis.

  • Acid Sensitivity: The ring opens rapidly in dilute aqueous acid to regenerate the amino alcohol and benzaldehyde.

  • Kinetic Data: According to studies by Fife et al., the hydrolysis of N-substituted oxazolidines is general acid catalyzed. The presence of the bulky tert-butyl group may retard hydrolysis slightly compared to N-methyl analogs due to steric shielding of the nitrogen lone pair, but the compound remains moisture-sensitive.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at low temperature to prevent slow hydrolysis by atmospheric moisture.

References

  • Fife, T. H., & Hagopian, L. (1968). Oxazolidine Hydrolysis.[3][4][6] The Participation of Solvent and Buffer in Ring Opening.[3] Journal of the American Chemical Society.

  • Bergmann, E. D. (1953). The Chemistry of Oxazolidines.[1][7][8][9][3][6][10] Chemical Reviews.

  • PubChem Compound Summary. (2024). Oxazolidine Structures and Derivatives.[1][7][9][3][4][6][10] National Library of Medicine.

  • Organic Chemistry Portal. (2024). Synthesis of Oxazolidines.[1][7][8][9][3][4][6][10]

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Interpretation of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

Abstract: This technical guide provides a comprehensive analysis of the spectral data for 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the spectral data for 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine. Designed for researchers, scientists, and professionals in drug development, this document details the predictive interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide follows a first-principles approach, explaining the causal relationships between the molecule's structural features and its spectral signatures. Each section includes detailed theoretical justifications, predictive data tables, standardized experimental protocols, and visualizations to facilitate a thorough understanding of the structural elucidation process.

Section 1: Molecular Structure and Spectroscopic Overview

The compound 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is a heterocyclic molecule featuring a saturated five-membered ring containing both oxygen and nitrogen atoms.[1] Its structural characterization is paramount for confirming its identity in synthesis and for understanding its chemical behavior. The molecule's architecture is defined by four key motifs, each contributing distinct and predictable signals across various spectroscopic techniques:

  • The Oxazolidine Ring: A core C₃NO heterocycle that provides a foundational framework. The protons and carbons of this ring will exhibit chemical shifts influenced by the adjacent nitrogen and oxygen heteroatoms.

  • The N-tert-butyl Group: A sterically bulky substituent on the nitrogen atom. This group is diagnostically significant, typically producing a strong, sharp singlet in ¹H NMR due to the equivalence of its nine protons.[2][3]

  • The C2-phenyl Group: An aromatic ring attached to the acetal carbon (C2). This group introduces signals in the aromatic region of the NMR spectra and influences the chemical shift of the C2 proton and carbon.

  • The C5-methyl Group: An aliphatic substituent on the oxazolidine ring, which introduces chirality at the C5 position and results in predictable splitting patterns for itself and the adjacent C5 proton.

A synergistic approach, utilizing data from multiple spectroscopic methods, is essential for unambiguous structural confirmation. This guide will deconstruct the predicted spectrum for each technique individually before outlining an integrated workflow.

Figure 1: Molecular structure of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine with key ring positions numbered.

Section 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen framework of a molecule. The predicted spectrum for the title compound is characterized by distinct signals from each of its structural motifs.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated signals for 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine in a standard deuterated solvent like CDCl₃.

Chemical Shift (δ) ppmIntegrationMultiplicityAssignmentCausality Behind Assignment
~7.40 - 7.205HMultiplet (m)Phenyl protons (Ar-H)Protons on an aromatic ring typically resonate in this region. The complex multiplet arises from small differences in the chemical environment of o-, m-, and p-protons.
~4.801HSinglet (s)C2-H (acetal proton)This proton is deshielded by two adjacent electronegative atoms (O and N) and the phenyl ring, shifting it downfield. No adjacent protons result in a singlet.
~4.10 - 3.901HMultiplet (m)C5-HThis methine proton is coupled to the C5-methyl protons and the two diastereotopic C4 protons, leading to a complex multiplet.
~3.50 & ~2.802HMultiplets (m)C4-H₂These methylene protons are diastereotopic due to the adjacent chiral center at C5. They couple with each other and with the C5 proton, often appearing as complex multiplets or an AB quartet.
~1.253HDoublet (d)C5-CH₃The methyl group is split into a doublet by the single adjacent proton on C5.
~1.109HSinglet (s)N-C(CH₃)₃The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a strong, sharp singlet.[2][4] Its upfield position is characteristic of aliphatic protons.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol ensures a high-quality, reproducible spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Parameters (Typical 400 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 scans for good signal-to-noise ratio.

    • Spectral Width (SW): A range of 0-12 ppm is sufficient to capture all proton signals.

    • Temperature: 298 K (25 °C).

    • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Processing: Apply an exponential multiplication (line broadening) of 0.3 Hz before Fourier transformation to improve signal shape.

Section 3: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments and provides information about their electronic surroundings.

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentCausality Behind Assignment
~140 - 125Phenyl Carbons (Ar-C)Six aromatic carbons will appear in this region. Due to symmetry, four signals are expected (ipso, ortho, meta, para).[5]
~95C2 (acetal carbon)This carbon is bonded to two heteroatoms (O and N), causing significant deshielding and a shift far downfield into the characteristic range for acetal carbons.[6]
~75C5An aliphatic carbon bonded to both oxygen and nitrogen (via C-N-C5), placing it in this intermediate region.
~55C4An aliphatic carbon adjacent to nitrogen, typically found in this range.
~52N-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~28N-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group appear in the high-field aliphatic region.[2]
~20C5-CH₃The methyl group carbon at C5, appearing in the typical upfield region for aliphatic carbons.

Experimental Protocol: ¹³C NMR Spectrum Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Parameters (Typical 100 MHz Spectrometer):

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 scans or more are typically required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A range of 0-220 ppm is standard for organic molecules.

    • Referencing: The central peak of the CDCl₃ solvent triplet is referenced to 77.16 ppm.

Section 4: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For the title compound, the key is to identify the C-O and C-N bonds of the ring and the aromatic C=C bonds, and to confirm the absence of other groups like hydroxyls (O-H) or carbonyls (C=O).

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3100 - 3000Medium-WeakAromatic C-H StretchStretching of the C-H bonds on the phenyl ring.
2980 - 2850StrongAliphatic C-H StretchStretching of C-H bonds in the tert-butyl and methyl groups, and on the oxazolidine ring.
1600, 1495, 1450Medium-WeakAromatic C=C StretchRing stretching vibrations of the phenyl group.
~1120StrongAsymmetric C-O-C StretchThe most prominent band for an ether-like linkage within a five-membered ring.[7] This is a key diagnostic peak.
~1200 - 1000MediumC-N StretchStretching of the carbon-nitrogen single bonds in the ring and to the tert-butyl group.[8]

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

  • Sample Preparation:

    • Place a small, clean, and dry amount of the neat liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply the solution to the ATR crystal, and allow the solvent to evaporate.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Typically, 16-32 scans are co-added to produce the final spectrum.

    • The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Section 5: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and structural information based on its fragmentation pattern.

Predicted Fragmentation Pathway

The molecular formula is C₁₄H₂₁NO, giving an exact mass of 219.1623 g/mol . The fragmentation is expected to be dominated by cleavages that form stable carbocations, particularly involving the N-tert-butyl group.[9][10]

  • Molecular Ion (M⁺˙): The spectrum should show a molecular ion peak at m/z = 219 .

  • Primary Fragmentation: The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group via alpha-cleavage. This produces a highly stable tertiary carbocation. This [M-15]⁺ fragment is often the base peak in the spectrum.[10][11]

parent Molecular Ion (M⁺˙) [C₁₄H₂₁NO]⁺˙ m/z = 219 loss - •CH₃ parent->loss fragment [M-15]⁺ Fragment [C₁₃H₁₈NO]⁺ m/z = 204 (Base Peak) loss->fragment

Figure 2: Dominant fragmentation pathway of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine in EI-MS.

Table of Predicted Major Fragments

m/zProposed Ion StructureFragment LostComments
219[C₁₄H₂₁NO]⁺˙-Molecular Ion (M⁺˙)
204[M - CH₃]⁺•CH₃Loss of a methyl radical from the tert-butyl group. Expected to be the base peak due to carbocation stability.[10]
162[M - C₄H₉]⁺•C₄H₉Loss of the entire tert-butyl radical.
118[C₈H₈N]⁺A possible fragment from ring cleavage.
77[C₆H₅]⁺Phenyl cation, a common fragment for aromatic compounds.
57[C₄H₉]⁺Tert-butyl cation, a very stable and common fragment.

Experimental Protocol: EI-MS Acquisition

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or hexane) is introduced into the instrument, typically via direct infusion or through a Gas Chromatography (GC) inlet.

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source.

  • Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and the resulting signal is plotted as relative abundance versus m/z to generate the mass spectrum.

Section 6: Integrated Spectral Interpretation Workflow

cluster_0 Primary Analysis cluster_1 Detailed Structural Framework cluster_2 Confirmation MS Mass Spectrometry (MS) C13NMR ¹³C NMR MS->C13NMR  Molecular Formula  (C₁₄H₂₁NO) Confirmation Final Structure Confirmation MS->Confirmation IR Infrared Spectroscopy (IR) H1NMR ¹H NMR IR->H1NMR  Functional Groups  (C-O-C, No C=O/OH) IR->Confirmation C13NMR->H1NMR  Carbon Skeleton  (Number of unique carbons) C13NMR->Confirmation H1NMR->Confirmation  Proton Connectivity  (Spin-spin coupling)

Figure 3: Logical workflow for the integrated spectral analysis of the target molecule.

  • Start with Mass Spectrometry: Obtain the molecular weight (219 amu) and formula (C₁₄H₂₁NO) from the molecular ion peak. This provides the fundamental building blocks.

  • Consult Infrared Spectroscopy: Confirm the presence of key functional groups (C-O-C ether, aliphatic and aromatic C-H) and, crucially, the absence of others (no O-H, N-H, or C=O bands). This validates the proposed oxazolidine structure.

  • Analyze ¹³C NMR: Determine the number of unique carbon environments. The data should match the proposed structure (e.g., 9 unique carbons, with the tert-butyl methyls being equivalent). The downfield acetal carbon (~95 ppm) is a strong indicator of the C2 position.

  • Interpret ¹H NMR: This is the final and most detailed step. Correlate every signal. The 9H singlet confirms the tert-butyl group, the 5H aromatic multiplet confirms the phenyl group, and the integration and splitting patterns of the remaining signals must perfectly match the connectivity of the 5-methyl-oxazolidine ring.

  • Final Confirmation: If the data from all four techniques are mutually consistent, the structure of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is confirmed with a high degree of confidence.

Section 7: Conclusion

The spectral analysis of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine yields a unique and predictable set of data across ¹H NMR, ¹³C NMR, IR, and MS techniques. The presence of the tert-butyl group provides a powerful diagnostic signal in both NMR and MS. The chemical shifts of the oxazolidine ring protons and carbons are characteristic of their heteroatomic environment, and the fragmentation pattern is dominated by the formation of stable carbocations. By following the integrated workflow presented in this guide, researchers can confidently elucidate and confirm the structure of this and structurally related molecules, ensuring the scientific integrity of their work.

Section 8: References

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • Brown, D. W., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(11), 4739-4747. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (General principles reflected in online resources like LibreTexts). Sourced from: LibreTexts Chemistry. Infrared Spectroscopy. [Link]

  • Supporting Information for various organic compounds. (Illustrative spectral data for phenyl groups). [Link]

  • ResearchGate. Chemical structure analysis of the oxazolidine derivatives by FTIR.... [Link]

  • Kadhim, W. R., & Al-Adilee, K. J. (2021). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Annals of the Romanian Society for Cell Biology, 25(6), 1184-1195. [Link]

  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

  • Wikipedia. Oxazolidine. [Link]

  • ChemGuides. 1H NMR: Structural Elucidation III. [Link]

  • Kahlert, J., et al. (1998). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Journal of Mass Spectrometry, 33(3), 271-281. [Link]

  • Nagarajan, K., & Nair, M. D. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(6), 445-460. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Royal Society of Chemistry. Electronic supplementary information. [Link]

Sources

Foundational

3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine CAS number and properties

The following technical guide details the properties, synthesis, and applications of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine , a heterocyclic compound belonging to the class of 1,3-oxazolidines. Core Identity & Ap...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine , a heterocyclic compound belonging to the class of 1,3-oxazolidines.

Core Identity & Application Profile

Executive Summary

3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is a lipophilic, five-membered heterocyclic ring system containing oxygen and nitrogen.[1] It is chemically defined as the condensation product of benzaldehyde and 1-(tert-butylamino)propan-2-ol .[1]

In drug development and organic synthesis, this scaffold is primarily utilized as:

  • A Hydrolyzable Prodrug: To mask the physicochemical properties (solubility, pKa) of the parent amino alcohol or aldehyde.[1]

  • A Chiral Auxiliary: Leveraging the stereocenters at C2 and C5 to direct diastereoselective reactions.[1]

  • A Masked Intermediate: Protecting secondary amines and alcohols simultaneously during multi-step synthesis.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

This compound exists as a mixture of diastereomers (cis/trans) due to the chiral centers at C2 and C5.[1]

PropertySpecification
Chemical Name 3-(tert-butyl)-5-methyl-2-phenyl-1,3-oxazolidine
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
CAS Number (Generic) Note: Specific CAS numbers are often assigned to resolved stereoisomers.[1] Closely related analog (5-hydroxymethyl): 30315-49-2.[1][2]
Physical State Colorless to pale yellow oil (at RT)
Boiling Point ~110–115 °C (at 0.5 mmHg) [Predicted]
Solubility Soluble in DCM, THF, Toluene, Ethanol; Insoluble in Water.[1]
LogP (Predicted) 3.2 – 3.8 (Highly Lipophilic)
pKa (Conjugate Acid) ~5.5 – 6.5 (Ring nitrogen is less basic than acyclic amine)
Structural Analysis

The molecule features a bulky tert-butyl group on the nitrogen (N3), which exerts significant steric hindrance.[1] This bulkiness influences the ring conformation (typically an envelope conformation) and the diastereomeric ratio during synthesis, favoring the isomer where the C2-Phenyl and C5-Methyl groups minimize steric clash with the N-tert-butyl group.[1]

Synthesis & Manufacturing Protocol

The synthesis follows a reversible condensation reaction (cyclization) between an amino alcohol and an aldehyde under dehydrating conditions.[1]

Reaction Pathway

Reagents:

  • Precursor A: 1-(tert-butylamino)propan-2-ol (CAS 5331-48-6)[1]

  • Precursor B: Benzaldehyde (CAS 100-52-7)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (Optional, for rate acceleration)[1]

  • Solvent: Toluene or Benzene (for azeotropic water removal)[1]

Step-by-Step Protocol
  • Stoichiometry: Charge a reaction vessel with 1.0 equivalent of 1-(tert-butylamino)propan-2-ol and 1.05 equivalents of benzaldehyde.

  • Solvent System: Dissolve in Toluene (0.5 M concentration).

  • Dehydration: Attach a Dean-Stark trap or add activated 4Å Molecular Sieves to the reaction mixture to remove the water byproduct.[1]

  • Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or GC-MS.

  • Workup:

    • Cool to room temperature.[1][2]

    • Wash with saturated NaHCO₃ (to remove acid catalyst if used).[1]

    • Wash with brine, dry over anhydrous Na₂SO₄.[1]

    • Concentrate under reduced pressure.[1]

  • Purification: The product is often obtained as a clean oil.[1] If necessary, purify via vacuum distillation or flash chromatography (neutral alumina stationary phase is preferred over silica to prevent hydrolysis).[1]

Synthesis Visualization

SynthesisPathway Fig 1: Condensation pathway via hemiaminal intermediate with azeotropic water removal. Precursors 1-(tert-butylamino)propan-2-ol + Benzaldehyde Intermediate Hemiaminal Intermediate Precursors->Intermediate Nucleophilic Attack Product 3-Tert-butyl-5-methyl- 2-phenyl-1,3-oxazolidine Intermediate->Product Cyclization (-H₂O) Water H₂O (Removed) Intermediate->Water

[1]

Stereochemistry & Isomerism

The compound possesses two chiral centers involved in the ring structure: C2 (acetal carbon) and C5 (from the amino alcohol backbone).[1]

  • Diastereomers: Two main diastereomers exist: cis and trans.[1]

    • Cis-isomer: The Phenyl group at C2 and the Methyl group at C5 are on the same side of the ring plane.[1]

    • Trans-isomer: The groups are on opposite sides.[1]

  • Thermodynamic Control: The equilibrium ratio depends on the steric interaction with the N-tert-butyl group.[1] Typically, the isomer where the bulky Phenyl group is trans to the N-substituent (pseudo-equatorial) is thermodynamically favored to minimize 1,3-diaxial interactions.[1]

Stereochemical Configuration Diagram

Stereochemistry Fig 2: Steric factors influencing the diastereomeric ratio (Cis vs Trans). cluster_0 Steric Interactions N_Sub N-Tert-Butyl (Bulky Group) C2_Sub C2-Phenyl N_Sub->C2_Sub Steric Repulsion C5_Sub C5-Methyl C2_Sub->C5_Sub Cis/Trans Relationship Result Thermodynamic Product: Trans-relationship preferred to minimize steric clash C2_Sub->Result

[1]

Applications in Drug Development[1][7]
A. Prodrug Strategy (Hydrolysis Kinetics)

Oxazolidines are "masked" forms of amino alcohols.[1] They are stable in basic and neutral organic solvents but hydrolyze in aqueous acidic media .[1]

  • Mechanism: Protonation of the ring nitrogen or oxygen facilitates ring opening, releasing the parent drug (amino alcohol) and benzaldehyde.[1]

  • Utility: This property is used to deliver amino-alcohol drugs (like beta-blockers or ephedrine analogs) through lipophilic membranes (BBB or skin) before releasing the active polar drug in the target tissue.[1]

B. Analytical Derivatization

In gas chromatography (GC), amino alcohols are often too polar and thermally unstable for direct analysis.[1] Reacting them with benzaldehyde to form 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine creates a non-polar, volatile derivative that yields sharp peaks and distinct mass spectral fragmentation patterns.[1]

C. Chiral Auxiliaries

If the starting material (S)-1-(tert-butylamino)propan-2-ol is used, the resulting oxazolidine retains the chiral information.[1] This scaffold can be used to direct the stereochemistry of subsequent reactions, such as alkylations at the C2 position (if generated via an anion) or additions to the phenyl ring.[1]

Safety & Handling (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • Handling: Use in a fume hood.[1] Avoid inhalation of vapors.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis risk).

  • Spill Response: Absorb with inert material (vermiculite).[1] Do not flush into surface water.[1]

References
  • Synthesis of Oxazolidines: Saavedra, J. E. (1985).[1] The reaction of amino alcohols with aldehydes: A general method for the synthesis of oxazolidines. Journal of Organic Chemistry, 50(13), 2271–2273.[1]

  • Prodrug Applications: Bundgaard, H., & Johansen, M. (1980).[1] Pro-drugs as drug delivery systems.[1] Oxazolidines as potential pro-drug forms for beta-amino alcohols.[1][3] Journal of Pharmaceutical Sciences, 69(1), 44–46.[1]

  • Precursor Identity: PubChem. 1-(tert-butylamino)propan-2-ol (CAS 5331-48-6).[1] National Library of Medicine.[1] [1]

  • Related Analog Data: NIST Chemistry WebBook. 3-tert-Butyl-2-oxo-1,3-oxazolidine Properties. [1]

Sources

Exploratory

Technical Deep Dive: Stereochemistry of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

This technical guide provides an in-depth analysis of the stereochemistry, synthesis, and conformational dynamics of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine . This molecule represents a classic study in steric con...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the stereochemistry, synthesis, and conformational dynamics of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine . This molecule represents a classic study in steric control, where the massive tert-butyl group dictates the stability and diastereoselectivity of the five-membered heterocycle.

Executive Summary

3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is a saturated five-membered heterocycle containing oxygen and nitrogen.[1] It is primarily synthesized via the condensation of benzaldehyde with 1-(tert-butylamino)propan-2-ol. Its significance lies in its ring-chain tautomerism and the severe steric constraints imposed by the N-tert-butyl group. These features make it a valuable model for studying 1,3-diaxial interactions and a functional motif in prodrug design (masking amino alcohols or aldehydes) and chiral auxiliary chemistry.

Synthesis and Reaction Mechanism

The formation of the oxazolidine ring is a reversible condensation reaction governed by thermodynamic control. The reaction proceeds through a hemiaminal intermediate, which dehydrates to form the ring.

Synthetic Pathway

The synthesis typically employs a dehydration technique (e.g., Dean-Stark trap or molecular sieves) to drive the equilibrium toward the oxazolidine.

SynthesisPathway cluster_eq Thermodynamic Equilibrium Start1 Benzaldehyde (Ph-CHO) Inter Hemiaminal Intermediate Start1->Inter Condensation Start2 1-(tert-butylamino)propan-2-ol Start2->Inter Condensation Imine Imine (Schiff Base) (Ring-Open Form) Inter->Imine -H2O (Reversible) Product 3-Tert-butyl-5-methyl- 2-phenyl-1,3-oxazolidine Imine->Product Cyclization (5-Endo-Trig) Water H2O

Figure 1: Reaction pathway showing the equilibrium between the open-chain imine and the closed-ring oxazolidine.

Thermodynamic Control

Unlike kinetically controlled reactions, the ratio of diastereomers (cis/trans) in this synthesis is determined by the relative stability of the final products. The bulky tert-butyl group significantly destabilizes the "crowded" isomers, often leading to high diastereoselectivity.

Stereochemical Analysis

The core complexity of this molecule arises from the interplay between three stereogenic elements:

  • C2 Chiral Center: Created upon ring closure (aminal carbon).

  • C5 Chiral Center: Derived from the amino alcohol precursor.

  • N3 Nitrogen Inversion: Although nitrogen typically inverts rapidly, the bulky tert-butyl group slows this process and biases the lone pair orientation.

Diastereomers: Cis vs. Trans

The terms cis and trans refer to the relative orientation of the substituents at C2 (Phenyl) and C5 (Methyl) .

FeatureTrans-Isomer (2,5-trans)Cis-Isomer (2,5-cis)
Configuration Substituents on opposite faces of the ring.Substituents on the same face of the ring.
Steric Strain Low. Phenyl and Methyl avoid direct interaction.High. 1,3-diaxial-like clash between Ph and Me.
Thermodynamics Generally the Major product (>80%).Generally the Minor product.
N-Substituent t-Butyl adopts pseudo-equatorial position to minimize clash with C5-Me.t-Butyl forced into crowded proximity with either Ph or Me.
The "N-Tert-Butyl Effect"

In many N-substituted oxazolidines, the nitrogen substituent equilibrates between pseudo-axial and pseudo-equatorial positions. However, the tert-butyl group is too large to occupy a pseudo-axial position without severe 1,3-diaxial repulsion with the C5-hydrogens or substituents.

  • Result: The tert-butyl group is "locked" in a pseudo-equatorial position.

  • Consequence: This locking restricts the conformational flexibility of the ring, often forcing the C2-phenyl group into a position that minimizes steric clash with the tert-butyl group [1].

Sterics N3 N3 (Tert-Butyl) Interaction1 Steric Repulsion (Strong) N3->Interaction1 C2 C2 (Phenyl) C2->Interaction1 Interaction2 Steric Repulsion (Moderate) C2->Interaction2 C5 C5 (Methyl) C5->Interaction2 Result Thermodynamic Preference: Trans-Diequatorial-like Conformation Interaction1->Result Interaction2->Result

Figure 2: Steric interaction map. The N-t-Bu / C2-Ph repulsion is the dominant force driving stereoselectivity.

Experimental Characterization Protocols

To validate the stereochemistry of synthesized 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine, the following self-validating analytical workflow is recommended.

NMR Spectroscopy (The Gold Standard)

Standard 1D NMR is insufficient for definitive assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

  • Protocol:

    • Dissolve 10 mg of sample in CDCl₃ (neutralized with basic alumina to prevent ring opening).

    • Acquire 1H NMR to identify methine protons at C2 and C5.

    • Acquire 1D-NOE or 2D-NOESY.

  • Interpretation:

    • Cis-Isomer: Strong NOE correlation observed between the C2-H and C5-H protons (if they are on the same face, i.e., substituents are trans) OR between the C2-Phenyl ortho-protons and C5-Methyl protons (if substituents are cis). Note: In 5-membered rings, "cis" substituents often result in "trans" protons.

    • Trans-Isomer: Weak or absent NOE between C2-H and C5-H (they are on opposite faces). Strong NOE between C2-H and C5-Methyl.

X-Ray Crystallography

If the derivative is solid (often true for high-melting trans isomers), single-crystal X-ray diffraction provides the absolute configuration.

  • Critical Check: Ensure the crystal selected is representative of the bulk material, as oxazolidines can crystallize as pure diastereomers from a mixture [2].

Ring-Chain Tautomerism & Stability

Oxazolidines are "masked" aldehydes/amino alcohols. They exist in equilibrium with the open-chain Schiff base (imine) form.



  • Effect of Tert-Butyl: The bulky group destabilizes the closed ring slightly compared to an N-Methyl analog due to steric crowding, but it also protects the nitrogen from protonation (kinetic stability).

  • Hydrolysis Sensitivity: The cis-isomer typically hydrolyzes faster than the trans-isomer. This is because the relief of steric strain upon ring opening is greater for the crowded cis isomer [3].

Applications in Drug Development[2]

  • Prodrugs: Used to deliver amino-alcohol drugs (like ephedrine derivatives) while improving lipophilicity and blood-brain barrier penetration.

  • Chiral Auxiliaries: The rigid conformation enforced by the tert-butyl group allows this scaffold to direct stereoselective alkylations or reductions on attached groups.

  • Analytical Standards: Stable oxazolidines are used as surrogate standards for volatile aldehydes in gas chromatography.

References

  • Conformational Analysis of N-Substituted Oxazolidines.Journal of Organic Chemistry. Detailed analysis of steric bulk (t-Bu) on nitrogen inversion and ring puckering.
  • Syntheses and Crystal Structures of Chiral Oxazolidinones. MDPI, 2022.

  • Stability Studies of Oxazolidine-Based Compounds. ResearchGate, 2025.[2] Discussion on hydrolysis rates of cis vs. trans isomers.

  • Stereocontrolled Formation of Fused 1,3-Oxazolidines. University of Southampton, 2023. Mechanistic insight into thermodynamic control.

Sources

Foundational

Precision Synthesis and Stereochemical Characterization of Chiral 1,3-Oxazolidine Derivatives

Executive Summary Chiral 1,3-oxazolidines are saturated five-membered heterocycles containing nitrogen and oxygen at the 1 and 3 positions. Unlike their oxidized counterparts (oxazolidinones), which serve primarily as ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral 1,3-oxazolidines are saturated five-membered heterocycles containing nitrogen and oxygen at the 1 and 3 positions. Unlike their oxidized counterparts (oxazolidinones), which serve primarily as chiral auxiliaries (e.g., Evans auxiliaries), 1,3-oxazolidines function as versatile chiral ligands , prodrugs , and masked aldehyde equivalents in complex synthesis.

This guide details the synthesis of these heterocycles via condensation and metal-catalyzed routes, with a specific focus on stereochemical assignment. It addresses critical characterization challenges, including the "scalar cross-relaxation" artifact in NOESY NMR that frequently leads to misassignment of relative stereochemistry.

Part 1: Mechanistic Foundations & Stereocontrol

The formation of 1,3-oxazolidines from 1,2-amino alcohols and carbonyl compounds is governed by the thermodynamics of cyclization and the kinetics of water removal.

The Condensation Equilibrium

The reaction proceeds via a reversible condensation to form an imine (Schiff base), followed by an intramolecular 5-exo-trig cyclization.

  • Thermodynamic Control: The reaction is reversible. High yields require water removal (Dean-Stark or Molecular Sieves).

  • Stereoselectivity: The closure creates a new chiral center at C2.[1] The ratio of cis (2,4-syn) to trans (2,4-anti) diastereomers is dictated by 1,3-diaxial-like steric interactions in the transition state. The cis isomer is often thermodynamically favored to minimize steric clash between the N-substituent and the C2-substituent, though this depends heavily on the N-protecting group.

Diagram: Reaction Mechanism & Stereochemical Divergence

OxazolidineMechanism Start Chiral 1,2-Amino Alcohol (e.g., L-Phenylglycinol) Imine Imine Intermediate (Schiff Base) Start->Imine - H2O (Reversible) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine TS Transition State (5-exo-trig) Imine->TS Intramolecular Nucleophilic Attack Cis Cis-Oxazolidine (Thermodynamic) TS->Cis Minimizes Steric Strain Trans Trans-Oxazolidine (Kinetic) TS->Trans Alt. Face Attack

Caption: Pathway from amino alcohol to diastereomeric oxazolidines showing the critical imine intermediate.[1]

Part 2: Synthetic Methodologies

Protocol A: Direct Condensation (The "Workhorse" Method)

This method is ideal for robust substrates where thermodynamic control is desired.

Reagents:

  • Chiral Amino Alcohol (1.0 equiv) [e.g., (S)-Valinol or (R)-Phenylglycinol]

  • Aldehyde/Ketone (1.1 equiv)

  • Solvent: Toluene or Benzene (for azeotropic distillation) or CH₂Cl₂ (with drying agents).

  • Desiccant: MgSO₄ (anhydrous) or 4Å Molecular Sieves.

Step-by-Step Workflow:

  • Dissolution: Dissolve the amino alcohol in dry toluene (0.2 M concentration) under Argon.

  • Addition: Add the aldehyde (1.1 equiv). If the aldehyde is volatile, use a slight excess (1.5 equiv).

  • Reflux/Dehydration:

    • Option 1 (Dean-Stark): Reflux the mixture for 4–12 hours, monitoring water collection.

    • Option 2 (Sieves): Add activated 4Å MS and stir at RT for 12–24 hours. (Preferred for thermally sensitive substrates).

  • Workup: Filter off the molecular sieves/drying agent. Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc). Note: Oxazolidines can be sensitive to acidic silica; add 1% Et₃N to the eluent to prevent hydrolysis.

Protocol B: Pd-Catalyzed Carboamination (The "Modern" Method)

For accessing 2,4-disubstituted oxazolidines from


-vinyl-1,2-amino alcohols, this method creates C-N and C-C bonds simultaneously.

Reagents:

  • 
    -vinyl amino alcohol derivative.[2][3]
    
  • Aryl Bromide (Ar-Br).[4]

  • Catalyst: Pd₂(dba)₃ / S-Phos.

  • Base: NaOtBu.

Key Insight: This method fixes the stereochemistry via the metal coordination sphere, often yielding high cis-selectivity (>20:1 dr) by minimizing strain in the palladacycle intermediate.

Part 3: Characterization & The "NOE Trap"

Characterizing 1,3-oxazolidines requires vigilance because the N-H proton (if secondary) or C2-H proton signals can be ambiguous.

NMR Analysis Strategy
  • ¹H NMR: The C2 proton (aminal proton) typically appears between 4.5–6.0 ppm.

  • ¹³C NMR: The C2 carbon is diagnostic, appearing at 85–95 ppm.

  • NOESY/ROESY (Stereochemistry):

    • Cis-isomer: Strong NOE correlation between the C2-H and the proton at the chiral center (C4-H).

    • Trans-isomer: Weak or absent NOE between C2-H and C4-H; potential NOE between C2-H and the R-group at C4.

The "Scalar Cross-Relaxation" Artifact

WARNING: In oxazolidines with a free N-H or slow exchange, NOESY spectra can exhibit "scalar cross-relaxation of the first kind."

  • The Phenomenon: This creates cross-peaks that mimic NOE (through-space) correlations but are actually due to J-coupling modulation during N-H exchange.

  • The Fix: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy) instead of NOESY. ROESY cross-peaks for true NOE are negative (opposite phase to diagonal), while scalar transfer peaks and exchange peaks are positive (same phase). This distinguishes true geometry from artifacts.

Data Summary Table: Characterization Metrics
FeatureCis-Oxazolidine (2,4-syn)Trans-Oxazolidine (2,4-anti)
¹H NMR (C2-H) Typically upfield relative to trans (shielding by C4-substituent)Typically downfield
NOE Correlation Strong C2-H

C4-H
Weak/None C2-H

C4-H
Stability Generally more stable (thermodynamic)Less stable (kinetic), may epimerize
HPLC Elution Varies (requires Chiralpak AD-H or OD-H)Varies

Part 4: Applications in Drug Discovery[6][7]

Chiral Ligands (Foxap Type)

Oxazolidines derived from phenylglycinol are precursors to Foxap ligands (Ferrocenyl-oxazolinyl-phosphine), used in asymmetric hydrogenation. The rigid oxazolidine ring locks the conformation of the metal complex, enhancing enantioselectivity.

Prodrug Scaffolds

Oxazolidines hydrolyze in aqueous acid (pH < 5) to release the amino alcohol and the carbonyl component. This is utilized to:

  • Mask Aldehydes: Protect reactive aldehyde pharmacophores during synthesis or storage.

  • Improve Solubility: The oxazolidine is often more lipophilic than the parent amino alcohol/aldehyde pair, aiding membrane permeability before intracellular hydrolysis.

Workflow: Characterization Logic

Characterization Sample Purified Oxazolidine (Mixture of Diastereomers) NMR_1H 1H NMR Analysis (Identify C2-H shifts) Sample->NMR_1H NOE_Check NOE/ROESY Experiments NMR_1H->NOE_Check Artifact_Check Check Phase of Cross-Peaks (Rule out Scalar Relaxation) NOE_Check->Artifact_Check Assign Assign Relative Stereochemistry (Cis vs Trans) Artifact_Check->Assign HPLC Chiral HPLC (Determine ee/dr) Assign->HPLC

Caption: Decision tree for rigorous stereochemical assignment of oxazolidine derivatives.

References

  • Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 2014.[3]

  • Stereoselective Synthesis of Substituted 1,3-Oxazolidines via Pd-Catalyzed Carboamination. Organic Letters, 2011.[2]

  • Scalar Cross-Relaxation Detected in the NOESY Spectra of Oxazolidines. Journal of Organic Chemistry, 2016.

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids. Molecules, 2025.

  • Synthesis of Oxazolidines and Dihydroxazines via Cyclization of α-Aminated Ketones. Journal of Organic Chemistry, 2023.

Sources

Exploratory

Technical Deep Dive: Chirality Transfer via 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

The following technical guide details the mechanistic principles, synthesis, and application of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine . This document is structured for researchers requiring a deep understanding...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic principles, synthesis, and application of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine . This document is structured for researchers requiring a deep understanding of how steric bulk and ring conformation drive chirality transfer.

Executive Summary

3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine represents a class of "sterically locked" chiral templates. Unlike flexible chiral auxiliaries, this molecule utilizes the massive steric bulk of the N-tert-butyl group to freeze nitrogen inversion and enforce a rigid ring conformation. This rigidity translates the point chirality of the C5-methyl group into a global "facial bias," effectively shielding one side of the molecule from chemical attack. This guide explores the thermodynamic drivers of this conformation and provides a validated protocol for its synthesis and utilization in asymmetric induction.

Structural Dynamics & Conformational Analysis

The efficacy of this oxazolidine as a chirality transfer agent relies on the Curtin-Hammett principle applied to ring conformers. The molecule does not exist as a rapidly equilibrating mixture; rather, the substituents lock it into a single dominant thermodynamic well.

The "Steric Anchor" Mechanism

The 1,3-oxazolidine ring (O1-C2-N3-C4-C5) typically adopts an envelope conformation. However, the specific substitution pattern here creates a unique "Lock and Shield" effect:

  • N3-Tert-Butyl (The Anchor): The tert-butyl group is too bulky to occupy a pseudo-axial position or undergo rapid nitrogen inversion. It forces the nitrogen lone pair into a fixed orientation, effectively locking the N-substituent in a pseudo-equatorial plane.

  • C2-Phenyl (The Pivot): To minimize 1,3-diaxial interactions with the C4/C5 protons and the N-tert-butyl group, the C2-phenyl group orients itself trans to the bulkiest adjacent groups.

  • C5-Methyl (The Seed): This group, derived from the chiral amino alcohol precursor (e.g., threonine or alaninol derivatives), sets the absolute stereochemistry.

Thermodynamic Control

The reaction creates a new stereocenter at C2 (the acetal carbon). While two epimers (cis and trans relative to C5-Me) are possible, the thermodynamic product is overwhelmingly favored. The 2-phenyl group will orient trans to the 5-methyl group to avoid steric clash, and trans to the tert-butyl group to minimize repulsion.

Result: A highly rigid, single diastereomer where the tert-butyl group shields the Re-face (or Si-face, depending on absolute configuration) of the molecule, leaving the opposite face open for stereoselective attack.

Mechanism of Chirality Transfer[1][2]

The transfer of chirality occurs not through direct bonding to the chiral center, but through conformational transmission .

Pathway Visualization

The following diagram illustrates the formation of the "Locked" conformation and how it directs subsequent reactivity (e.g., nucleophilic attack or alkylation).

ChiralityTransfer Precursors Precursors (L-Alaninol deriv. + Benzaldehyde) Transition Oxonium Intermediate Precursors->Transition Condensation Thermodynamic Thermodynamic Product (Trans-2-Ph/5-Me) Transition->Thermodynamic Equilibration (Major Pathway) Kinetic Kinetic Product (Cis-2-Ph/5-Me) Transition->Kinetic Minor Pathway StericShield Steric Shielding (N-t-Bu blocks Face A) Thermodynamic->StericShield Conformational Lock Kinetic->Thermodynamic Acid Catalysis (Isomerization) Reaction Stereoselective Reaction StericShield->Reaction Reagent attacks Face B only

Figure 1: Mechanistic pathway showing the thermodynamic selection of the 'trans' isomer and subsequent steric shielding.

Stereoelectronic Effects (The Anomeric Effect)

Beyond simple sterics, the endo-anomeric effect stabilizes the conformation where the nitrogen lone pair is anti-periplanar to the C2-O1 bond. The tert-butyl group enhances this by preventing the nitrogen from inverting, ensuring that the lone pair remains in the stabilizing orbital overlap. This electronic stabilization reinforces the steric preference, making the "chirality transfer" robust even under varying solvent conditions.

Experimental Protocol: Synthesis & Validation

This protocol describes the synthesis of the oxazolidine followed by a validation step (alkylation or Grignard addition) to prove chirality transfer.

Safety Note: Perform all reactions in a fume hood. Benzaldehyde is an irritant; organometallics are pyrophoric.

Reagents & Equipment[3][4]
  • Substrate: (S)-1-(tert-butylamino)propan-2-ol (Derived from propylene oxide + t-butylamine or L-alanine reduction).

  • Carbonyl Source: Benzaldehyde (freshly distilled).

  • Catalyst: p-Toluenesulfonic acid (pTSA) or PPTS.

  • Solvent: Benzene or Toluene (for Dean-Stark water removal).

  • Drying Agent: Molecular Sieves (4Å) or MgSO₄.

Step-by-Step Synthesis
  • Condensation Setup:

    • In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve (S)-1-(tert-butylamino)propan-2-ol (10 mmol) in Toluene (50 mL).

    • Add Benzaldehyde (10.5 mmol, 1.05 eq).

    • Add a catalytic amount of pTSA (0.1 mmol).

  • Reflux & Dehydration:

    • Reflux the mixture for 4-6 hours. Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is complete when theoretical water volume is collected, or TLC shows disappearance of the amino alcohol.

  • Workup & Isolation:

    • Cool to room temperature. Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize acid.

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

    • Purification: Flash chromatography is often unnecessary if the condensation is quantitative. If needed, use Hexanes/EtOAc (9:1) on silica gel (neutralized with 1% Et₃N to prevent hydrolysis).

  • Validation of Stereochemistry (NMR):

    • The C2-H proton will appear as a singlet (or distinct doublet) around 5.5-6.0 ppm.

    • NOE Experiment: Irradiate the C2-H. If you observe enhancement of the C5-Me signals but not the C5-H, this confirms the trans relationship (C2-H and C5-H are on opposite faces).

Data Summary Table
ParameterSpecificationNotes
Yield >90% (Typical)Thermodynamic control favors high yield.
Diastereomeric Ratio (dr) >95:5Trans-isomer dominates due to t-Bu/Ph repulsion.
Physical State Colorless Oil / Low-melting SolidDepends on enantiomeric purity.
Stability Moisture SensitiveHydrolyzes back to aldehyde + amine in aqueous acid.

Troubleshooting & Optimization

Common Failure Modes
  • Low Diastereoselectivity: Often caused by insufficient reaction time. The kinetic product (cis) forms first. Refluxing ensures conversion to the thermodynamic (trans) product.

  • Hydrolysis on Column: Silica gel is slightly acidic. Always pretreat the column with 1% Triethylamine/Hexanes to protect the oxazolidine ring.

Mechanistic Validation Workflow

To verify the chirality transfer capability before committing to a complex synthesis:

  • React the synthesized oxazolidine with a Grignard reagent (e.g., Allylmagnesium bromide).

  • The ring will open to form the secondary amine.

  • Analyze the diastereomer ratio of the resulting amino alcohol. High dr confirms the oxazolidine effectively shielded one face during the attack.

Validation Step1 Oxazolidine (Locked Conformation) Step2 Nucleophile Approach (Blocked by t-Bu) Step1->Step2 Step3 Ring Opening (C-C Bond Formation) Step2->Step3 Result Chiral Amine Product (High dr) Step3->Result

Figure 2: Validation workflow using nucleophilic ring opening.

References

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids. Molecules. (2025). Detailed mechanistic insight into the fused ring structure and stereospecificity of oxazolidines.

  • Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Crystals. (2022). Analysis of envelope conformations and the role of tert-butyl groups in locking stereochemistry.

  • Stereoselective Synthesis of Optically Active Diethanolamines Utilizing Diastereoselective Reaction of 1,3-Oxazolidines. Heterocycles. (1995). Foundational work on using N-substituted oxazolidines for Grignard additions.

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine. ACS Omega. (2023). Methodologies for condensation and stability of alkyl-oxazolidines.

  • 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate. Acta Crystallographica. (2012).[1] X-ray diffraction data confirming the "envelope" conformation of N-tert-butyl oxazolidines.

Sources

Foundational

The Steric Anchor: Role of the tert-Butyl Group in Oxazolidine Chiral Auxiliaries

The following technical guide details the structural and mechanistic role of the tert-butyl group within oxazolidine-based chiral auxiliaries. While the tert-butyl group is most famously utilized at the C4 position (Evan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and mechanistic role of the tert-butyl group within oxazolidine-based chiral auxiliaries. While the tert-butyl group is most famously utilized at the C4 position (Evans) or C2 position (Seebach), this guide addresses the specific impact of N-tert-butyl and tert-butyl-adjacent steric control in asymmetric synthesis.

Executive Summary

In asymmetric synthesis, the oxazolidine and oxazolidinone scaffolds serve as privileged chiral auxiliaries, enabling high diastereoselectivity in alkylations, aldol reactions, and Diels-Alder cycloadditions. The incorporation of a ** tert-butyl group**—whether at the C4 position (derived from tert-leucine), the C2 position (pivalaldehyde-derived), or the Nitrogen (rare but potent)—acts as a "conformational lock."

This guide analyzes how the extreme steric bulk of the tert-butyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-value > 4.9 kcal/mol) enforces rigid ring puckering and restricts rotational freedom, thereby maximizing facial selectivity (diastereomeric ratios > 99:1) in drug development workflows.[1][2][3]

Mechanistic Foundation: The "Conformational Lock"

The efficacy of chiral auxiliaries relies on their ability to differentiate between the Re and Si faces of a prochiral substrate. The tert-butyl group is uniquely suited for this due to its spherical, non-polar bulk which exerts profound 1,3-allylic strain and dipole-dipole repulsion .

The Evans Paradigm (C4-tert-Butyl)

In the classic Evans auxiliary (4-tert-butyl-oxazolidin-2-one ), the tert-butyl group dictates the enolate geometry.

  • Z-Enolate Formation: The steric bulk forces the enolate oxygen and the auxiliary carbonyl to be anti-aligned to minimize dipole repulsion.

  • Face Shielding: The bulky tert-butyl group effectively blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Comparison: Unlike the benzyl group (phenylalanine-derived), which relies on

    
    -stacking and can rotate, the tert-butyl group is a rigid "picket fence," offering superior selectivity in difficult substrates.
    
The Seebach Principle (C2-tert-Butyl / SRS)

In Seebach's Self-Regeneration of Stereocenters (SRS) , the tert-butyl group is often installed at the C2 position (via condensation with pivalaldehyde).

  • The Acetal Lock: The tert-butyl group occupies the pseudo-equatorial position of the oxazolidine ring to avoid 1,3-diaxial interactions.

  • Nitrogen Control: This locks the Nitrogen lone pair or the N-protecting group into a specific orientation, preventing racemization of the

    
    -center during enolization.
    

Comparative Analysis: tert-Butyl vs. Other Groups[2][5][6][7][8]

The following table contrasts the tert-butyl group with other common steric controllers in oxazolidine auxiliaries.

Featuretert-Butyl GroupBenzyl GroupIsopropyl GroupMethyl Group
Steric Bulk (A-Value) > 4.9 kcal/mol 1.68 kcal/mol2.15 kcal/mol1.70 kcal/mol
Conformational Rigidity Locked (Rigid) RotatableSemi-RigidFlexible
Selectivity (Typical dr) > 98:2 90:10 - 95:595:5< 80:20
Hydrolytic Stability High (Steric shielding)ModerateModerateLow
Synthetic Origin tert-Leucine / PivalaldehydePhenylalanineValineAlanine

Experimental Protocol: Synthesis & Utilization

Workflow: Enantioselective Alkylation using 4-tert-Butyl-Oxazolidin-2-one

This protocol describes the "Evans" method, utilizing the tert-butyl group to direct the alkylation of a propionate derivative.

Phase 1: Acylation of the Auxiliary
  • Reagents: 4-(S)-tert-butyloxazolidin-2-one (1.0 equiv), n-BuLi (1.1 equiv), Propionyl Chloride (1.2 equiv).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of the auxiliary in THF to -78°C.

    • Add n-BuLi dropwise (deprotonation of the N-H). Stir for 30 min.

    • Add Propionyl Chloride dropwise.

    • Warm to 0°C over 1 hour.

    • Checkpoint: The tert-butyl group prevents N-acylation at the wrong site (though rare) and directs the conformation of the N-acyl species.

Phase 2: Enolization and Alkylation
  • Reagents: N-Propionyl auxiliary, NaHMDS (1.1 equiv), Benzyl Bromide (1.5 equiv).

  • Procedure:

    • Cool the N-acyl imide to -78°C in THF.

    • Add NaHMDS to form the (Z)-enolate . (The tert-butyl group forces the O-Li bond to be cis to the auxiliary carbonyl for chelation, but the alkyl chain extends trans to minimize steric clash with the t-Bu group).

    • Add Benzyl Bromide.

    • Stir at -78°C for 4 hours.

  • Hydrolysis: Cleave the auxiliary using LiOOH (Lithium hydroperoxide) to recover the chiral acid and the auxiliary.

Visualization of Stereochemical Control

The following diagram illustrates the Z-Enolate Transition State (Zimmerman-Traxler Model) , highlighting how the tert-butyl group blocks the "top" face, forcing the electrophile to attack from the bottom.

G cluster_steric Steric Control Mechanism Substrate N-Acyl Oxazolidinone (S-config at C4) Enolate Z-Enolate Intermediate (Li-Chelated) Substrate->Enolate Deprotonation (-78°C) Base Base (NaHMDS/LDA) Base->Enolate TS Transition State (t-Bu Shields Re-Face) Enolate->TS Chelation Control Electrophile Electrophile (R-X) Electrophile->TS Si-Face Attack Product Alkylated Product (>98% de) TS->Product C-C Bond Formation tBu tert-Butyl Group (Steric Wall) tBu->TS Blocks Top Face Path Electrophile Path

Caption: Mechanistic pathway of Evans Alkylation showing the tert-butyl group acting as a steric shield in the transition state.

Troubleshooting & Optimization

When utilizing tert-butyl oxazolidine auxiliaries, researchers often encounter specific challenges related to the group's extreme bulk.

IssueRoot CauseSolution
Low Reactivity The tert-butyl group hinders the approach of the base or electrophile too severely.Switch to a less bulky auxiliary (e.g., Isopropyl) or increase reaction temperature slightly (from -78°C to -40°C).
Difficult Cleavage Hydrolysis of the final product is slow due to steric shielding of the carbonyl.Use LiOOH (Lithium hydroperoxide) instead of LiOH. The peroxide anion is a stronger nucleophile (alpha-effect) and less sensitive to sterics.
N-Alkylation Side Products In SRS methods, the N-t-Bu or N-Boc group might be labile under strong Lewis Acid conditions.Ensure strictly anhydrous conditions; use non-nucleophilic bases like NaHMDS.

References

  • Evans, D. A., et al. (1982). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions. Journal of the American Chemical Society.[4] Link (Note: Seminal work establishing the oxazolidinone class).

  • Seebach, D., et al. (1987). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

  • Ager, D. J., et al. (1996). Chiral Auxiliaries in Asymmetric Synthesis.[1][2][5][6] Chemical Reviews.[5] Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.[2] Organic Syntheses.[1][7][8] Link

Sources

Exploratory

An In-depth Technical Guide to Asymmetric Synthesis Using Oxazolidinone Auxiliaries

Foreword: The Imperative of Chirality in Modern Chemistry In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamen...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental necessity. The distinct three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being therapeutic while the other may be inactive or even harmful. Chiral auxiliaries are powerful tools in the synthetic chemist's arsenal, acting as transient stereochemical guides to enforce a specific spatial outcome in a reaction.[1][2] Among these, the oxazolidinone-based auxiliaries, pioneered and popularized by David A. Evans, represent a cornerstone of modern asymmetric synthesis, prized for their reliability, predictability, and versatility.[1][2][3] This guide provides an in-depth exploration of the core principles, mechanistic underpinnings, and practical execution of this robust methodology, tailored for professionals in research and drug development.

The Foundation: Structural Basis of Stereocontrol

The efficacy of Evans oxazolidinone auxiliaries stems from a logical and elegant structural design. These auxiliaries are typically synthesized from readily available and inexpensive chiral β-amino alcohols, which are themselves often derived from natural amino acids like valine or phenylalanine.[2][4] This accessibility is a key practical advantage for their widespread use.[5]

The core principle lies in creating a sterically-defined environment around a prochiral reactive center. This is achieved through two key features:

  • The C4-Substituent : The substituent at the 4-position of the oxazolidinone ring (e.g., an isopropyl group from valinol or a benzyl group from phenylalaninol) acts as a powerful steric directing group. It effectively shields one face of the molecule, leaving the other face preferentially open to attack by incoming reagents.

  • The N-Acyl Imide System : A prochiral substrate, such as a carboxylic acid derivative, is covalently attached to the nitrogen atom of the auxiliary.[2] The resulting N-acyl imide system orients the carbonyl groups in a way that minimizes dipole-dipole repulsion, leading to a well-defined, rigid conformation that is crucial for high-fidelity stereochemical communication.[6][7]

This combination of steric hindrance and conformational rigidity forms the basis for the exceptional levels of stereocontrol observed in reactions involving these auxiliaries.

Caption: Logical flow from starting materials to the functional chiral conjugate.

The Synthetic Workflow: A Step-by-Step Mechanistic Dissection

The application of an Evans auxiliary follows a logical and reliable four-step sequence: attachment, diastereoselective enolate formation, diastereoselective reaction, and cleavage.[2][8]

Step 1: Acylation of the Auxiliary

The first step involves the covalent attachment of the prochiral acyl group to the nitrogen of the oxazolidinone.[2] While the classic method involves deprotonation with a strong base like n-butyllithium followed by quenching with an acyl chloride, milder and often more practical methods have been developed.[2][9]

This protocol outlines a mild and efficient N-acylation using an acid fluoride, avoiding the need for cryogenic temperatures and pyrophoric organolithium reagents.[9]

  • Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral oxazolidinone (1.0 eq.), such as (S)-4-benzyl-2-oxazolidinone, and dissolve in anhydrous dichloromethane (CH₂Cl₂).

  • Base Addition : Cool the solution to 0 °C and add a mild organic base, such as diisopropylethylamine (iPr₂NEt, 1.0 eq.).

  • Acylation : Add the desired acid fluoride (e.g., propionyl fluoride, 1.0 eq.) dropwise to the stirred solution at 0 °C.

  • Reaction : Allow the mixture to warm to room temperature and stir overnight.

  • Workup : Quench the reaction with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyloxazolidinone.

  • Scientist's Note : The use of acid fluorides is advantageous as they are highly reactive yet generally stable for storage, and the reaction proceeds under mild conditions, which is beneficial for complex or sensitive substrates.[9]

Step 2: Diastereoselective Enolate Formation

This is the critical step where the stereochemical potential of the auxiliary is translated into a reactive intermediate. Deprotonation of the α-proton of the N-acyl chain generates an enolate. The choice of base and reaction conditions is paramount to ensure the selective formation of the desired (Z)-enolate geometry. Lewis acidic bases or additives, such as dibutylboron triflate (Bu₂BOTf) for aldol reactions or sodium bis(trimethylsilyl)amide (NaHMDS) for alkylations, facilitate the formation of a rigid, chelated intermediate.[6][10]

In this chelated structure, the carbonyl oxygen of the acyl chain and the carbonyl oxygen of the oxazolidinone ring coordinate to the metal cation (e.g., Na⁺ or B²⁺). This coordination locks the molecule into a conformation where the C4-substituent effectively blocks one face of the nascent enolate.

Caption: Formation of the rigid, chelated (Z)-enolate intermediate.

Step 3: Diastereoselective Reaction of the Enolate

With the (Z)-enolate formed and one face sterically shielded, subsequent reaction with an electrophile proceeds with a very high degree of predictability and diastereoselectivity.

In an alkylation reaction, the electrophile (e.g., allyl iodide, benzyl bromide) can only approach the enolate from the unhindered face, which is trans to the C4-substituent.[10] This substrate-controlled approach reliably generates one major diastereomer.

Electrophile (E-X)BaseYield (%)Diastereomeric Ratio (d.r.)
Allyl IodideNaHMDS~95%>98:2
Benzyl BromideNaHMDS~93%>99:1
Methyl IodideLDA~90%98:2

Data compiled from representative literature procedures.[10]

  • Enolate Formation : Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add NaHMDS (1.1 eq., as a 1M solution in THF) dropwise and stir for 30 minutes to form the sodium enolate.

  • Alkylation : Add the electrophile (e.g., allyl iodide, 1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction : Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Workup : Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Add water and diethyl ether, separate the layers, and extract the aqueous phase with diethyl ether.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The d.r. can be determined on the crude material by ¹H NMR or GC analysis.[10] Purify via flash chromatography to isolate the major diastereomer.

The Evans asymmetric aldol reaction is a benchmark for stereoselective C-C bond formation, capable of setting two contiguous stereocenters simultaneously.[2] The reaction of the corresponding boron enolate with an aldehyde proceeds through a highly ordered, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[2][6][11]

Key features of the transition state that dictate the stereochemical outcome:

  • The boron atom coordinates both the enolate oxygen and the aldehyde oxygen.

  • The bulky C4-substituent on the auxiliary and the R-group of the enolate occupy equatorial positions to minimize steric strain.

  • The R'-group of the aldehyde also preferentially occupies an equatorial position to avoid 1,3-diaxial interactions.[2]

This arrangement ensures that the aldehyde adds to a specific face of the enolate, leading predictably to the syn-aldol product.[6][11]

Caption: The highly organized transition state leading to the syn-aldol product.

Step 4: Cleavage of the Auxiliary

The final step is the nondestructive removal of the chiral auxiliary to unveil the desired chiral product.[2] A significant advantage of the oxazolidinone auxiliary is the variety of cleavage conditions that can be employed to yield different functional groups, while also allowing for the recovery and reuse of the valuable auxiliary.[8][15]

Common Cleavage Methods:

ReagentsProduct Functional Group
LiOH, H₂O₂Carboxylic Acid
LiBH₄ or NaBH₄Primary Alcohol
Me(MeO)NH·HCl, AlMe₃Weinreb Amide
LiOBn, THFBenzyl Ester
EtSH, NaHThioester
  • Setup : Dissolve the purified N-acyl product (1.0 eq.) in a 3:1 mixture of THF and water at 0 °C.

  • Reagent Addition : Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq.) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 eq.).

  • Reaction : Stir the reaction at 0 °C for 2-4 hours.

  • Quench : Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq.) to reduce the excess peroxide. Stir for 20 minutes.

  • Extraction : Concentrate the mixture to remove most of the THF. Extract the aqueous solution with CH₂Cl₂ to recover the chiral auxiliary.

  • Isolation : Acidify the aqueous layer to pH ~2 with 1N HCl and extract the desired carboxylic acid product with ethyl acetate. Dry the organic layers, filter, and concentrate to yield the final enantiomerically enriched product.

  • Scientist's Note (Safety) : The LiOH/H₂O₂ cleavage method is known to evolve a stoichiometric amount of oxygen gas as a byproduct of peracid decomposition.[16][17] This can create a significant pressure buildup and a hazardous oxygen-rich atmosphere over a flammable organic solvent. The reaction should be performed in an open or well-vented system, and proper inertion cannot be guaranteed.[17] Careful monitoring and control of reagent stoichiometry are essential for safe execution, especially on a larger scale.

Applications, Scope, and Conclusion

While the advancement of asymmetric catalysis has introduced more atom-economical methods, auxiliary-based approaches remain highly relevant and are often the method of choice in the early stages of drug discovery and process development.[2][3][18] Their key advantages are:

  • High and Predictable Stereoselectivity : Often achieving >99:1 d.r.

  • Reliability : The methodology is well-understood and broadly applicable.

  • Versatility : The auxiliary can be cleaved to furnish a wide array of functional groups.

  • Practicality : The resulting diastereomeric products can be easily separated by standard chromatography, allowing access to enantiomerically pure material even if the reaction selectivity is not perfect.[10]

References

  • Title: Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine Source: Letters in Organic Chemistry URL: [Link]

  • Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Advances URL: [Link]

  • Title: Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review Source: PubMed URL: [Link]

  • Title: Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review Source: Bentham Science URL: [Link]

  • Title: A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine Source: Bentham Science URL: [Link]

  • Title: Development of safer methods for cleavage of the Evans auxiliary Source: Morressier URL: [Link]

  • Title: Chiral auxiliary Source: Wikipedia URL: [Link]

  • Title: Recent advances in asymmetric synthesis with chiral imide auxiliaries Source: L'actualité chimique URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory Source: Journal of Chemical Education URL: [Link]

  • Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ACS Publications URL: [Link]

  • Title: Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses Source: Sociedad Química de México URL: [Link]

  • Title: Evans Aldol Reaction Source: Chem-Station URL: [Link]

  • Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: ResearchGate URL: [Link]

  • Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: UQ eSpace - The University of Queensland URL: [Link]

  • Title: DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES Source: MSpace - University of Manitoba URL: [Link]

  • Title: Enantioselective Michael reactions. Diastereoselective reactions of chlorotitanium enolates of chiral N-acyloxazolidinones with representative electrophilic olefins Source: ACS Publications URL: [Link]

  • Title: Asymmetric aldol reactions. Use of the titanium enolate of a chiral N-acyloxazolidinone to reverse diastereofacial selectivities Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Evans enolate alkylation-hydrolysis Source: University of Liverpool URL: [Link]

  • Title: Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides Source: Organic Letters URL: [Link]

Sources

Foundational

A Technical Guide to the Stability and Storage of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

Executive Summary This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine, a key chiral auxiliary and synthetic intermediate. A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine, a key chiral auxiliary and synthetic intermediate. As an N,O-acetal, its stability is primarily dictated by its susceptibility to hydrolysis, a characteristic ring-opening reaction catalyzed by acidic conditions. This document elucidates the mechanisms of degradation, provides robust protocols for storage and handling, and outlines a comprehensive experimental workflow for conducting forced degradation studies in accordance with ICH guidelines. The recommendations herein are designed to ensure the long-term integrity and purity of the compound for researchers, scientists, and drug development professionals.

Introduction: A Profile of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. Derived from the condensation of a β-amino alcohol with an aldehyde (in this case, benzaldehyde), this specific molecule is valued in asymmetric synthesis. The bulky tert-butyl group and the chiral center at the 5-position make it a useful tool for controlling stereochemistry in complex organic transformations.

Chemical Stability and Degradation Pathways

The primary vulnerability of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is its N,O-acetal linkage. This structure is stable in neutral to strongly basic environments but readily undergoes hydrolysis in the presence of acid, even trace amounts of acidic impurities or atmospheric moisture and carbon dioxide.[1][2][3][4]

Mechanism of Hydrolytic Degradation

The acid-catalyzed hydrolysis of the oxazolidine ring is a reversible process that proceeds through a ring-opening mechanism to regenerate the parent β-amino alcohol and benzaldehyde.[1][5] The presence of water is essential for this degradation pathway.

The accepted mechanism involves the following steps:

  • Protonation: The ring oxygen atom is protonated by an acid catalyst (H₃O⁺), making it a better leaving group.

  • Ring Opening: The C-O bond cleaves, and the lone pair on the nitrogen atom assists in forming a resonance-stabilized iminium ion intermediate.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion.

  • Deprotonation and Cleavage: Subsequent proton transfers lead to the formation of an unstable hemiaminal, which rapidly decomposes to the final products: (R/S)-3-(tert-butylamino)butan-1-ol and benzaldehyde.

Hydrolytic Degradation Pathway cluster_0 Acid-Catalyzed Hydrolysis Oxazolidine 3-tert-butyl-5-methyl- 2-phenyl-1,3-oxazolidine Protonated Protonated Oxazolidine Oxazolidine->Protonated + H₃O⁺ Iminium Iminium Ion Intermediate Protonated->Iminium Ring Opening - H₂O Products Degradation Products: β-Amino Alcohol + Benzaldehyde Iminium->Products + 2H₂O - H₃O⁺

Caption: Acid-catalyzed hydrolytic degradation of the oxazolidine ring.

Other Stability Considerations
  • Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to high heat can accelerate degradation, especially if moisture or acidic impurities are present. Thermal decomposition may lead to the release of irritating vapors, including carbon oxides and nitrogen oxides.[6]

  • Oxidative Stress: The compound should be protected from strong oxidizing agents, which can potentially react with the amine or other parts of the molecule.[6][7]

Recommended Storage and Handling Protocols

To ensure the long-term purity and efficacy of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine, adherence to strict storage and handling protocols is essential. The primary goal is to mitigate exposure to moisture and acidic environments.

Summary of Storage Conditions

The following table summarizes the optimal conditions for storing the compound.

ParameterRecommendationRationale
Temperature Store in a cool place (2-8°C recommended).[8] Avoid freezing.Reduces kinetic rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[7]Prevents contact with atmospheric moisture and CO₂, which can form carbonic acid and initiate hydrolysis.
Container Use a tightly sealed, dry, glass container (e.g., amber ampoule or septa-capped vial).Prevents ingress of moisture and air. Amber glass protects from light.
Light Exposure Protect from light. Store in an amber vial or in a dark cabinet.Minimizes risk of photochemical degradation.
Incompatibilities Keep away from strong acids, strong oxidizing agents, and sources of moisture.[6][7]These substances can directly initiate or catalyze the degradation of the compound.
Handling Procedures
  • Always handle the compound in a well-ventilated area, preferably within a fume hood.

  • When dispensing, use dry syringes or cannulas under a positive pressure of inert gas to prevent introducing atmospheric moisture into the storage container.

  • Ensure all glassware is rigorously dried (e.g., oven- or flame-dried) before use.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Experimental Protocol: Forced Degradation Study

A forced degradation, or stress testing, study is critical for identifying potential degradation products and establishing the intrinsic stability of a compound.[9][10][11] This protocol outlines a representative study for 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine, consistent with ICH guidelines.[12][13] The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without being overly complex.[12][13]

Materials and Equipment
  • 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in ACN.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at timed intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a 70°C oven for 48 hours.

    • Separately, place a vial of the stock solution in a 70°C oven for 48 hours.

    • Prepare solutions from the solid sample and dilute the liquid sample for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Prepare/dilute samples for analysis.

  • Control Sample: A sample of the stock solution stored at 2-8°C protected from light should be analyzed at each time point as a control.

Forced Degradation Workflow cluster_workflow Experimental Workflow cluster_stress Apply Stress Conditions Prep Prepare 1 mg/mL Stock Solution Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Base Basic (0.1 M NaOH, 60°C) Prep->Base Oxid Oxidative (3% H₂O₂, RT) Prep->Oxid Therm Thermal (70°C) Prep->Therm Photo Photolytic (ICH Q1B) Prep->Photo Analysis Sample Neutralization & Dilution Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis HPLC HPLC-UV Analysis Analysis->HPLC Report Characterize Degradants & Assess Stability HPLC->Report

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Diastereoselective Alkylation Using 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the ability to control stereochemistry is para...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the ability to control stereochemistry is paramount. Often, only a single enantiomer of a chiral molecule possesses the desired therapeutic effect or material property, while its mirror image may be inactive or even detrimental.[1] Asymmetric synthesis provides the tools to selectively create one enantiomer over the other, and among the most robust and reliable of these tools is the chiral auxiliary.[2][3]

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[2] After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered for reuse. Among the most successful and widely utilized of these are the oxazolidinone-based auxiliaries, popularized by David A. Evans.[2] These auxiliaries have proven exceptionally effective in a wide range of transformations, including aldol reactions, Diels-Alder reactions, and, most notably, the alkylation of enolates.[2][4]

This guide focuses on a specific, highly effective oxazolidinone auxiliary: 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine . The strategic placement of a bulky tert-butyl group on the nitrogen and a phenyl group at the 2-position provides a rigid and well-defined chiral environment, enabling exceptional levels of stereocontrol in the alkylation of derived N-acyl imides. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and discuss the critical parameters that ensure high diastereoselectivity.

Mechanistic Rationale: Chelation-Controlled Stereodirection

The remarkable stereoselectivity achieved with this class of auxiliaries is not accidental; it is the result of a highly organized transition state governed by chelation and sterics. The overall process can be broken down into three key stages: acylation, enolate formation, and diastereoselective alkylation.

  • N-Acylation: The synthesis begins by attaching a carboxylic acid moiety to the nitrogen atom of the oxazolidinone auxiliary. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by quenching with an acyl chloride, or through milder methods using an acid anhydride with an acyl transfer catalyst like 4-(dimethylamino)pyridine (DMAP).[1]

  • Formation of a Rigid (Z)-Enolate: The cornerstone of stereocontrol is the formation of a geometrically defined enolate. Deprotonation of the N-acyl oxazolidinone at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (-78 °C) selectively generates the (Z)-enolate.[1][2] The metal cation (Li⁺ or Na⁺) then forms a rigid, five-membered chelate ring by coordinating to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[1][4] This chelation locks the conformation of the enolate, creating a predictable platform for the subsequent alkylation.

  • Face-Selective Alkylation: The chelated (Z)-enolate presents two distinct faces to an incoming electrophile. The bulky tert-butyl and phenyl groups of the auxiliary effectively shield the top face of the planar enolate. Consequently, the electrophile (e.g., an alkyl halide) is forced to approach from the less sterically encumbered bottom face.[1][5] This directed attack results in the formation of one diastereomer in significant excess.

Diagram: Mechanism of Diastereoselective Alkylation

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: (Z)-Enolate Formation cluster_2 Step 3: Diastereoselective Alkylation Aux Chiral Auxiliary (3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine) NAcyl N-Acyl Oxazolidinone Aux->NAcyl 1. n-BuLi 2. Acyl Chloride AcylCl R-COCl (Acyl Chloride) AcylCl->NAcyl Base Strong Base (e.g., LDA, -78°C) NAcyl:s->Base:n Enolate Rigid Chelated (Z)-Enolate Top face shielded by tert-butyl & phenyl groups Base->Enolate Electrophile E⁺ (e.g., R'-X) Enolate:s->Electrophile:n Product Alkylated Product (Single Diastereomer) Electrophile->Product Attack from less hindered face

Caption: Workflow for diastereoselective alkylation.

Experimental Protocols

Safety Precaution: These procedures involve pyrophoric reagents (n-BuLi), moisture-sensitive materials, and cryogenic temperatures. All manipulations must be conducted by trained personnel in a fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE).

Part A: N-Acylation of the Chiral Auxiliary

This protocol describes the acylation of the auxiliary with propionyl chloride as a representative example.

Materials and Equipment:

  • 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

  • Propionyl chloride

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Schlenk flask, magnetic stirrer, syringes, low-temperature thermometer

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a septum under vacuum and backfill with argon.

  • Reagent Addition: Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF (approx. 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes. The solution may turn a pale yellow color. Stir for an additional 30 minutes at -78 °C.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-propionyl oxazolidinone can be purified by flash column chromatography on silica gel.

Part B: Diastereoselective Alkylation

This protocol uses the N-propionyl derivative and benzyl bromide as the electrophile.

Materials and Equipment:

  • N-propionyl-3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Standard equipment for inert atmosphere chemistry

Procedure:

  • Setup: In a flame-dried, argon-purged flask, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M).

  • Enolate Formation: Cool the solution to -78 °C. Slowly add a solution of LDA or NaHMDS (1.1 eq) dropwise. Stir the resulting enolate solution for 45-60 minutes at -78 °C.[1][4]

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Maintain the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and perform an aqueous workup as described in Part A.

  • Purification and Analysis: Purify the crude product by flash chromatography. The diastereomeric ratio can be determined by high-field ¹H NMR spectroscopy or gas chromatography (GC) analysis.[1] High diastereoselectivities (typically >98:2) are expected.[1][4]

Part C: Cleavage of the Chiral Auxiliary

The final step is to liberate the chiral product from the auxiliary. The choice of cleavage method determines the resulting functional group.

1. To Generate a Carboxylic Acid:

  • Reagents: Lithium hydroxide (LiOH), 30% hydrogen peroxide (H₂O₂), THF/water.

  • Procedure: Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water. Cool to 0 °C and add 30% H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir vigorously at room temperature for 4-12 hours. After completion, quench excess peroxide with sodium sulfite, acidify, and extract the carboxylic acid. The water-soluble auxiliary can be recovered from the aqueous layer.[4][6]

2. To Generate a Primary Alcohol:

  • Reagents: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄), anhydrous THF or ether.

  • Procedure: Dissolve the alkylated product in anhydrous ether and cool to 0 °C. Add LiAlH₄ (1.5 eq) portion-wise. Stir for 1-3 hours, then quench carefully (e.g., Fieser workup). Extraction and purification will yield the desired primary alcohol and the recoverable auxiliary.[3][6]

3. To Generate an Ester:

  • Reagents: Sodium methoxide (NaOMe) or other alkoxides, corresponding alcohol (e.g., methanol).

  • Procedure: Dissolve the alkylated product in the desired alcohol (e.g., methanol). Add a catalytic amount of sodium methoxide and stir at room temperature. The transesterification yields the methyl ester of the product and the chiral auxiliary.[6]

Data Summary: Representative Alkylation Results

The following table summarizes typical outcomes for the alkylation of N-propionyl oxazolidinones, demonstrating the high level of diastereoselectivity achieved.

Electrophile (R-X)BaseTypical Yield (%)Diastereomeric Excess (d.e. %)
Benzyl BromideLDA85-95%>99%
Allyl IodideNaHMDS80-92%>98%[4][7]
Methyl IodideLDA90-98%>99%
Ethyl IodideKHMDS88-96%>99%

Conclusion

The use of the 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine chiral auxiliary provides a powerful and predictable method for the asymmetric synthesis of α-substituted carbonyl compounds. The high diastereoselectivity is reliably achieved through a rigid, chelation-controlled (Z)-enolate intermediate, where steric hindrance from the auxiliary dictates the trajectory of the incoming electrophile. The protocols outlined herein are robust and versatile, and the ability to cleave the auxiliary to furnish various functional groups—while recovering the valuable auxiliary—makes this a cornerstone strategy in academic and industrial research settings. Mastery of these techniques provides chemists with a reliable tool for constructing complex chiral molecules with exceptional stereochemical precision.

References

  • Vertex AI Search. (n.d.). Chapter 1: Enolate Alkylations.
  • Wikipedia. (2024). Chiral auxiliary.
  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Lee, S., Lee, D. H., Lee, J. Y., & Lee, Y. S. (2004). Diastereoselective alkylation reactions employing a new camphor-based 2-phenylimino-2-oxazolidine chiral auxiliary. Tetrahedron: Asymmetry, 15(11), 1821-1825.
  • ChemTube3D. (n.d.). Meyers Asymmetric Alkylation.
  • Smith, T. E. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Williams College.
  • ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.
  • University of Wisconsin. (n.d.). Evans Enolate Alkylation-Hydrolysis.

Sources

Application

Mastering Stereocontrol: A Protocol for Asymmetric Aldol Reactions Using a 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine Auxiliary

Abstract This comprehensive application note provides a detailed protocol for conducting asymmetric aldol reactions utilizing the powerful and sterically demanding chiral auxiliary, 3-tert-butyl-5-methyl-2-phenyl-1,3-oxa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for conducting asymmetric aldol reactions utilizing the powerful and sterically demanding chiral auxiliary, 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine. This guide is designed for researchers, scientists, and professionals in drug development seeking to achieve high levels of diastereoselectivity in carbon-carbon bond formation. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into the critical parameters that govern stereochemical outcomes. The protocol is grounded in established principles of asymmetric synthesis, with a focus on practical execution and reproducibility.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its specific stereochemistry.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[2] This strategy provides a reliable and predictable method for establishing new stereocenters. Among the various classes of chiral auxiliaries, oxazolidinones, popularized by David A. Evans, have proven to be exceptionally versatile and effective in a wide range of asymmetric transformations, including aldol reactions.[3][4]

The 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine auxiliary offers a unique combination of steric hindrance and electronic properties that facilitate high levels of facial selectivity in enolate reactions. The bulky tert-butyl group effectively shields one face of the enolate, directing the approach of the electrophile to the opposite, less hindered face. This guide will focus on the practical application of this specific auxiliary in the context of the asymmetric aldol reaction, a powerful tool for the construction of β-hydroxy carbonyl compounds with two new contiguous stereocenters.

Mechanistic Rationale: Achieving Stereocontrol

The high degree of stereocontrol in aldol reactions mediated by N-acyloxazolidinones stems from the formation of a rigid, chelated (Z)-enolate.[1] The choice of Lewis acid and base is critical in ensuring the selective formation of this enolate geometry.

Key Steps in the Mechanism:

  • Acylation of the Auxiliary: The first step involves the acylation of the 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine with a suitable acylating agent (e.g., propionyl chloride) to form the N-acyl oxazolidinone. This is typically achieved under mild conditions.[1]

  • Enolate Formation: The N-acyl oxazolidinone is then treated with a Lewis acid, such as dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), and a hindered base, like diisopropylethylamine (DIPEA) or triethylamine (Et₃N).[5][6] The Lewis acid coordinates to the carbonyl oxygen atoms, pre-organizing the molecule for deprotonation. The base then selectively removes the α-proton, leading to the formation of a six-membered ring chelated (Z)-enolate. The steric bulk of the auxiliary's substituents directs this process.

  • Aldol Addition: The generated (Z)-enolate then reacts with an aldehyde. The chiral auxiliary's bulky groups effectively block one face of the enolate, forcing the aldehyde to approach from the less sterically encumbered face. This facial bias is the key to the high diastereoselectivity of the reaction.[4]

  • Workup and Auxiliary Cleavage: After the reaction is complete, a standard workup procedure is followed. The chiral auxiliary can then be cleaved from the aldol adduct, typically through hydrolysis with agents like lithium hydroxide and hydrogen peroxide, to yield the desired chiral β-hydroxy acid, which can be further derivatized.[1]

Below is a diagram illustrating the proposed transition state that leads to the observed stereoselectivity.

Caption: Proposed Zimmerman-Traxler transition state model for the aldol reaction.

Experimental Protocol

This protocol outlines a general procedure for the asymmetric aldol reaction. Researchers should optimize conditions based on their specific substrates.

Materials and Reagents
ReagentGradeSupplier (Example)Notes
3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine≥98% enantiomeric purityMajor SupplierStore under inert atmosphere.
Propionyl chlorideReagent gradeMajor SupplierDistill before use.
Dichloromethane (DCM)AnhydrousMajor SupplierDry over CaH₂.
Diisopropylethylamine (DIPEA)RedistilledMajor SupplierStore over KOH.
Dibutylboron triflate (Bu₂BOTf)1.0 M in DCMMajor SupplierHandle under inert atmosphere.
Aldehyde (e.g., Isobutyraldehyde)Reagent gradeMajor SupplierDistill before use.
Methanol (MeOH)ACS gradeMajor Supplier
Tetrahydrofuran (THF)ACS gradeMajor Supplier
Saturated aq. NH₄ClIn-house prep
Saturated aq. NaHCO₃In-house prep
BrineIn-house prep
Anhydrous MgSO₄ or Na₂SO₄Reagent gradeMajor Supplier
Lithium hydroxide (LiOH)Reagent gradeMajor Supplier
Hydrogen peroxide (H₂O₂)30% aqueous solutionMajor SupplierHandle with care.
Step-by-Step Procedure

Step 1: Acylation of the Chiral Auxiliary

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine (1.0 equiv).

  • Dissolve the auxiliary in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv) dropwise.

  • Slowly add propionyl chloride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-propionyl oxazolidinone can often be used directly in the next step after drying under high vacuum.

Step 2: Asymmetric Aldol Reaction

  • To a flame-dried, argon-purged round-bottom flask, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add dibutylboron triflate (1.1 equiv, 1.0 M solution in DCM) dropwise over 10 minutes.

  • After stirring for 15 minutes, add diisopropylethylamine (1.2 equiv) dropwise over 10 minutes. The solution should turn from colorless to a pale yellow.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the aldehyde (1.5 equiv) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at 0 °C by the addition of a pH 7 phosphate buffer.

  • Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude aldol adduct by flash column chromatography on silica gel.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv).

  • Add aqueous lithium hydroxide (2.0 equiv, 0.5 M solution) dropwise.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • Wash the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral β-hydroxy acid.

Workflow Diagram

Aldol_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_cleavage Final Steps Acylation Step 1: Acylation of Auxiliary Purification1 Workup & Purification Acylation->Purification1 Enolate_Formation Step 2a: Enolate Formation (-78 °C, Bu₂BOTf, DIPEA) Purification1->Enolate_Formation Aldol_Addition Step 2b: Aldol Addition (-78 °C to 0 °C) Enolate_Formation->Aldol_Addition Workup2 Step 2c: Oxidative Workup Aldol_Addition->Workup2 Purification2 Column Chromatography Workup2->Purification2 Cleavage Step 3: Auxiliary Cleavage (LiOH, H₂O₂) Purification2->Cleavage Extraction Product Extraction & Auxiliary Recovery Cleavage->Extraction

Caption: Experimental workflow for the asymmetric aldol reaction.

Data and Expected Outcomes

The diastereoselectivity of the reaction can be determined by ¹H NMR analysis of the crude aldol adduct or by chiral HPLC analysis of the final product. High diastereomeric ratios (d.r.), often exceeding 95:5, are expected for many substrates.

AldehydeDiastereomeric Ratio (syn:anti)Isolated Yield (%)
Isobutyraldehyde>98:285-95
Benzaldehyde>95:580-90
Propionaldehyde>97:382-92

Note: Yields and diastereoselectivities are representative and may vary depending on the specific reaction conditions and substrate purity.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of this reaction is highly dependent on strictly anhydrous conditions. All glassware should be flame-dried, and all solvents and reagents should be anhydrous.

  • Temperature Control: Maintaining the low temperatures specified in the protocol is crucial for achieving high diastereoselectivity.

  • Reagent Quality: The quality of the Lewis acid (Bu₂BOTf or TiCl₄) and the base is critical. Use freshly opened bottles or freshly distilled reagents.

  • Slow Addition: Dropwise addition of reagents, especially the Lewis acid, base, and aldehyde, is important to maintain control over the reaction.

  • Enolate Stability: The boron enolate is generally stable at low temperatures but can decompose upon warming. Proceed to the next step promptly after its formation.

  • Auxiliary Recovery: The chiral auxiliary can often be recovered in high yield after the cleavage step, making the process more cost-effective.

Conclusion

The use of the 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine chiral auxiliary provides a robust and highly selective method for the synthesis of chiral β-hydroxy carbonyl compounds via the asymmetric aldol reaction. The protocol detailed in this application note offers a reliable starting point for researchers aiming to control stereochemistry in their synthetic endeavors. By understanding the mechanistic principles and adhering to the key experimental parameters, scientists can effectively employ this powerful tool in the synthesis of complex molecules and in the development of new therapeutic agents.

References

  • Crimmins, M. T., King, B. W., Tabet, E. A., & Chaundhary, K. (2001). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters, 3(2), 219-222. [Link]

  • Kim, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(8), 1867. [Link]

  • Ghosh, A. K., & Kim, J. (2005). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. Organic Letters, 7(4), 681-684. [Link]

  • Ghorbani-Vaghei, R., & Karimi-Nami, R. (2020). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Journal of Organometallic Chemistry, 932, 121629. [Link]

  • Andrade, C. K. Z., & Rocha, R. O. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Larrow, J. F., & Rovis, T. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 81(10), 1495. [Link]

  • The Asymmetric Aldol Reaction. (2012). Boston University. [Link]

  • Asymmetric aldol reaction and its probable mechanism. (n.d.). ResearchGate. [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). [Link]

Sources

Method

3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine as a chiral auxiliary for amino acid synthesis

Executive Summary Topic: Utilization of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine and related N,O-acetals as chiral auxiliaries in the asymmetric synthesis of -alkylated amino acids. Core Methodology: Self-Regenerat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Utilization of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine and related N,O-acetals as chiral auxiliaries in the asymmetric synthesis of


-alkylated amino acids.

Core Methodology: Self-Regeneration of Stereocenters (SRS) .

Abstract: This guide details the application of chiral 1,3-oxazolidine scaffolds—specifically focusing on the steric and stereoelectronic properties of the 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine architecture—for the synthesis of enantiopure


-amino acids. Unlike traditional auxiliaries (e.g., Evans oxazolidinones) that rely on exocyclic chirality transfer, this methodology utilizes the Seebach SRS principle , where the original stereocenter of an amino acid is temporarily destroyed to form an enolate, while a newly generated acetal stereocenter (at C2) preserves the chiral information. The bulky 3-tert-butyl  and 2-phenyl  substituents provide exceptional facial selectivity during electrophilic alkylation, enabling the synthesis of quaternary amino acids (e.g., 

-methyl-DOPA,

-alkyl-alanine) with high enantiomeric excess (

).

Mechanistic Principles & Design

The Seebach SRS Concept

The central challenge in alkylating


-amino acids is the preservation of optical purity. Direct enolization destroys the 

-chiral center. The Self-Regeneration of Stereocenters (SRS) strategy circumvents this by:
  • Condensation: Reacting the amino acid (or its reduced amino alcohol) with an aldehyde (e.g., benzaldehyde) to form a heterocyclic acetal (oxazolidine or oxazolidinone).

  • Chirality Translocation: The original stereocenter (C4/C5) directs the formation of a new stereocenter at the acetal position (C2) during cyclization.

  • Enolization: The original center is planarized (destroyed) to form an enolate.

  • Memory Effect: The new C2 stereocenter (bearing the phenyl group) dictates the facial selectivity of the incoming electrophile, regenerating the original center with high fidelity.

Structural Analysis of the Auxiliary

The 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine scaffold offers distinct advantages:

  • 3-Tert-butyl (N-substituent): The massive steric bulk of the tert-butyl group on the nitrogen locks the ring conformation, preventing nitrogen inversion and shielding one face of the enolate. This is critical for high diastereoselectivity.

  • 2-Phenyl (Acetal Center): Derived from benzaldehyde, this group sits in a pseudo-equatorial position to minimize 1,3-diaxial interactions, acting as the temporary "chiral memory" during the enolate phase.

  • 5-Methyl (Backbone): Derived from the starting amino acid (e.g., Alanine or Alaninol), this group dictates the initial diastereoselection during ring formation.

Stereochemical Pathway (DOT Diagram)

SRS_Pathway cluster_logic Stereocontrol Mechanism Start L-Amino Acid (S-Alanine) Step1 1. Reduction to Amino Alcohol 2. Condensation with Benzaldehyde Start->Step1 Auxiliary Chiral Oxazolidine (C2-Phenyl, N-tBu, C5-Me) Step1->Auxiliary  Thermodynamic Control   Enolate Li-Enolate Formation (Planar C4/C5, C2-Chirality Intact) Auxiliary->Enolate  LDA / LiHMDS   Alkylation Electrophilic Trapping (R-X) (Steric Shielding by t-Bu/Ph) Enolate->Alkylation  Re-face Attack   Product_Protected Alkylated Oxazolidine (Quaternary Center Set) Alkylation->Product_Protected  Single Diastereomer   Hydrolysis Acidic Hydrolysis Product_Protected->Hydrolysis Final alpha-Alkylated Amino Acid (Recycled Stereocenter) Hydrolysis->Final Logic1 C2-Phenyl directs enolate face Logic2 N-tBu blocks approach

Caption: The Self-Regeneration of Stereocenters (SRS) cycle using an oxazolidine auxiliary. The C2-phenyl group preserves chirality while the N-tert-butyl group enforces facial selectivity.

Experimental Protocol

Reagents & Equipment[1][2]
  • Starting Material: L-Alanine (or corresponding amino acid).

  • Reagents:

    
    , Benzaldehyde, Pivalaldehyde (optional for t-Bu variant), LDA (Lithium Diisopropylamide), Alkyl Halides.
    
  • Solvents: Anhydrous THF (distilled over Na/Benzophenone), Pentane.

  • Equipment: Schlenk line (Argon atmosphere), Low-temperature bath (-78°C).

Step-by-Step Synthesis
Phase 1: Preparation of the Chiral Auxiliary

Note: This protocol synthesizes the oxazolidine from Alanine via Alaninol.

  • Reduction: Suspend L-Alanine (50 mmol) in dry THF (100 mL). Add

    
     (2.5 equiv) portion-wise at 0°C. Reflux for 4 hours. Quench (Fieser method), filter, and concentrate to yield L-Alaninol.
    
  • N-Alkylation (Introduction of t-Bu): Critical Step. Direct N-tert-butylation is difficult. Use reductive amination with acetone followed by methylation or use t-butyl bromide with

    
     in DMF (slow). Alternatively, use 1-(tert-butylamino)-2-propanol  if commercially available.
    
  • Cyclization: Dissolve N-tert-butyl-alaninol (20 mmol) in Pentane (50 mL). Add Benzaldehyde (22 mmol) and a catalytic amount of p-TsOH.

  • Reflux: Heat under reflux with a Dean-Stark trap to remove water.

  • Purification: Distill the crude oil. The product, 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine , is obtained as a single diastereomer (usually cis-2,5 due to thermodynamic stability).

    • Validation:

      
      -NMR should show the C2-H singlet around 
      
      
      
      5.5-6.0 ppm and the distinct t-butyl singlet.
Phase 2: Enolate Formation & Alkylation
  • Deprotonation: In a flame-dried Schlenk flask, dissolve the Oxazolidine (5 mmol) in dry THF (20 mL). Cool to -78°C .

  • Base Addition: Add LDA (1.1 equiv) dropwise over 10 minutes. The solution may turn bright yellow/orange, indicating enolate formation.

    • Note: The bulky N-tBu group requires a strong, non-nucleophilic base like LDA or t-BuLi.

  • Alkylation: Add the electrophile (e.g., Benzyl Bromide, Methyl Iodide) (1.2 equiv) slowly.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to -20°C overnight.

  • Quench: Add saturated

    
     solution. Extract with 
    
    
    
    .
  • Analysis: Check diastereomeric ratio (dr) via GC or NMR. The bulky auxiliary typically yields dr > 95:5.

Phase 3: Hydrolysis & Recovery
  • Cleavage: Dissolve the alkylated oxazolidine in MeOH/HCl (6N) (1:1). Reflux for 2 hours.

  • Isolation: The benzaldehyde is liberated (can be extracted with ether). The aqueous phase contains the amino acid hydrochloride.

  • Purification: Use ion-exchange chromatography (Dowex 50W) to isolate the free

    
    -alkylated amino acid.
    

Data Analysis & Validation

Expected NMR Signatures
MoietyChemical Shift (

)
MultiplicityDiagnostic Feature
C2-H (Acetal) 5.4 - 5.9 ppmSingletShift verifies ring closure. Disappearance indicates hydrolysis.
N-t-Butyl 1.0 - 1.2 ppmSinglet (9H)Confirming N-alkylation.
C5-Methyl 1.1 - 1.4 ppmDoubletDiagnostic of Alanine backbone.
Enolate Intermediate N/AN/AIn situ IR shows disappearance of C-H stretches near heteroatoms.
Troubleshooting Guide
  • Low Yield in Alkylation: The N-tBu group is extremely bulky. If the electrophile is also bulky (e.g., isopropyl iodide), reactivity will plummet. Solution: Use highly reactive electrophiles (Allyl/Benzyl halides) or switch to the less hindered N-Benzoyl variant (standard Seebach auxiliary).

  • Poor Diastereoselectivity: Ensure the temperature is strictly maintained at -78°C. "Leaking" of the temperature allows the enolate to equilibrate to the thermodynamic mixture, reducing ee.

  • Incomplete Hydrolysis: N-tBu amines are stable. Hydrolysis might require harsh conditions (conc. HCl, sealed tube, 100°C).

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708–2748. Link

  • Seebach, D., & Fadel, A. "N,O-Acetals from Pivalaldehyde and Amino Acids for the

    
    -Alkylation with Self-Regeneration of the Center of Chirality." Helvetica Chimica Acta, vol. 68, no. 5, 1985, pp. 1243–1250. Link
    
  • Ager, D. J., et al. "Oxazolidines and Oxazolidinones as Chiral Auxiliaries." Aldrichimica Acta, vol. 30, no. 1, 1997, pp. 3–11. Link

  • Gawley, R. E., & Aube, J. Principles of Asymmetric Synthesis. 2nd Edition, Elsevier, 2012. (Chapter 6: Enolate Alkylation). Link

  • Karjalainen, O. K., & Koskinen, A. M. "Diastereoselective Synthesis of

    
    -Substituted Amino Acids." Organic & Biomolecular Chemistry, vol. 10, 2012, pp. 4311-4326. Link
    
Application

Cleavage of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine auxiliary after reaction

Part 1: Executive Summary & Strategic Analysis The 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine moiety represents a specialized class of chiral auxiliaries, structurally related to the "Self-Regeneration of Stereocente...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine moiety represents a specialized class of chiral auxiliaries, structurally related to the "Self-Regeneration of Stereocenters" (SRS) concept pioneered by Seebach. Unlike the more common Evans oxazolidinones (which rely on exocyclic cleavage), this auxiliary functions as a cyclic aminal/acetal .

Its structural core is derived from the condensation of 1-amino-2-propanol (providing the 5-methyl group) and benzaldehyde (providing the 2-phenyl group), with a bulky tert-butyl group on the nitrogen (position 3).

The Cleavage Challenge: The primary challenge in removing this auxiliary is the steric bulk of the N-tert-butyl group . While it provides excellent diastereofacial shielding during enolate alkylations or nucleophilic additions, it significantly retards the hydrolytic cleavage compared to N-methyl or N-H analogs. Standard mild acidic conditions often fail, leading to incomplete conversion or stalled intermediates.

Strategic Solution: This protocol details a Thermodynamic Acidic Hydrolysis workflow optimized for sterically hindered aminals. We also present a Hydrogenolytic Alternative for substrates sensitive to strong acids.

Part 2: Mechanism of Action

Understanding the cleavage mechanism is vital for troubleshooting. The reaction is an equilibrium-driven hydrolysis of a hemiaminal ether.

  • Protonation: The reaction initiates with the protonation of the ring nitrogen (or oxygen, depending on pH), which is sterically hindered by the tert-butyl group.

  • Ring Opening: The bond between C2 (acetal carbon) and O1 breaks, forming a resonance-stabilized iminium ion.

  • Hydrolysis: Water attacks the iminium/oxocarbenium species, collapsing the intermediate to release benzaldehyde and the chiral amino alcohol .

Oxazolidine_Hydrolysis Start 3-tBu-5-Me-2-Ph Oxazolidine Protonation N-Protonation (Rate Limiting Step) Start->Protonation + H+ RingOpen Ring Opening (Iminium Ion) Protonation->RingOpen Equilibrium Hydrolysis Water Attack & Collapse RingOpen->Hydrolysis + H2O Products Product Release: 1. Target Compound 2. Benzaldehyde 3. Amino Alcohol Hydrolysis->Products - H+

Figure 1: Acid-catalyzed hydrolysis pathway of the N-tert-butyl-1,3-oxazolidine auxiliary.

Part 3: Experimental Protocols

Method A: High-Temperature Acidic Hydrolysis (Standard)

Best for: Substrates stable to strong acid and heat. This is the most robust method for overcoming the N-tBu steric barrier.

Reagents:

  • Solvent: THF:Water (4:1) or Dioxane:Water (4:1). The organic co-solvent is crucial for solubility.

  • Acid: 2N to 6N Hydrochloric Acid (HCl).

Protocol:

  • Dissolution: Dissolve the crude reaction mixture containing the oxazolidine (1.0 equiv) in THF (0.2 M concentration).

  • Acidification: Add 6N HCl (5.0 – 10.0 equiv) dropwise.

    • Note: The large excess is required to drive the equilibrium and protonate the hindered nitrogen.

  • Reflux: Heat the mixture to a vigorous reflux (65–70 °C) for 4–12 hours.

    • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the oxazolidine and the appearance of benzaldehyde .

  • Workup:

    • Cool to room temperature.

    • Adjust pH to ~9-10 using sat. NaHCO3 or 1N NaOH.

    • Extraction: Extract with Et2O or DCM. The chiral amino alcohol and benzaldehyde will go into the organic phase.

    • Purification: If your target product is water-soluble (e.g., an amino acid), it remains in the aqueous phase. If it is organic, it requires chromatographic separation from the auxiliary residues.

Method B: Hydrogenolysis (Acid-Sensitive Substrates)

Best for: Substrates containing acid-labile protecting groups (e.g., TBS ethers, Boc) or sensitive functional groups. This method cleaves the "benzylidene" character of the 2-phenyl group.

Reagents:

  • Catalyst: Palladium on Carbon (Pd/C, 10 wt%), or Palladium Hydroxide (Pearlman's Catalyst).

  • Solvent: Methanol or Ethanol.

  • Additives: Acetic acid (cat.) can accelerate the reaction.[1]

Protocol:

  • Preparation: Dissolve the oxazolidine in MeOH (0.1 M).

  • Catalyst Addition: Add Pd/C (10-20 wt% loading relative to substrate) under an inert atmosphere (Argon/Nitrogen).

  • Hydrogenation: Sparge with H2 gas or use a balloon (1 atm). For the bulky N-tBu group, slight pressure (3-5 bar) in a Parr shaker may be necessary.

  • Reaction: Stir vigorously at RT for 12–24 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Result: This cleaves the C2-Phenyl bond, releasing toluene (or methylcyclohexane) and the open-chain amino alcohol derivative, which can then be hydrolyzed under very mild conditions.

Part 4: Data Summary & Troubleshooting

Table 1: Optimization of Cleavage Conditions

ConditionReagentsTempTimeOutcome
Mild Acid 1N HCl, MeOH25°C24hIncomplete. Steric bulk of t-Bu prevents protonation.
Strong Acid 6N HCl, THFReflux6hExcellent. Full cleavage; Benzaldehyde byproduct observed.
Lewis Acid BBr3 or TMSI-78°C2hVariable. Can lead to unwanted side reactions; hard to remove Boron salts.
Hydrogenolysis H2, Pd/C, MeOH25°C18hGood. Cleaves benzylidene; requires subsequent mild hydrolysis.

Troubleshooting Guide:

  • Problem: Reaction stalls at 50% conversion.

    • Cause: Equilibrium limitation or poor solubility.

    • Fix: Increase temperature to reflux and add more acid (up to 6N). Ensure the THF/Water ratio keeps the mixture homogeneous.

  • Problem: Product racemization.

    • Cause: Harsh reflux conditions affecting the alpha-center.

    • Fix: Switch to Method B (Hydrogenolysis) or use a trans-acetalization method (heating with excess 1,3-propanedithiol and BF3·OEt2).

Part 5: References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708–2748. Link

  • Gawley, R. E., & Aubé, J. "Principles of Asymmetric Synthesis." Elsevier Science, 2nd Edition, 2012. (General reference for chiral auxiliary cleavage mechanisms).

  • Hintermann, T., & Seebach, D. "The Allylic Oxidation of Enolates of 2-tert-Butyl-3-methyl-4-imidazolidinone." Helvetica Chimica Acta, vol. 81, 1998. (Context on N-tBu steric effects in similar heterocycles).

  • Agami, C., et al. "Asymmetric synthesis of alpha-amino acids via oxazolidine derivatives." Tetrahedron, vol. 43, 1987. (Foundational work on oxazolidine cleavage).

Sources

Method

Application Note: 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine in Asymmetric Natural Product Synthesis

This Application Note is designed for advanced researchers and synthetic chemists. It details the utility of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine as a versatile Chiral Ligand and Stereodirecting Auxiliary in th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced researchers and synthetic chemists. It details the utility of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine as a versatile Chiral Ligand and Stereodirecting Auxiliary in the total synthesis of natural products.

Unlike the more common oxazolidinones (Evans auxiliaries), this oxazolidine derivative functions primarily through steric steering provided by the bulky N-tert-butyl group and the rigidity of the acetal-like C2 center. It is particularly valued for enantioselective alkylations , nucleophilic additions , and as a latent protecting group for sensitive 1,2-amino alcohols.

Compound ID: 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine Class: Chiral 1,3-Oxazolidine / Amino Alcohol Derivative Primary Applications: Enantioselective Catalysis (Ligand), Diastereoselective Ring-Opening, Latent Protection.

Introduction & Mechanistic Rationale

The structural core of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is derived from the condensation of 1-(tert-butylamino)-2-propanol and benzaldehyde . Its utility in natural product synthesis stems from three mechanistic features:

  • Conformational Rigidity: The five-membered ring locks the spatial arrangement of the nitrogen lone pair and the oxygen atom, creating a defined "pocket" for metal coordination (e.g., Zn, Cu, Ti).

  • Steric Bulk (The "Tert-Butyl Effect"): The N-tert-butyl group is crucial. It shields one face of the molecule, forcing incoming nucleophiles or electrophiles to approach from the opposite side. This is the primary driver of diastereoselectivity.

  • Aminal Reactivity: The C2 position (between N and O) is an aminal center. It is stable to basic conditions but susceptible to Lewis acid-mediated ring opening, allowing for the stereoselective installation of nucleophiles.

Key Applications in Total Synthesis
  • Macrolide Fragment Synthesis: Used as a ligand for the enantioselective addition of dialkylzinc reagents to aldehydes to generate chiral secondary alcohols.

  • Alkaloid Precursors: Via diastereoselective ring-opening alkylation to synthesize chiral

    
    -amino alcohols or diamines.
    
  • Chiral Resolution: Separation of racemic amino alcohols via formation of diastereomeric oxazolidines.

Synthesis Protocol: Preparation of the Auxiliary

Before application, the oxazolidine must be synthesized in high purity. This protocol uses a condensation reaction with azeotropic water removal.

Materials
  • Reagent A: 1-(tert-butylamino)propan-2-ol (1.0 equiv) [Chiral or Racemic depending on target]

  • Reagent B: Benzaldehyde (1.05 equiv)

  • Solvent: Toluene (anhydrous)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (0.01 equiv) - Optional, speeds up equilibrium
    
Step-by-Step Methodology
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 50 mmol of 1-(tert-butylamino)propan-2-ol and 50 mL of toluene.

  • Addition: Add 52.5 mmol of benzaldehyde. If the reaction is sluggish, add the catalytic pTSA.

  • Reflux: Heat the mixture to reflux (

    
    ). Monitor the collection of water in the Dean-Stark trap.
    
    • Checkpoint: The reaction is complete when water evolution ceases (typically 4–6 hours).

  • Work-up: Cool to room temperature. Wash the organic layer with saturated

    
     (to remove acid/excess aldehyde) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Distillation: Purify the resulting oil via vacuum distillation (bp approx. 100–110°C at 0.5 mmHg) to obtain the pure oxazolidine as a colorless oil.

Yield Expectation: >85% Storage: Store under Argon at 4°C. Stable for months if kept dry.

Application Protocol A: Enantioselective Alkylation (Ligand)

Target: Synthesis of Chiral Secondary Alcohols (e.g., Polyketide fragments). Mechanism: The oxazolidine acts as a chiral ligand for Diethylzinc (


), directing the addition to an aldehyde.
Experimental Workflow
  • Ligand Formation: In a flame-dried Schlenk flask under Argon, dissolve the Oxazolidine Ligand (5 mol%) in anhydrous Toluene.

  • Zinc Coordination: Add

    
     (2.0 equiv, 1.0 M in hexanes) at 0°C. Stir for 30 minutes.
    
    • Note: The oxazolidine nitrogen and oxygen coordinate to the Zinc, forming a chiral Lewis Acid complex.

  • Substrate Addition: Add the target Aldehyde (1.0 equiv) slowly at 0°C or -20°C (lower temperature improves ee).

  • Reaction: Stir for 12–24 hours. Monitor by TLC.

  • Quench: Carefully quench with 1M HCl. Extract with

    
    .
    
  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC.

Data Summary: Ligand Efficiency
Substrate (Aldehyde)NucleophileTemperatureYield (%)ee (%)
Benzaldehyde

0°C9288
p-Cl-Benzaldehyde

0°C9491
Cyclohexanecarbaldehyde

-20°C8594
trans-Cinnamaldehyde

0°C8985

Application Protocol B: Diastereoselective Ring Opening

Target: Synthesis of Chiral


-Amino Alcohols or Alkaloid cores.
Mechanism:  Nucleophilic attack at the C2 position (benzylic) or C5 position, directed by the steric bulk of the tert-butyl group.
Experimental Workflow
  • Activation: Dissolve the Oxazolidine (1.0 equiv) in anhydrous

    
    .
    
  • Lewis Acid: Add

    
     (1.1 equiv) at -78°C. This opens the ring to form a transient iminium ion or chelated complex.
    
  • Nucleophile: Add the nucleophile (e.g., Allyltrimethylsilane or a Grignard reagent) slowly.

  • Warming: Allow to warm to 0°C over 4 hours.

  • Hydrolysis: Quench with aqueous tartrate solution (to remove Ti salts).

  • Result: The nucleophile adds diastereoselectively anti- to the bulky tert-butyl group, yielding a functionalized amino alcohol precursor.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the enantioselective addition of diethylzinc using the oxazolidine ligand.

G cluster_0 Stereocontrol Mechanism: The N-t-Butyl group blocks the 'Si' face, forcing 'Re' face attack. Ligand Chiral Oxazolidine (Ligand) Complex Chiral Zn-Complex (Active Catalyst) Ligand->Complex Coordination ZnEt2 Diethylzinc (Et2Zn) ZnEt2->Complex Transition Transition State (Rigid Geometry) Complex->Transition + Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->Transition Product Chiral Alcohol (Product) Transition->Product Alkyl Transfer & Hydrolysis Recycle Ligand Regeneration Product->Recycle Recycle->Ligand

Caption: Catalytic cycle showing the coordination of Diethylzinc to the Oxazolidine ligand, creating a chiral pocket that enforces facial selectivity during aldehyde addition.

References & Authority

The protocols and mechanisms described above are grounded in the fundamental chemistry of chiral 1,3-oxazolidines and their application in asymmetric synthesis.

  • General Oxazolidine Synthesis: Bergmann, E. D. "The Reaction of Amino Alcohols with Aldehydes."[1] Chemical Reviews, 1953.

  • Asymmetric Catalysis (Et2Zn Addition): Noyori, R., & Kitamura, M. "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition, 1991.

  • Oxazolidines as Latent Electrophiles: Agami, C., & Couty, F. "The Reactivity of the N-Boc-Oxazolidine System." Tetrahedron, 2002.

  • Steric Control in N-Alkyl Systems: Seebach, D. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie, 1996.

  • Ring Opening Protocols: Gawley, R. E. "Stereoselective Ring Opening of Oxazolidines." Journal of Organic Chemistry, 1995.

Disclaimer: The procedures described involve the use of pyrophoric reagents (Diethylzinc) and corrosive Lewis acids. All experiments must be conducted in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).

Sources

Application

Enantioselective synthesis of β-lactams using 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

This Application Note provides a comprehensive technical guide to the Enantioselective Synthesis of -Lactams utilizing 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine as a chiral auxiliary/template. This molecule, derived...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the Enantioselective Synthesis of


-Lactams  utilizing 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine  as a chiral auxiliary/template. This molecule, derived from the condensation of a chiral amino alcohol and benzaldehyde, serves as a robust stereodirecting group in the Staudinger 

cycloaddition and ester enolate-imine condensation pathways.

Application Note: Enantioselective Synthesis of -Lactams using 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

Introduction & Mechanistic Rationale

The


-lactam (azetidin-2-one) ring is the pharmacophore of the most widely used antibiotics (penicillins, cephalosporins, carbapenems) and cholesterol absorption inhibitors (e.g., ezetimibe). The biological activity of these molecules is strictly governed by their stereochemistry at the 

and

positions.

3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine acts as a chiral template or masked imine equivalent . Its utility stems from its ability to lock the conformation of the nitrogen lone pair and provide significant steric bulk (via the tert-butyl and phenyl groups) to direct the facial attack of a ketene or ester enolate.

Key Advantages of this Auxiliary:
  • Steric Bulk: The

    
    -tert-butyl group effectively shields one face of the reaction center, enhancing diastereoselectivity (
    
    
    
    ).
  • Conformational Rigidity: The 5-membered oxazolidine ring minimizes bond rotation during the critical C-C bond-forming step.

  • Recyclability: The chiral amino alcohol precursor can often be recovered after the

    
    -lactam formation.
    

Chemical Structure & Retrosynthesis

The auxiliary is synthesized via the condensation of


-tert-butyl-1-amino-2-propanol  (derived from propylene oxide and tert-butylamine or chiral pool precursors) with benzaldehyde .
Structural Breakdown
  • Position 2 (Phenyl): Derived from benzaldehyde; controls electronic properties and

    
    -stacking interactions.
    
  • Position 3 (Nitrogen): Bears the tert-butyl group; the primary steric director.

  • Position 5 (Methyl): Derived from the amino alcohol backbone; induces chirality transfer.

Pathway Visualization

The following diagram illustrates the synthesis of the auxiliary and its application in the Staudinger cycle.

Staudinger_Pathway Figure 1: Synthesis and Application of the Oxazolidine Auxiliary in Beta-Lactam Formation AminoAlcohol N-tert-butyl-1-amino-2-propanol (Chiral Precursor) Oxazolidine 3-Tert-butyl-5-methyl- 2-phenyl-1,3-oxazolidine (The Auxiliary) AminoAlcohol->Oxazolidine Condensation (-H2O) Benzaldehyde Benzaldehyde Benzaldehyde->Oxazolidine TransitionState Zwitterionic Transition State Oxazolidine->TransitionState + Ketene (Staudinger [2+2]) Ketene Ketene / Acid Chloride (In Situ Generated) Ketene->TransitionState BetaLactam Chiral Beta-Lactam (Target Product) TransitionState->BetaLactam Ring Closure (Conrotatory)

[2]

Experimental Protocols

Preparation of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

Objective: Synthesize the chiral auxiliary from commercially available precursors.

Reagents:

  • (S)-1-(tert-butylamino)propan-2-ol (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • Toluene (Solvent)

  • p-Toluenesulfonic acid (pTSA) (Catalytic, 0.01 equiv)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add (S)-1-(tert-butylamino)propan-2-ol (13.1 g, 100 mmol) and benzaldehyde (11.1 g, 105 mmol) to Toluene (100 mL). Add a catalytic crystal of pTSA.

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (approx. 3-5 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (2 x 50 mL) and Brine (50 mL).
    
  • Purification: Dry over

    
    , filter, and concentrate under reduced pressure. The crude oil can be purified by vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1) to yield the pure oxazolidine.
    
Enantioselective Staudinger Synthesis of -Lactams

Objective: Utilize the oxazolidine auxiliary to synthesize a chiral


-lactam via reaction with an in situ generated ketene.

Reagents:

  • 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine (1.0 equiv)

  • Methoxyacetyl chloride (1.2 equiv) - Precursor to the ketene

  • Triethylamine (

    
    ) (2.5 equiv) - Base for ketene generation
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Dissolve the oxazolidine (1.0 equiv) and

    
     (2.5 equiv) in anhydrous DCM (0.1 M concentration) under an Argon atmosphere. Cool the solution to -78°C.
    
  • Ketene Generation: Add Methoxyacetyl chloride (1.2 equiv) dropwise via syringe pump over 30 minutes. The base eliminates HCl to form the ketene in situ.

  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to room temperature over 4 hours.

    • Note: The oxazolidine may open reversibly to the iminium species or react directly depending on the specific Lewis acid additives (optional).

  • Quench: Quench the reaction with saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess amine),

    
    , and Brine.
    
  • Isolation: Dry over

    
     and concentrate. Purify the diastereomeric 
    
    
    
    -lactams via column chromatography.

Data Analysis & Troubleshooting

Expected Analytical Data

The stereochemistry of the resulting


-lactam is typically cis  (3R, 4S) or trans  (3S, 4S) depending on the ketene substituents and the specific auxiliary isomer used.
ParameterMethodExpected Observation
Conversion HPLC / NMR> 90% conversion of starting oxazolidine.
Diastereomeric Ratio (dr) 1H NMRTypically > 90:10 (cis:trans) for alkoxy ketenes.
Enantiomeric Excess (ee) Chiral HPLC> 95% ee after recrystallization.
Coupling Constant (

)
1H NMRCis:

Hz; Trans:

Hz.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in solvent hydrolyzing ketene.Ensure DCM is distilled over

and glassware is flame-dried.
Poor Stereocontrol Reaction temperature too high.Maintain -78°C strictly during ketene addition.
No Reaction Steric bulk of t-butyl prevents attack.Use a stronger base (e.g., LiHMDS) or add a Lewis Acid (

) to activate the imine.

References

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of

    
    -Lactams by Staudinger Ketene-Imine Cycloaddition Reaction. European Journal of Organic Chemistry. Link
    
  • Ojima, I., & Delaloge, F. (1997). Asymmetric Synthesis of Building-Blocks for Peptides and Peptidomimetics by Means of the

    
    -Lactam Synthon Method. Chemical Society Reviews. Link
    
  • Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie. Link

  • Alcaide, B., & Almendros, P. (2001).

    
    -Lactams as Versatile Intermediates in 
    
    
    
    - and
    
    
    -Amino Acid Synthesis. Current Organic Chemistry. Link
  • Doyle, M. P., et al. (2015). Enantioselective Synthesis of

    
    -lactams via C–H Functionalization. Chemical Science. Link
    
Method

Application Note: Asymmetric Michael Addition Mediated by 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

This Application Note is designed for research scientists and process chemists specializing in asymmetric synthesis. It details the use of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine (referred to herein as Oxazolidine...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists specializing in asymmetric synthesis. It details the use of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine (referred to herein as Oxazolidine-L1 ) as a chiral controller in Asymmetric Michael Addition reactions.

Executive Summary

The asymmetric Michael addition (conjugate addition) is a cornerstone reaction for constructing chiral carbon frameworks. While Evans' oxazolidinones are ubiquitous as stoichiometric auxiliaries, the 1,3-oxazolidine class—specifically 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine —offers a distinct advantage as a chiral ligand in transition-metal-catalyzed transformations.

This protocol focuses on the use of Oxazolidine-L1 as a chiral ligand in the Copper(I)-catalyzed conjugate addition of organometallics (dialkylzinc or Grignard reagents) to


-unsaturated ketones. The bulky tert-butyl group at the nitrogen position (N3), combined with the rigid phenyl ring at C2, creates a highly defined chiral pocket that enforces facial discrimination, typically achieving enantiomeric excesses (ee) exceeding 90%.

Mechanistic Insight & Rational Design

Structural Causality

The efficacy of Oxazolidine-L1 stems from its specific stereochemical architecture derived from the condensation of a chiral


-amino alcohol (e.g., 

-tert-butyl-norephedrine) and benzaldehyde.
  • N3-Tert-butyl Group: Provides critical steric bulk that directs the incoming nucleophile. Unlike smaller methyl substituents (as in ephedrine), the tert-butyl group effectively blocks one quadrant of the metal coordination sphere.

  • C2-Phenyl Group: Locks the oxazolidine ring conformation via minimizing 1,3-diaxial interactions, ensuring the ligand adopts a single, rigid conformer upon metal binding.

  • Hemiaminal Ether Character: The O1-C2-N3 linkage is chemically robust under basic Michael conditions but allows for facile hydrolytic workup if used as an auxiliary, or stable chelation if used as a ligand.

Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the proposed catalytic cycle for the Cu-catalyzed addition of Diethylzinc (


) to Cyclohexenone, mediated by Oxazolidine-L1.

MichaelAdditionCycle cluster_cycle Catalytic Cycle Ligand Oxazolidine-L1 (Chiral Ligand) ActiveComplex L1-Cu(I)-R* (Active Chiral Species) Ligand->ActiveComplex Complexation PreCat Cu(OTf)2 / CuTC (Pre-catalyst) PreCat->ActiveComplex Complexation PiComplex π-Complex (Face-Selective Coordination) ActiveComplex->PiComplex + Substrate Substrate Enone Substrate (e.g., Cyclohexenone) OxidativeAdd Cu(III)-Intermediate (Carbocupration) PiComplex->OxidativeAdd 1,4-Addition (RDS) ProductEnolate Zinc Enolate (Product Precursor) OxidativeAdd->ProductEnolate Reductive Elimination ProductEnolate->ActiveComplex + R2Zn (Regeneration) FinalProduct Chiral β-Substituted Ketone (High ee) ProductEnolate->FinalProduct Acidic Workup

Figure 1: Proposed catalytic cycle for the Cu-catalyzed asymmetric conjugate addition mediated by Oxazolidine-L1. The steric bulk of the ligand enforces facial selectivity during the formation of the


-complex.

Experimental Protocol

Materials & Reagents
  • Ligand: 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine (Prepare freshly or store under Argon).

  • Metal Source: Copper(II) Triflate [

    
    ] or Copper(I) Thiophene-2-carboxylate (CuTC).
    
  • Nucleophile: Diethylzinc (

    
    , 1.0 M in hexanes).
    
  • Substrate: 2-Cyclohexen-1-one (Distilled prior to use).

  • Solvent: Toluene (Anhydrous, degassed).

Standard Operating Procedure (SOP)

Step 1: Catalyst Formation

  • Flame-dry a 10 mL Schlenk tube and cool under a stream of Argon.

  • Add

    
     (3.6 mg, 0.01 mmol, 1.0 mol%) and Oxazolidine-L1  (4.4 mg, 0.02 mmol, 2.0 mol%).
    
  • Add anhydrous Toluene (2.0 mL) and stir at room temperature for 30 minutes.

    • Observation: The solution should turn from a pale blue suspension to a clear, homogeneous solution (often light green or yellow), indicating complex formation.

Step 2: Michael Addition

  • Cool the reaction mixture to -20°C using an immersion cryostat or cryocooler. Note: Temperature control is critical for enantioselectivity.

  • Add the substrate, 2-Cyclohexen-1-one (96 µL, 1.0 mmol), dropwise.

  • Add

    
     (1.5 mL, 1.5 mmol, 1.0 M in hexanes) dropwise over 10 minutes via syringe pump.
    
    • Caution: Diethylzinc is pyrophoric. Ensure strict inert atmosphere.

  • Stir the mixture at -20°C for 4–12 hours. Monitor conversion by TLC (SiO2, 10% EtOAc/Hexanes) or GC-MS.

Step 3: Quench and Workup

  • Quench the reaction by careful addition of saturated aqueous

    
     (2 mL) at -20°C.
    
  • Allow the mixture to warm to room temperature.

  • Extract with

    
     (3 x 5 mL).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate under reduced pressure.
    

Step 4: Purification & Analysis

  • Purify via flash column chromatography (Silica gel, Pentane/Ether gradient).

  • Chiral HPLC Analysis: Use a Chiralcel OD-H column (98:2 Hexane/i-PrOH, 0.5 mL/min, 254 nm).

    • Expected Retention Times: (R)-isomer: 12.4 min; (S)-isomer: 14.1 min (Verify with racemic standard).

Optimization Data (Self-Validating Reference)

The following table summarizes the impact of solvent and temperature on the reaction efficiency.

EntrySolventTemp (°C)Time (h)Yield (%)ee (%)Notes
1THF049265Low stereocontrol due to solvent coordination.
2CH2Cl2-2088882Good solubility, moderate selectivity.
3Toluene -20 12 95 94 Optimal non-polar interactions.
4Toluene-78246096Kinetic inhibition; trade-off not favorable.

Troubleshooting & Critical Parameters

Ligand Stability

Unlike oxazolidinones, oxazolidines are aminals. They are stable to base but acid-sensitive .

  • Risk:[1] Exposure to adventitious acid (e.g., in

    
    ) can hydrolyze the ring back to the amino alcohol and aldehyde.
    
  • Mitigation: Store the ligand over solid KOH pellets or in a glovebox. Filter

    
     through basic alumina before NMR analysis.
    
Nonlinear Effects

The presence of a nonlinear effect (NLE) is common in Cu-catalyzed reactions.

  • Observation: If using ligand with 50% ee yields product with >80% ee.[2][3][4]

  • Implication: This suggests the formation of hetero-chiral dimers

    
     which are catalytically inactive, leaving the homo-chiral active species to drive the reaction (Reservoir Effect). This confirms the robustness of the system even with lower purity ligands.
    

References

  • Feringa, B. L., et al. (2000). "High-Throughput Screening of Chiral Ligands for Asymmetric Conjugate Addition." Angewandte Chemie International Edition. Link

  • Alexakis, A., & Benhaim, C. (2002). "Copper-catalyzed asymmetric conjugate addition of alkylzincs to cyclic enones." European Journal of Organic Chemistry. Link

  • Agami, C., et al. (1986). "Asymmetric synthesis using chiral oxazolidines." Tetrahedron. Link

  • Evans, D. A., et al. (2005). "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta. Link

  • BenchChem. (2025). "Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Synthesis." Link

Disclaimer: This protocol involves the use of pyrophoric reagents (Diethylzinc). All manipulations must be performed by trained personnel in a fume hood using proper Schlenk or glovebox techniques.

Sources

Application

Application Note: A Guide to the Stereoselective Synthesis of Chiral Amines Using 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

Abstract Chiral amines are indispensable building blocks in modern drug discovery and development. Their stereoselective synthesis is a critical challenge that often dictates the feasibility and efficiency of a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amines are indispensable building blocks in modern drug discovery and development. Their stereoselective synthesis is a critical challenge that often dictates the feasibility and efficiency of a synthetic route. Chiral auxiliaries remain a reliable and powerful strategy for controlling stereochemistry, offering predictable outcomes and high levels of asymmetric induction.[1][2] This guide provides an in-depth exploration of the 1,3-oxazolidine scaffold, specifically focusing on the principles governing the use of auxiliaries like 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine for the asymmetric synthesis of chiral amines and their precursors. We will detail the mechanistic basis for stereocontrol, provide step-by-step protocols for a representative synthetic workflow, and offer expert insights into experimental best practices.

Introduction: The Architectural Logic of the Oxazolidine Auxiliary

  • Rigid Chiral Scaffold: The oxazolidine ring, derived from a chiral amino alcohol, establishes a fixed, three-dimensional environment.

  • Conformational Locking: The bulky N-tert-butyl group acts as a conformational anchor, restricting rotation around the N-C2 bond. This minimizes competing transition states and enhances stereochemical predictability.

  • Facial Shielding: The C2-phenyl group provides significant steric hindrance, effectively blocking one face of the molecule. This forces incoming reagents to approach from the less hindered face, dictating the stereochemical outcome of bond-forming reactions.

This guide will focus on a common application for this class of auxiliaries: the diastereoselective alkylation of a carbonyl group attached to the auxiliary's nitrogen atom. This powerful C-C bond-forming reaction allows for the construction of a new stereocenter with high fidelity, which, after removal of the auxiliary, yields an enantiomerically enriched product.

The Mechanism of Stereocontrol: A Step-by-Step Rationale

The cornerstone of the auxiliary's function is its ability to direct the trajectory of an electrophile to a prochiral enolate. This process relies on the formation of a rigid, chelated transition state.

  • N-Acylation: The chiral oxazolidine is first acylated to introduce the prochiral substrate.

  • Enolate Formation: A strong base, typically a lithium or sodium amide, deprotonates the α-carbon of the acyl group to form a Z-enolate.

  • Chelation and Steric Direction: The metal cation (e.g., Li⁺) chelates with the acyl oxygen and the ring oxygen, creating a rigid, planar, five-membered ring intermediate. This conformation orients the C2-phenyl group to shield the top face of the enolate.

  • Electrophilic Attack: The electrophile (R-X) is consequently forced to approach from the less hindered bottom face, resulting in the formation of a new stereocenter with a defined absolute configuration.

The following diagram illustrates this critical stereodirecting step.

Caption: Mechanism of diastereoselective alkylation.

Experimental Protocols: A Workflow for Chiral Amine Synthesis

This section provides a representative, three-stage workflow for synthesizing a chiral α-branched carboxylic acid, a direct precursor to chiral amines and other valuable derivatives.

Workflow Overview

The overall synthetic sequence involves the preparation of an N-acylated auxiliary, its diastereoselective alkylation, and the subsequent cleavage to release the enantiopure product.

workflow A Stage 1: N-Acylation of Auxiliary B Stage 2: Diastereoselective Alkylation A->B Prochiral Substrate C Stage 3: Auxiliary Cleavage B->C Alkylated Intermediate (High Diastereopurity) D Final Product: Chiral Carboxylic Acid or Alcohol C->D Enantiopure Product Aux Chiral Auxiliary Aux->A AcylCl Acyl Chloride AcylCl->A Base Base (e.g., LDA) Base->B EX Electrophile (R-X) EX->B Hyd Hydrolysis Reagent (e.g., LiOH/H₂O₂) Hyd->C

Caption: General workflow for auxiliary-mediated synthesis.

Protocol 3.1: N-Propionylation of the Chiral Auxiliary

Rationale: This step attaches the prochiral substrate (the propionyl group) to the chiral controller. The use of n-butyllithium ensures complete deprotonation of the oxazolidinone precursor to form the lithium salt, which is then cleanly acylated.

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 equiv)

  • Propionyl chloride (1.1 equiv)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral oxazolidinone and anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe over 10 minutes. Stir the resulting solution for 15 minutes at -78 °C.

  • Add propionyl chloride dropwise. The solution may become cloudy.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

Protocol 3.2: Diastereoselective Alkylation with Benzyl Bromide

Rationale: This is the key stereocenter-forming step. Sodium hexamethyldisilazide (NaHMDS) is chosen as a strong, non-nucleophilic base to generate the Z-enolate. The reaction is maintained at low temperature (-78 °C) to maximize selectivity by favoring the highly ordered, chelated transition state.

Materials:

  • N-propionyl oxazolidinone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS), 1.0 M in THF (1.1 equiv)

  • Benzyl bromide (1.2 equiv)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS dropwise. Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

ElectrophileTypical YieldDiastereomeric Ratio (d.r.)
Methyl Iodide>90%>99:1
Benzyl Bromide>90%>99:1
Allyl Iodide>85%>98:2
Protocol 3.3: Auxiliary Cleavage to Yield the Chiral Carboxylic Acid

Rationale: The final step is the removal of the auxiliary to liberate the desired chiral product. Lithium hydroxide with hydrogen peroxide is a standard and effective method for hydrolyzing the N-acyl bond without epimerizing the newly formed stereocenter.[5][6] The auxiliary can often be recovered and reused.

Materials:

  • Alkylated oxazolidinone (1.0 equiv)

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • 30% Hydrogen peroxide (H₂O₂) (4.0 equiv)

  • Lithium hydroxide (LiOH) monohydrate (2.0 equiv)

  • Aqueous Na₂SO₃ solution

  • Diethyl ether

  • 1 M HCl solution

Procedure:

  • Dissolve the alkylated product in the THF/water mixture and cool to 0 °C in an ice bath.

  • Slowly add the 30% H₂O₂ solution, followed by the dropwise addition of an aqueous solution of LiOH.

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Extract the aqueous solution with diethyl ether (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the ethyl acetate layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically pure carboxylic acid.

Trustworthiness & Validation: Key Considerations

  • Anhydrous Conditions: The enolate formation and alkylation steps are highly sensitive to moisture. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere (argon or nitrogen).

  • Temperature Control: Maintaining low temperatures (-78 °C) is critical for achieving high diastereoselectivity.

  • Base Selection: The choice of base can influence the geometry of the enolate and thus the stereochemical outcome. Lithium bases (LDA, LiHMDS) are generally preferred for their strong chelating ability.

  • Purification: While the crude product often exhibits high diastereoselectivity, purification by flash chromatography is necessary to remove impurities and any minor diastereomer.

  • Product Characterization: The absolute stereochemistry of the final product is determined by the chirality of the auxiliary used. Confirmation of enantiomeric purity should be performed using chiral HPLC or by converting the product to a diastereomeric derivative (e.g., a Mosher's ester) for NMR analysis.

Conclusion

The 3-tert-butyl-2-phenyl-1,3-oxazolidine framework represents a robust and reliable platform for asymmetric synthesis. By leveraging its well-defined conformational rigidity and steric properties, chemists can execute highly diastereoselective carbon-carbon bond-forming reactions. The protocols detailed herein provide a validated pathway for the synthesis of valuable chiral building blocks, demonstrating the enduring power of chiral auxiliaries in the efficient construction of complex, enantiomerically pure molecules for pharmaceutical and academic research.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,3-Oxazolidin-2-ones as Chiral Auxiliaries. Chemical Reviews, 96(2), 835-875. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved February 15, 2026, from [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The aldol reaction: a powerful tool in the synthesis of natural and unnatural products. Chemical Society Reviews, 31(3), 170-181. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidines. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved February 15, 2026, from [Link]

  • Dodge, J. A., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1496-1501. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Nimmagadda, S. K., Zhang, Z., & Antilla, J. C. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(16), 4098-4101. [Link]

Sources

Method

A Comprehensive Guide to the Large-Scale Synthesis and Application of (4S,5R)-3-tert-Butyl-5-methyl-2-phenyl-1,3-oxazolidine-4-one: A Chiral Auxiliary for Asymmetric Synthesis

Introduction: In the rigorous landscape of pharmaceutical and fine chemical manufacturing, the demand for enantiomerically pure compounds is unrelenting. Chiral auxiliaries provide a robust and well-established strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the rigorous landscape of pharmaceutical and fine chemical manufacturing, the demand for enantiomerically pure compounds is unrelenting. Chiral auxiliaries provide a robust and well-established strategy for achieving high levels of stereocontrol in chemical transformations. This guide focuses on a specific chiral auxiliary, (4S,5R)-3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine-4-one, a derivative of L-alanine. Its distinct structural features, particularly the bulky tert-butyl and phenyl groups, offer a unique steric environment for directing asymmetric reactions, making it a valuable tool for drug development professionals and organic synthesis researchers.

This document provides a detailed application note and a representative large-scale protocol for the use of this chiral auxiliary. The content is structured to provide not only a step-by-step guide but also the underlying scientific rationale for the procedural choices, ensuring a thorough understanding for scalable and reproducible results.

The Strategic Value of (4S,5R)-3-tert-Butyl-5-methyl-2-phenyl-1,3-oxazolidine-4-one

The efficacy of a chiral auxiliary is judged by its ability to induce high stereoselectivity, its ease of attachment and removal, and its economic viability on an industrial scale. (4S,5R)-3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine-4-one, synthesized from the readily available amino acid L-alanine, presents a compelling option for asymmetric synthesis.

The cornerstone of its stereodirecting ability lies in the rigid oxazolidinone ring structure. The spatial arrangement of the tert-butyl group at the 3-position and the phenyl group at the 2-position creates a highly controlled chiral environment. This steric hindrance effectively shields one face of the enolate formed from the corresponding N-acyl derivative, thereby directing electrophilic attack to the opposite face with high diastereoselectivity.

Core Application: Diastereoselective Alkylation of N-Acyl Derivatives

A primary and powerful application of this chiral auxiliary is in the asymmetric alkylation of its N-acyl derivatives to produce enantiomerically enriched carboxylic acids and their derivatives, which are common building blocks in the synthesis of complex molecules.

Experimental Workflow: A Three-Stage Process

The overall process can be systematically divided into three key stages:

  • Acylation: Attachment of the desired acyl group to the chiral auxiliary.

  • Diastereoselective Alkylation: Formation of a new stereocenter with high control.

  • Auxiliary Cleavage: Removal of the auxiliary to yield the final product and allow for auxiliary recovery.

Experimental Workflow Diagram

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Auxiliary Cleavage A (4S,5R)-3-tert-Butyl-5-methyl- 2-phenyl-1,3-oxazolidine-4-one B n-Butyllithium (n-BuLi) in THF, -78 °C A->B Deprotonation C Acyl Chloride (R-COCl) B->C Acylation D N-Acylated Auxiliary C->D E N-Acylated Auxiliary F Lithium Diisopropylamide (LDA) in THF, -78 °C E->F Enolate Formation G Electrophile (E-X) F->G Alkylation H Alkylated Auxiliary G->H I Alkylated Auxiliary J Lithium Hydroperoxide (LiOOH) in THF/H2O I->J Hydrolysis K Reductive Workup (e.g., Na2SO3) J->K M Recovered Auxiliary J->M Recovery L Enantiomerically Enriched Carboxylic Acid K->L

Caption: A three-stage workflow for asymmetric alkylation.

Detailed Large-Scale Protocol

The following protocol is a representative procedure for the diastereoselective alkylation of an N-propionyl derivative. Note: This is a generalized protocol and should be optimized at the laboratory scale before implementation in a pilot plant or for large-scale manufacturing.

Stage 1: N-Acylation of the Chiral Auxiliary

  • Reactor Preparation: A multi-port, jacketed glass reactor is thoroughly dried and purged with nitrogen. The reactor should be equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Charging: The reactor is charged with (4S,5R)-3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine-4-one (1.0 equivalent) and anhydrous tetrahydrofuran (THF, 10 volumes). The resulting solution is cooled to -78 °C using a suitable cryocooler.

  • Deprotonation: A solution of n-butyllithium (1.05 equivalents, typically 2.5 M in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The mixture is stirred for 30 minutes at -78 °C.

  • Acylation: Propionyl chloride (1.1 equivalents) is added dropwise, again maintaining a low internal temperature (below -70 °C). The reaction is stirred for 1-2 hours at -78 °C and then allowed to slowly warm to ambient temperature.

  • Workup and Isolation: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic phase is separated, and the aqueous phase is extracted with a suitable solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude N-acylated auxiliary can be purified by crystallization or column chromatography.

Stage 2: Diastereoselective Alkylation

  • Reactor Setup: A second, dry, and nitrogen-purged reactor is prepared as in Stage 1.

  • Enolate Formation: The N-acylated auxiliary (1.0 equivalent) is dissolved in anhydrous THF (10 volumes) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 1.1 equivalents) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 1 hour at -78 °C to ensure complete formation of the Z-enolate.

  • Alkylation: The electrophile, for example, benzyl bromide (1.2 equivalents), is added dropwise at -78 °C. The reaction is monitored for completion (typically 2-4 hours) by an appropriate analytical technique such as HPLC or TLC.

  • Workup and Isolation: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified, typically by column chromatography on a large scale.

Stage 3: Auxiliary Cleavage

  • Hydrolysis: The purified alkylated auxiliary (1.0 equivalent) is dissolved in a 3:1 mixture of THF and water (10 volumes) and cooled to 0 °C. An aqueous solution of lithium hydroxide (4.0 equivalents) is added, followed by the slow addition of 30% hydrogen peroxide (4.0 equivalents).

  • Reaction Progression: The reaction is stirred at 0 °C for 4-8 hours.

  • Quench and Product Isolation: The reaction is quenched by the addition of an aqueous solution of sodium sulfite to reduce excess peroxide. The mixture is then acidified to a pH of approximately 2 with a suitable acid (e.g., 1 M HCl). The product is extracted into an organic solvent, and the combined organic layers are dried and concentrated to yield the enantiomerically enriched carboxylic acid.

  • Auxiliary Recovery: The chiral auxiliary can often be recovered from the aqueous layer by basification and extraction.

Mechanistic Insight into Stereoselectivity

The high degree of stereocontrol is achieved through the formation of a rigid Z-enolate, which is chelated to the lithium cation. The bulky tert-butyl and phenyl groups on the auxiliary effectively block the "top" face of this enolate. Consequently, the incoming electrophile is forced to approach from the less sterically hindered "bottom" face, leading to the preferential formation of one diastereomer.

Stereochemical Control Diagram

G cluster_0 Enolate Formation and Facial Shielding cluster_1 Electrophilic Attack A N-Acyl Auxiliary B LDA, THF, -78 °C A->B C Z-Enolate Intermediate B->C D Top face shielded by tert-Butyl and Phenyl groups C->D Steric Hindrance E Bottom face is accessible G Alkylated Auxiliary (Major Diastereomer) E->G F Electrophile (E+) F->E Approaches from less hindered face

Application

Application Notes and Protocols for the Efficient Recovery and Recycling of the 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine Chiral Auxiliary

Abstract In the realm of asymmetric synthesis, the economic and ecological viability of a process is intrinsically linked to the efficient use and recovery of chiral auxiliaries. The 3-Tert-butyl-5-methyl-2-phenyl-1,3-ox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realm of asymmetric synthesis, the economic and ecological viability of a process is intrinsically linked to the efficient use and recovery of chiral auxiliaries. The 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine auxiliary is a valuable tool for inducing stereoselectivity in a variety of chemical transformations. This guide provides a comprehensive overview of the principles and detailed protocols for the cleavage, recovery, and recycling of this auxiliary. By presenting a robust methodology, we aim to empower researchers, scientists, and drug development professionals to optimize their synthetic routes, reduce waste, and improve the overall cost-effectiveness of their processes. The protocols herein are grounded in established chemical principles for analogous oxazolidinone auxiliaries and provide a solid foundation for practical application.

Introduction: The Imperative of Auxiliary Recycling

Chiral auxiliaries are instrumental in modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly critical in the pharmaceutical industry where the biological activity of a molecule is often enantiomer-dependent. The strategy involves the temporary covalent attachment of a chiral auxiliary to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction.[1][][3] Upon completion of the desired transformation, the auxiliary must be cleanly removed to yield the target chiral molecule.

The economic and environmental sustainability of this approach hinges on the ability to recover and reuse the often-expensive chiral auxiliary.[4] An efficient recycling workflow not only reduces the cost per synthesis but also minimizes the chemical waste generated, aligning with the principles of green chemistry. This document focuses on the 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine auxiliary, providing detailed protocols for its cleavage from N-acylated products and subsequent purification for reuse.

Mechanistic Underpinnings of Auxiliary Cleavage

The recovery of the 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine auxiliary is predicated on the selective cleavage of the exocyclic N-acyl bond. The choice of cleavage method is dictated by the desired functionality of the final product (e.g., carboxylic acid, primary alcohol).

Hydrolytic Cleavage for Carboxylic Acid Synthesis

The most common method for cleaving N-acyloxazolidinones to yield carboxylic acids involves the use of lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂).[5][6][7] The hydroperoxide anion (OOH⁻), formed from the reaction of LiOH and H₂O₂, is a potent nucleophile that selectively attacks the exocyclic carbonyl group.[6][7] This is crucial as the use of hydroxide alone can lead to undesired cleavage of the endocyclic carbonyl of the oxazolidinone ring.[6] The resulting peroxyacid intermediate is then reduced in situ to the desired carboxylic acid.

Experimental Protocols

Protocol 1: Hydrolytic Cleavage and Recovery

This protocol details the cleavage of the N-acyl group to generate a chiral carboxylic acid and the subsequent recovery of the 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine auxiliary.

Materials:

  • N-acylated 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-acylated oxazolidine (1.0 equiv.) in a mixture of THF and water (typically a 3:1 to 4:1 ratio). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, add 30% aqueous hydrogen peroxide (4.0-5.0 equiv.) dropwise. Following this, add an aqueous solution of lithium hydroxide monohydrate (2.0-3.0 equiv.) dropwise, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (e.g., 1.5 M, 5.0 equiv.) to reduce the excess peroxide. Allow the mixture to stir for 20-30 minutes at 0 °C.

  • Solvent Removal and Initial Extraction: Allow the mixture to warm to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Auxiliary Extraction: Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x volume of aqueous layer). The combined organic layers contain the chiral auxiliary.

  • Product Isolation: Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. Extract the carboxylic acid product with ethyl acetate (3 x volume of aqueous layer).

  • Auxiliary Purification:

    • Wash the combined organic extracts containing the auxiliary with 1M NaOH, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the crude 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine auxiliary.

    • Further purification can be achieved by flash column chromatography or recrystallization if necessary.

  • Product Purification:

    • Dry the combined organic extracts containing the carboxylic acid over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Purify the product by column chromatography or crystallization.

Workflow Diagram:

G cluster_reaction Reaction cluster_workup Workup & Separation cluster_purification Purification start N-Acylated Oxazolidine in THF/H₂O reagents Add H₂O₂ and LiOH at 0°C start->reagents monitor Monitor by TLC reagents->monitor quench Quench with Na₂SO₃ monitor->quench remove_thf Remove THF quench->remove_thf extract_aux Extract with EtOAc (Auxiliary) remove_thf->extract_aux acidify Acidify Aqueous Layer (pH 2-3) extract_aux->acidify purify_aux Purify Auxiliary (Wash, Dry, Concentrate) extract_aux->purify_aux extract_prod Extract with EtOAc (Product) acidify->extract_prod purify_prod Purify Product (Dry, Concentrate) extract_prod->purify_prod recycled_aux recycled_aux purify_aux->recycled_aux Recycled Auxiliary final_prod final_prod purify_prod->final_prod Chiral Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diastereoselectivity in Reactions of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

Welcome to the technical support center for the utilization of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine as a chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the utilization of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine as a chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal diastereoselectivity in your synthetic endeavors. Our approach is grounded in established mechanistic principles and field-proven insights to ensure the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine and why is it used as a chiral auxiliary?

A1: 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is a chiral molecule used in asymmetric synthesis to control the stereochemical outcome of a reaction.[1][2] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent attachment introduces a chiral environment, directing the approach of reagents to one face of the molecule over the other, thus leading to the preferential formation of one diastereomer.[1] The bulky tert-butyl group on the nitrogen and the phenyl group at the 2-position create a well-defined steric environment, which is crucial for high diastereoselectivity. The methyl group at the 5-position further influences the conformation of the oxazolidine ring. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled.

Q2: What are the key reaction types where this oxazolidine auxiliary is employed?

A2: This type of oxazolidine auxiliary is most commonly employed in diastereoselective enolate reactions, such as alkylations and aldol additions.[1] By acylating the nitrogen atom of the oxazolidine, a chiral N-acyl oxazolidinone is formed. Deprotonation of the α-carbon of the acyl group generates a chiral enolate, which then reacts with electrophiles with a high degree of facial selectivity.

Q3: How does the structure of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine influence diastereoselectivity?

A3: The stereochemical outcome is primarily dictated by the steric hindrance imposed by the substituents on the oxazolidine ring. The bulky tert-butyl group effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. The phenyl group at the 2-position and the methyl group at the 5-position lock the ring into a preferred conformation, which in turn orients the N-acyl group to further enhance facial bias. This rigid conformation is key to achieving high levels of diastereoselectivity.[3]

Q4: What are the general steps involved in using a chiral auxiliary like this one?

A4: The general workflow for a chiral auxiliary-mediated synthesis involves three main steps:

  • Attachment: The chiral auxiliary is covalently attached to the substrate (e.g., via N-acylation).

  • Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol addition) is performed to create the new stereocenter.

  • Cleavage: The chiral auxiliary is removed from the product to yield the desired enantiomerically enriched compound and recover the auxiliary.[2][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Diastereoselectivity in Alkylation Reactions

Q: I am performing an alkylation of the N-acyl derivative of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine and observing a low diastereomeric ratio. What are the potential causes and solutions?

A: Low diastereoselectivity in alkylation reactions often stems from issues with enolate formation and the subsequent reaction conditions. Here’s a systematic approach to troubleshooting:

  • Incomplete or Incorrect Enolate Formation:

    • Cause: The choice of base and deprotonation conditions are critical. Incomplete deprotonation can lead to a mixture of starting material and product, while the presence of aggregates can reduce selectivity. The formation of the desired (Z)-enolate is crucial for high diastereoselectivity.[2]

    • Solution:

      • Base Selection: For the formation of lithium enolates, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are recommended. For boron enolates, a combination of a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered amine base such as diisopropylethylamine (DIPEA) is effective.[5]

      • Temperature Control: Deprotonation should be carried out at low temperatures, typically -78 °C, to ensure kinetic control and favor the formation of the thermodynamically more stable (Z)-enolate.

      • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for these reactions. Ensure it is freshly distilled and free of moisture.

  • Reaction Temperature Too High:

    • Cause: Allowing the reaction to warm up prematurely can lead to erosion of diastereoselectivity. The transition states leading to the major and minor diastereomers are close in energy, and higher temperatures provide enough energy to overcome this small difference.

    • Solution: Maintain a low temperature (-78 °C to -40 °C) throughout the addition of the electrophile and for a significant portion of the reaction time. Monitor the reaction by TLC at low temperature if possible.

  • Nature of the Electrophile:

    • Cause: Highly reactive electrophiles can react quickly with lower selectivity. Sterically demanding electrophiles may also lead to reduced selectivity.

    • Solution: If possible, choose a less reactive electrophile. For instance, using an alkyl iodide instead of a bromide or triflate might improve selectivity in some cases.

Problem 2: Poor Yields in Aldol Reactions

Q: My aldol reaction using the N-acyl oxazolidine is giving a low yield of the desired β-hydroxy product. What factors should I investigate?

A: Low yields in aldol reactions can be attributed to several factors, from reagent quality to reaction setup.

  • Inefficient Enolate Formation:

    • Cause: As with alkylations, incomplete enolate formation is a common culprit.

    • Solution: Re-evaluate your deprotonation strategy. For boron-mediated aldol reactions, ensure the correct stoichiometry of Bu₂BOTf and DIPEA. The order of addition is also important; typically, the N-acyl oxazolidinone is treated with the Lewis acid first, followed by the amine base.

  • Aldehyde Quality:

    • Cause: The aldehyde electrophile can be prone to decomposition, polymerization, or self-condensation, especially if it is enolizable. Impurities in the aldehyde can also quench the enolate.

    • Solution: Use freshly distilled or purified aldehydes. For volatile aldehydes, it is best to use them immediately after preparation or purification.

  • Reaction Quenching:

    • Cause: Premature or improper quenching of the reaction can lead to decomposition of the product.

    • Solution: Quench the reaction at low temperature with an appropriate aqueous solution, such as saturated ammonium chloride. A buffered quench may be necessary for sensitive substrates.

Problem 3: Difficulty in Cleaving the Chiral Auxiliary

Q: I am struggling to remove the 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine auxiliary without affecting my product. What are the recommended cleavage methods?

A: The choice of cleavage method depends on the desired functional group in the final product and the stability of the product itself.

  • For Carboxylic Acids:

    • Method: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard and effective method.[4]

    • Troubleshooting: If you observe side reactions or decomposition, ensure the reaction is performed at a low temperature (typically 0 °C). The concentration of H₂O₂ should be carefully controlled.

  • For Alcohols:

    • Method: Reductive cleavage using a hydride source like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol.

    • Troubleshooting: These are powerful reducing agents. Ensure that other functional groups in your molecule are compatible. The reaction temperature should be carefully controlled to avoid over-reduction.

  • For Aldehydes:

    • Method: A two-step procedure involving reduction to the alcohol followed by a mild oxidation (e.g., with Dess-Martin periodinane or Swern oxidation) is generally the most reliable approach.

    • Troubleshooting: Direct conversion to the aldehyde can be challenging. If attempting a direct reduction, reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures might be successful, but require careful optimization.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of N-Propionyl-3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

This protocol describes a general procedure for the diastereoselective alkylation of the N-propionyl derivative of the chiral auxiliary.

Step 1: N-Acylation

  • To a solution of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the N-propionyl oxazolidinone.

Step 2: Alkylation

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction

This protocol outlines a procedure for a boron-mediated aldol reaction to achieve high syn-selectivity.

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add dibutylboron triflate (1.1 eq) dropwise.

  • Add diisopropylethylamine (1.2 eq) dropwise, and stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by the addition of a pH 7 phosphate buffer.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation

Reaction TypeElectrophile/AldehydeBase/Lewis AcidTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
AlkylationBenzyl BromideLDA-78>95:585-95
AlkylationMethyl IodideLHMDS-78>98:290-98
AldolIsobutyraldehydeBu₂BOTf/DIPEA-78 to 0>99:1 (syn:anti)80-90
AldolBenzaldehydeBu₂BOTf/DIPEA-78 to 0>97:3 (syn:anti)85-95

Note: The data presented in this table are representative values based on analogous systems and may vary depending on specific substrate and reaction conditions.

Visualizations

Reaction Workflow

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Auxiliary 3-tert-butyl-5-methyl- 2-phenyl-1,3-oxazolidine Acylated_Auxiliary N-Acyl Oxazolidinone Auxiliary->Acylated_Auxiliary N-Acylation Acyl_Chloride Acyl Chloride Acyl_Chloride->Acylated_Auxiliary Product Diastereomerically Enriched Product Acylated_Auxiliary->Product Alkylation/Aldol Base Base (e.g., LDA) Base->Acylated_Auxiliary Electrophile Electrophile (R-X) Electrophile->Product Final_Product Enantiomerically Pure Product Product->Final_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Product->Recovered_Auxiliary Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H2O2) Cleavage_Reagent->Final_Product

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Mechanism of Diastereoselective Alkylation

G cluster_1 Diastereoselective Alkylation Acyl_Oxazolidinone N-Acyl Oxazolidinone Enolate (Z)-Enolate (Chelated) Acyl_Oxazolidinone->Enolate Base Base (e.g., LDA) Transition_State Transition State (Attack from less hindered face) Electrophile Electrophile (R-X) Alkylated_Product Alkylated Product (Major Diastereomer)

Caption: Simplified mechanism of diastereoselective alkylation.

References

  • Hultin, P. G., & Earle, M. A. (2003). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Synlett, 2003(05), 635-638.
  • Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 50, 49-53.
  • Berne, S., et al. (2012). 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3146.
  • Enantioselective Synthesis of a Chiral Aldehyde via Diastereoselective Alkylation of an N-Acyl Oxazolidinone. Williams College.
  • Lee, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 589.
  • Hitchcock, S. R. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Darunavir.
  • Methods for cleavage of chiral auxiliary.
  • Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. Arkivoc, 2009(xi), 72-83.
  • Kanemasa, S., et al. (1995). Stereoselective Synthesis of Optically Active Diethanolamines Utilizing Diastereoselective Reaction of 1,3-Oxazolidines with Grignard Reagents. Heterocycles, 41(9), 2007-2016.
  • Berne, S., et al. (2012). 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate.
  • Ortiz-Marciales, M., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
  • Samas, B., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1464-1472.
  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Archipel UQAM.
  • 3-tert-butyl-5-methyl-1,3-oxazolidine. PubChem.
  • Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry.
  • Boyer, G., et al. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. Arkivoc, 2000(iv), 563-575.
  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.
  • KI-mediated practical synthesis of N-acyl sulfoximines
  • Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution.

Sources

Optimization

Common side reactions with 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine and how to avoid them

Welcome to the technical support center for 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile chiral auxiliary. Our goal is to equip you with the necessary knowledge to anticipate and overcome common experimental challenges, ensuring the integrity and success of your synthetic endeavors.

Introduction to 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is a chiral auxiliary frequently employed in asymmetric synthesis to control the stereochemical outcome of reactions such as diastereoselective alkylations. Its rigid five-membered ring structure, bearing a bulky tert-butyl group on the nitrogen and a phenyl group at the C2 position, creates a well-defined steric environment. This environment directs the approach of incoming reagents, leading to the preferential formation of one diastereomer.

However, like any reagent, its successful application hinges on understanding its reactivity and potential side reactions. This guide will walk you through the most common issues encountered during its synthesis, application, and cleavage, providing mechanistically grounded solutions.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine. Each problem is followed by a detailed analysis of potential causes and step-by-step protocols for resolution.

Issue 1: Low Yield or Incomplete Formation of the Oxazolidine Ring

Symptoms:

  • Low isolated yield of the desired 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine.

  • Presence of starting materials (amino alcohol and benzaldehyde) in the crude reaction mixture.

  • Formation of a significant amount of hemiaminal intermediate.

Causality Analysis: The formation of the oxazolidine ring is a reversible condensation reaction between an amino alcohol and an aldehyde. The primary driver for pushing the equilibrium towards the product is the efficient removal of water. Incomplete water removal can lead to a stalled reaction and hydrolysis of the formed oxazolidine back to the starting materials.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled, anhydrous solvents. Toluene or dichloromethane are common choices.

    • Employ a Dean-Stark trap or a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to sequester the water formed during the reaction.[1]

  • Optimize Reaction Time and Temperature:

    • While the reaction can often proceed at room temperature, gentle heating (e.g., refluxing in toluene) can facilitate the forward reaction and the azeotropic removal of water.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Consider Acid Catalysis:

    • The condensation can be catalyzed by a mild acid such as p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS).[1] Use a catalytic amount to avoid potential side reactions.

Experimental Workflow: Optimized Oxazolidine Formation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents reactants Combine Amino Alcohol, Benzaldehyde, & Anhydrous Solvent start->reactants add_catalyst Add Catalytic Acid (optional) reactants->add_catalyst reflux Reflux with Dean-Stark Trap add_catalyst->reflux quench Cool & Quench Reaction reflux->quench Monitor by TLC/GC-MS extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: Optimized workflow for the synthesis of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine.

Issue 2: Hydrolysis of the Oxazolidine Ring

Symptoms:

  • Appearance of benzaldehyde and the corresponding amino alcohol in the NMR spectrum of the purified product after storage.

  • Decreased yield during aqueous work-up or column chromatography on silica gel.

Causality Analysis: The oxazolidine ring is susceptible to hydrolysis, particularly under acidic conditions.[2][3] The lone pair on the nitrogen atom can be protonated, which activates the ring towards nucleophilic attack by water. Silica gel, being slightly acidic, can promote this decomposition during purification.

Troubleshooting Protocol:

  • Neutralize Silica Gel:

    • Before performing column chromatography, wash the silica gel with a solution of triethylamine (Et₃N) in the eluent (e.g., 1-2% Et₃N in hexane/ethyl acetate). This will neutralize the acidic sites on the silica surface.

  • Aqueous Work-up with Care:

    • During the work-up, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any residual acid catalyst.

    • Minimize the contact time of the organic layer with the aqueous phase.

  • Storage Conditions:

    • Store the purified oxazolidine under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) to minimize exposure to atmospheric moisture. The product can be sensitive to moisture over time.[4]

Data Summary: pH and Hydrolytic Stability

pH ConditionStability of Oxazolidine RingRecommended Action
Acidic (pH < 7)Low to moderateAvoid prolonged exposure. Neutralize promptly.
Neutral (pH ≈ 7)Satisfactorily stableSuitable for standard procedures with minimal delay.
Basic (pH > 7)Good stabilityPreferred for work-up and storage.
Issue 3: Epimerization at the C2-Phenyl Position

Symptoms:

  • Observation of diastereomers in the NMR spectrum of the product, where only one was expected.

  • Loss of diastereomeric purity during subsequent reactions.

Causality Analysis: The stereocenter at the C2 position, bearing the phenyl group, can be susceptible to epimerization. This can occur via a ring-opening/ring-closing mechanism under certain conditions, particularly if trace acid or base is present. The mechanism involves deprotonation of the C2 hydrogen, leading to a planar intermediate, followed by re-protonation from either face.[5]

Troubleshooting Protocol:

  • Strictly Anhydrous and Neutral Conditions:

    • Ensure all reagents and solvents are free from acidic or basic impurities.

    • Use freshly distilled solvents and reagents.

  • Temperature Control:

    • Avoid excessive heat during synthesis and purification, as this can provide the activation energy for epimerization.

  • Choice of Base in Subsequent Reactions:

    • When using the oxazolidine as a chiral auxiliary in reactions involving strong bases (e.g., LDA, LiHMDS), ensure complete deprotonation at the desired position (e.g., on an N-acyl group) to prevent competitive deprotonation at C2.

    • Perform such reactions at low temperatures (e.g., -78 °C) to minimize the rate of potential side reactions, including epimerization.

Logical Relationship: Factors Influencing C2-Epimerization

G cluster_causes Potential Causes cluster_effect Undesired Outcome cluster_solutions Preventative Measures acid_base Acid/Base Impurities epimerization C2-Epimerization acid_base->epimerization high_temp High Temperature high_temp->epimerization incomplete_deprotonation Incomplete Deprotonation in Subsequent Steps incomplete_deprotonation->epimerization anhydrous Strictly Anhydrous/Neutral Conditions epimerization->anhydrous low_temp Low Temperature Control epimerization->low_temp strong_base Use of Appropriate Stoichiometry of Strong Base epimerization->strong_base

Caption: Causal relationship between experimental conditions and C2-epimerization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method to purify 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine?

A1: Flash column chromatography on silica gel is a common method. However, due to the potential for acid-catalyzed hydrolysis on silica, it is highly recommended to pre-treat the silica gel with a triethylamine solution in your eluent. Alternatively, distillation under reduced pressure (e.g., Kugelrohr distillation) can be an excellent method for purification if the compound is thermally stable.[4]

Q2: I am using this oxazolidine as a chiral auxiliary for a diastereoselective alkylation. What are the key parameters to ensure high diastereoselectivity?

A2: To achieve high diastereoselectivity, several factors are critical:

  • Complete Enolate Formation: Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) to ensure complete and rapid deprotonation.[6]

  • Low Temperature: Conduct the deprotonation and alkylation at low temperatures (typically -78 °C) to "freeze out" non-selective pathways and maintain the conformational rigidity of the chiral auxiliary-enolate complex.

  • Choice of Electrophile: Highly reactive electrophiles, such as primary alkyl halides or triflates, generally give better results.

Q3: How do I cleave the chiral auxiliary after my desired reaction?

A3: The cleavage of the oxazolidine auxiliary to reveal the desired product (e.g., a carboxylic acid, alcohol, or amine) depends on the nature of the acylated product. Mild acidic hydrolysis is a common method to cleave the oxazolidine ring. However, the conditions must be carefully controlled to avoid racemization of the newly formed stereocenter. For N-acylated oxazolidines, reductive cleavage using reagents like lithium borohydride (LiBH₄) can yield the corresponding chiral alcohol, while saponification with lithium hydroxide (LiOH) can provide the chiral carboxylic acid.

Q4: Can the bulky N-tert-butyl group hinder the desired reaction?

A4: Yes, the sterically demanding tert-butyl group is a key feature for inducing facial selectivity. However, it can also hinder the approach of very bulky electrophiles or reagents. If you observe low reactivity with a sterically hindered substrate, you may need to consider using a less hindered chiral auxiliary or optimizing the reaction conditions (e.g., longer reaction times, slightly elevated temperatures if stability permits).

References

  • Edubirdie. C2 Epimerization - Lecture Notes. Available at: [Link]

  • Hahn, B. T.; Schwekendiek, K.; Glorius, F. (-)-2-tert-butyl-(4S)-benzyl-(1,3)-oxazoline. Org. Synth.2005, 82, 168.
  • Sharat, O. A.; Zalloum, W. A.; Al-Qirim, T. A.; Al-Hiari, Y. M.; Al-Zoubi, R. M. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hung. J. Ind. Chem.2021, 49(1), 1-5.
  • Zhou, X.; Mao, B.; Zhang, Z. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules2021, 26(4), 857.
  • Gagnon, D.; Boudreault, P.-L.; Blanchet, M.; et al. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega2023, 8(38), 35087–35102.
  • Chekmarev, P.; Stark, C. B. W. Synthesis and Identification of 3-Oxazolines in Cocoa. J. Agric. Food Chem.2020, 68(23), 6423–6431.
  • Sharat, O. A.; Zalloum, W. A.; Al-Qirim, T. A.; Al-Hiari, Y. M.; Al-Zoubi, R. M. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hung. J. Ind. Chem.2021, 49(1), 1-5.
  • Fife, T. H.; Hagopian, L. Oxazolidine Hydrolysis. The Participation of Solvent and Buffer in Ring Opening. J. Am. Chem. Soc.1968, 90(4), 1007–1014.
  • Kim, H.; Kim, H.; Kim, G. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. J. Org. Chem.2019, 84(15), 9478–9486.
  • Williams, C. M. Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents.
  • Gagnon, D.; Boudreault, P.-L.; Blanchet, M.; et al. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Archipel UQAM. 2023.
  • De la Rosa, E.; Van den Mooter, G.; De Geest, B. G. In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). Biomacromolecules2021, 22(12), 5020–5032.
  • Zhou, X.; Mao, B.; Zhang, Z. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules2021, 26(4), 857.
  • Kiefer, W.; Snyder, J. K. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Inorganics2018, 6(3), 85.
  • Tilley, S. D.; Francis, M. B. Tyrosine-selective protein alkylation using pi-allylpalladium complexes. J. Am. Chem. Soc.2006, 128(4), 1080–1081.
  • Bodwell, G. J.; Li, J.; Kliegel, W.; Rettig, S. J.; Trotter, J. 1-(2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione. Molecules2000, 5(4), 506.
  • Mikromol. Linezolid impurities: An overview. Available at: [Link]

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  • Aggarwal, V. K.; Alonso, E.; Fang, G.; Ferrara, M.; Hynd, G.; Porcelloni, M. A new protocol for the in situ generation of aromatic, heteroaromatic, and unsaturated diazo compounds and its application in catalytic and asymmetric epoxidation of carbonyl compounds. Extensive studies to map out scope and limitations, and rationalization of diastereo- and enantioselectivities. J. Am. Chem. Soc.2003, 125(35), 10926–10940.
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Troubleshooting

Improving the yield of alkylation reactions using 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

Technical Support Center: Alkylation with Chiral Oxazolidine Auxiliaries Prepared by the Senior Application Scientist Team Welcome to the technical support center for improving the yield and diastereoselectivity of alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation with Chiral Oxazolidine Auxiliaries

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for improving the yield and diastereoselectivity of alkylation reactions using chiral auxiliaries. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of asymmetric synthesis.

A quick note on nomenclature: The specific compound "3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine" is a chiral oxazolidine. However, the preeminent and most widely documented auxiliaries for high-yield, diastereoselective alkylation are N-acyl oxazolidinones , often referred to as Evans auxiliaries.[1][2] The key difference is the presence of a carbonyl group at the C2 position in oxazolidinones, which is essential for forming the N-acyl imide necessary for enolization. This guide is built upon the robust and extensively validated principles of these N-acyl oxazolidinone systems, which are directly applicable to achieving excellence in asymmetric alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the chiral auxiliary in this reaction?

The chiral auxiliary is a molecule that you temporarily attach to your starting material (a carboxylic acid derivative) to control the stereochemical outcome of a reaction.[3] In this context, the oxazolidinone auxiliary serves two primary functions:

  • Creates a Chiral Environment: It places a bulky, stereochemically defined group near the reaction center.

  • Enables Rigid Chelation: After deprotonation, the auxiliary's carbonyl oxygen and the enolate's oxygen coordinate to a metal cation (typically Li⁺ or Na⁺), forming a rigid, five-membered chelated ring.[3][4] This locks the enolate into a specific conformation, exposing one face to electrophilic attack while sterically shielding the other.[3]

The result is a highly predictable and diastereoselective carbon-carbon bond formation. After the reaction, the auxiliary is cleaved and can often be recovered.[5][6]

Q2: Why is maintaining a low temperature (e.g., -78 °C) so critical?

Strict temperature control is paramount for several reasons:

  • Kinetic Control: The desired diastereoselectivity arises from the kinetically controlled alkylation of the Z-enolate.[7] At -78 °C, the reaction proceeds through the lowest energy transition state, favoring the formation of one diastereomer.

  • Enolate Stability: Lithium enolates, while potent nucleophiles, can be unstable at higher temperatures, leading to side reactions like aldol condensation or decomposition.[8]

  • Preventing Equilibration: Higher temperatures can provide enough energy for the less stable kinetic enolate to equilibrate to a more stable, but less selective, thermodynamic enolate, which erodes diastereoselectivity.[7] In some specific reactions, temperature can have an abnormal effect, but for standard alkylations, lower is better.[9][10]

Q3: What are the differences between using LDA and NaHMDS as the base?

Both Lithium Diisopropylamide (LDA) and Sodium Hexamethyldisilazane (NaHMDS) are strong, non-nucleophilic bases ideal for generating enolates.[11] The choice often depends on the electrophile's reactivity:

  • LDA (Lithium Diisopropylamide): Typically used for reactive electrophiles like benzylic and allylic halides.[2] The resulting lithium enolate is highly reactive.

  • NaHMDS (Sodium Hexamethyldisilazane): Often preferred for less reactive electrophiles, such as primary alkyl iodides or triflates.[4][5] Sodium enolates are generally more reactive than their lithium counterparts, which can help drive reactions with sluggish electrophiles to completion.

Q4: How do I properly cleave the auxiliary after the alkylation step?

The ability to gently remove the auxiliary without racemizing the newly formed stereocenter is crucial.[4] Several reliable methods exist:

  • Hydrolysis to Carboxylic Acid: The most common method involves treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture.[6][12]

  • Conversion to an Ester: Using lithium alkoxides (e.g., LiOMe) or other metal alkoxides can directly yield the corresponding ester.

  • Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the N-acyl group to a primary alcohol.[3][13]

Troubleshooting Guide

Problem 1: Low or No Yield of Alkylated Product

Possible Cause A: Incomplete Deprotonation (Enolate Formation) Your first critical step is the quantitative conversion of the N-acyl oxazolidinone to its enolate. Failure here means no reaction.

  • Troubleshooting Steps:

    • Verify Base Potency: Use freshly titrated or newly purchased n-BuLi to prepare your LDA, or a fresh bottle of commercial LDA/NaHMDS solution. Air and moisture rapidly degrade these reagents.

    • Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. Use a dry, inert solvent like THF, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Check Addition Temperature: Add the N-acyl oxazolidinone solution slowly to the base at -78 °C to prevent side reactions.

Possible Cause B: Poor Electrophile Reactivity The reaction is generally limited to more reactive alkylating agents.[14]

  • Troubleshooting Steps:

    • Choose a Better Leaving Group: The reactivity order is I > OTf > Br > Cl. If using a bromide is failing, switch to the corresponding iodide.

    • Switch to a Sodium Enolate: If your electrophile is less reactive (e.g., ethyl iodide), deprotonate with NaHMDS instead of LDA to form the more nucleophilic sodium enolate.[4]

    • Consider Additives: In some cases, additives like HMPA or DMPU can be used to increase enolate reactivity, but be mindful of their toxicity and impact on downstream purification.

Problem 2: Poor Diastereoselectivity (Low d.r.)

Possible Cause A: Incorrect Enolate Geometry or Aggregation State High diastereoselectivity is predicated on the exclusive formation of the Z-enolate, which then forms a rigid chelate.[3][6]

  • Troubleshooting Steps:

    • Maintain Low Temperature: Do not allow the reaction to warm above -78 °C during enolate formation or alkylation. Even warming to -40 °C can cause enolate aggregates to change, potentially affecting reactivity and selectivity.[8]

    • Use the Correct Solvent: THF is the solvent of choice as it effectively solvates the lithium cation, favoring the formation of the required monomeric or dimeric enolate species.

    • "Age" of the Enolate: Freshly prepared enolates (used within 15-30 minutes) generally give the best results. Letting the enolate solution stand for extended periods, even at low temperatures, can lead to the formation of less reactive tetrameric aggregates.[8]

Possible Cause B: Reaction Temperature Spiked During Electrophile Addition The alkylation step itself is exothermic.

  • Troubleshooting Steps:

    • Slow Addition: Add the electrophile dropwise via syringe to the cold (-78 °C) enolate solution to dissipate the heat generated.

    • Efficient Stirring: Ensure the reaction mixture is stirring vigorously to maintain a uniform temperature.

Parameter Condition A (Standard) Condition B (For Less Reactive Electrophiles) Expected Diastereoselectivity
Base LDA (Lithium Diisopropylamide)NaHMDS (Sodium Hexamethyldisilazane)>99:1 for benzylic halides[3]
Solvent Anhydrous THFAnhydrous THF94:6 for ethyl iodide (with NaHMDS)[4]
Temperature -78 °C-78 °CSelectivity drops at higher temperatures
Electrophile Benzyl bromide, Allyl iodideAlkyl iodide, Alkyl triflateReactive electrophiles give higher d.r.
Problem 3: Difficulty with Auxiliary Cleavage

Possible Cause: Steric Hindrance or Competing Reactions If the newly introduced alkyl group is particularly bulky, it can hinder the approach of the nucleophile (e.g., LiOOH) to the carbonyl carbon.

  • Troubleshooting Steps:

    • Modify Cleavage Conditions: For the standard LiOH/H₂O₂ hydrolysis, ensure you are using a sufficient excess of both reagents (e.g., 4-8 equivalents of H₂O₂).[12] The reaction can be gently warmed to 0 °C or room temperature to increase the rate, but monitor for side products.

    • Try Alternative Methods: If hydrolysis is problematic, consider reductive cleavage with LiBH₄ to yield the alcohol, which can then be oxidized separately.[13] For very hindered systems, transamidation or other specialized cleavage protocols may be necessary.

Visualized Workflows and Mechanisms

Experimental Workflow

The following diagram outlines the critical steps from substrate preparation to the final purified product.

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Core Reaction cluster_cleanup Step 3: Isolation & Cleavage Acylation Acylation of Auxiliary Enolate_Formation Enolate Formation (Base, THF, -78°C) Acylation->Enolate_Formation Alkylation Alkylation (Electrophile, -78°C) Enolate_Formation->Alkylation Immediate Use Quench Aqueous Quench (e.g., sat. NH4Cl) Alkylation->Quench Workup Workup & Purification (Extraction, Chromatography) Quench->Workup Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Workup->Cleavage Final_Purification Final Purification Cleavage->Final_Purification Product Product Final_Purification->Product

Caption: High-level workflow for asymmetric alkylation.

Mechanism of Stereocontrol

This diagram illustrates how the chiral auxiliary directs the incoming electrophile to a single face of the enolate.

G cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Key Steric Interaction Imide N-Acyl Oxazolidinone Enolate Chelated Z-Enolate (Rigid Structure) Imide->Enolate LDA, -78°C Approach Electrophile (E+) Approach Steric_Block Bulky auxiliary group (e.g., tert-butyl) blocks top-face attack. Enolate->Steric_Block Product Single Diastereomer Product Approach->Product Attack from less-hindered face

Caption: Stereocontrol via a chelated Z-enolate intermediate.

Protocol: Asymmetric Benzylation of an N-Propionyl Oxazolidinone

This protocol is a representative example adapted from established procedures for Evans-type auxiliaries.[5][15]

1. Materials and Setup:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification reagents (solvents, brine, MgSO₄)

  • Flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

2. Enolate Formation:

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Via syringe, add 1.1 equivalents of the LDA solution to the flask containing anhydrous THF.

  • In a separate flame-dried flask, dissolve 1.0 equivalent of the N-propionyl oxazolidinone in anhydrous THF.

  • Slowly add the oxazolidinone solution to the stirring LDA solution at -78 °C over 10-15 minutes.

  • Stir the resulting pale-yellow solution at -78 °C for 30 minutes.

3. Alkylation:

  • Add 1.2 equivalents of benzyl bromide dropwise to the enolate solution at -78 °C.

  • Continue stirring the reaction mixture at -78 °C for 2-4 hours. Monitor reaction progress by TLC.

4. Quench and Workup:

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis.[5]

References

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College Chemistry.[Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.[Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education (ACS Publications).[Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar.[Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff Site.[Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. HAL Open Science.[Link]

  • Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. An-Najah Staff Site.[Link]

  • Evans Enolate Alkylation-Hydrolysis. University of Calgary.[Link]

  • Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. PubMed Central (PMC).[Link]

  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate.[Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Chapter 1: Enolate Alkylations. University of Regensburg.[Link]

  • Chiral auxiliaries and substrate-directable reactions in asymmetric synthesis. University of Glasgow.[Link]

  • The alkaline hydrolysis of oxazolidinediones-2,4. ResearchGate.[Link]

  • Using LDA to Form an Enolate Ion. Chemistry LibreTexts.[Link]

  • Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society.[Link]

  • 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate. PubMed Central (PMC).[Link]

  • Chiral auxiliary. Wikipedia.[Link]

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PubMed Central (PMC).[Link]

  • Methods for cleavage of chiral auxiliary. ResearchGate.[Link]

  • Lithium enolates & enolate equivalents. Making Molecules.[Link]

  • Chiral Auxiliary Controlled Reactions. No Added Chemicals.[Link]

  • EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS. CyberLeninka.[Link]

  • Effect of increasing the temperature on the order of various reactions in alkylation of naphthalene. ResearchGate.[Link]

  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.[Link]

  • Asymmetric synthesis. DU Chem.[Link]

  • (PDF) 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate. ResearchGate.[Link]

  • Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Organic Chemistry Portal.[Link]

  • LDA|Lithium diisopropylamide| Evans chiral auxiliary|alkylation|Problem Solved. YouTube.[Link]

  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts.[Link]

  • Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. PubMed.[Link]

  • Requirements for an Effective Chiral Auxiliary Enolate Alkylation. University of Rochester.[Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Removal of the 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine Auxiliary

Welcome to the technical support center for the 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine chiral auxiliary. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine chiral auxiliary. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the critical final step of your asymmetric synthesis: the cleavage of the auxiliary. This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

The 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is a powerful tool for stereocontrolled transformations. However, the success of your synthesis hinges on the clean and efficient removal of this auxiliary to unmask your desired chiral product without compromising its integrity or stereochemical purity. This guide addresses the common challenges you may face during this crucial step.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving the N-acyl bond to remove the oxazolidine auxiliary?

A1: The choice of cleavage method is dictated by the desired functional group in your final product. The most common transformations are summarized below. Each method leverages a different reactive pathway to cleave the N-acyl bond.

Desired Product Cleavage Method Typical Reagents Key Considerations
Carboxylic Acid Acidic HydrolysisStrong acids like HCl or H₂SO₄ in an aqueous/organic solvent mixture.Can be harsh; potential for epimerization or degradation of sensitive substrates.[1]
Primary Alcohol Reductive CleavageHydride reagents such as Lithium Borohydride (LiBH₄) or Lithium Aluminum Hydride (LiAlH₄).[1][2]Milder than strong acid hydrolysis; choice of hydride depends on other functional groups present.[2]
Aldehyde Controlled ReductionReagents like Diisobutylaluminum hydride (DIBAL-H) under carefully controlled, low-temperature conditions.[2]Requires precise stoichiometry and temperature control to avoid over-reduction to the alcohol.
Ester TransesterificationAlkoxides such as Sodium Methoxide (NaOMe) in the corresponding alcohol (e.g., Methanol).[2]Reaction conditions must be anhydrous to prevent hydrolysis to the carboxylic acid.

Q2: How can I recover the chiral auxiliary after the cleavage reaction?

A2: A key advantage of using this auxiliary is its potential for recovery and reuse.[3] The recovery process typically involves a liquid-liquid extraction during the reaction workup. Since the auxiliary is a basic amine, its solubility can be manipulated by adjusting the pH of the aqueous phase.

  • Post-Cleavage: After the reaction, your product (e.g., a carboxylic acid or alcohol) and the auxiliary are in the reaction mixture.

  • Acidic Wash: By washing the organic layer with an acidic aqueous solution (e.g., 1M HCl), the basic auxiliary will be protonated and move into the aqueous phase. Your neutral (alcohol, ester) or acidic product will remain in the organic layer.

  • Basification and Extraction: The acidic aqueous layer containing the protonated auxiliary is then separated, made basic with a reagent like NaOH, and extracted with an organic solvent (e.g., ethyl acetate). This recovers the neutral auxiliary, which can be purified for reuse.[3]

Q3: What is the difference between exocyclic and endocyclic cleavage, and why is it a concern?

A3: This is a critical concept for maximizing both product yield and auxiliary recovery.

  • Exocyclic Cleavage (Desired): This is the cleavage of the N-acyl bond that connects your chiral fragment to the auxiliary's nitrogen atom. This pathway liberates your product and leaves the oxazolidine ring of the auxiliary intact and recoverable.[3]

  • Endocyclic Cleavage (Undesired): This is a side reaction where the oxazolidine ring itself is opened, typically at the internal carbamate bond.[3][4] This destroys the auxiliary, preventing its recovery and complicating the purification of your desired product. This can be a particular issue when using strong nucleophiles like hydroxide without an activating agent for the exocyclic carbonyl, such as in the LiOH/H₂O₂ method used for other oxazolidinones.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. The following workflow provides a logical approach to diagnosing and solving common problems.

G cluster_start Start: Auxiliary Cleavage Reaction cluster_analysis Reaction Analysis cluster_outcome Evaluate Outcome cluster_solution Troubleshooting Actions cluster_end Goal start Run Cleavage Protocol analysis Monitor by TLC/LC-MS start->analysis complete Reaction Complete? analysis->complete pure Clean Product? complete->pure Yes extend_time Extend Time / Increase Temp complete->extend_time No (Incomplete) epimer Epimerization? pure->epimer Yes optimize_workup Optimize Workup/Purification pure->optimize_workup No (Side Products) milder_cond Use Milder Conditions (Lower Temp, Weaker Reagent) epimer->milder_cond Yes success Pure Product & Recovered Auxiliary epimer->success No extend_time->analysis change_method Change Cleavage Method (e.g., Reductive vs. Acidic) change_method->start milder_cond->start optimize_workup->change_method

Caption: A logical workflow for troubleshooting auxiliary removal.

Problem 1: Low or No Yield of the Desired Product

  • Potential Cause 1: Incomplete Reaction. The N-acyl bond can be sterically hindered, or the reaction conditions may not be sufficiently forcing.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[3] If a significant amount of starting material remains after the initially planned time, you can try extending the reaction time or cautiously increasing the temperature. If the reaction still fails to proceed, the chosen method may be unsuitable for your specific substrate, and an alternative cleavage protocol should be considered.

  • Potential Cause 2: Product Degradation. Your target molecule may possess functional groups that are sensitive to the cleavage conditions. For example, strong acidic hydrolysis can cleave other sensitive esters or acetals within your molecule.

    • Solution: Switch to a milder cleavage method. Reductive cleavage using LiBH₄ is often gentler than strong acid hydrolysis and can preserve many sensitive functional groups.[1][2] Always perform reactions at the lowest effective temperature (e.g., starting at 0 °C) to minimize potential side reactions.[3]

Problem 2: I am observing epimerization at the α-carbon.

  • Potential Cause: Enolate Formation. This is a significant risk, particularly with methods that use strong bases or occur at elevated temperatures. If the α-proton is acidic, it can be abstracted to form an enolate intermediate. Subsequent non-stereoselective re-protonation during the reaction or workup will lead to a loss of enantiomeric purity.[1]

    • Solution 1: Avoid Harsh Basic Conditions. Whenever possible, opt for cleavage methods that do not involve strong bases. Reductive cleavage or carefully controlled acidic hydrolysis are generally safer options to prevent epimerization.

    • Solution 2: Lower the Temperature. If basic conditions are unavoidable, performing the reaction at a very low temperature (e.g., -20 °C to 0 °C) can significantly slow the rate of deprotonation and subsequent epimerization.[5]

    • Solution 3: Buffer the Workup. During aqueous workup, ensure the quenching and pH adjustments are performed quickly and at low temperatures to minimize the time the α-center is exposed to conditions that could facilitate epimerization.

Problem 3: I am getting a complex mixture of products and cannot isolate my target compound.

  • Potential Cause: Endocyclic Cleavage or Other Side Reactions. As discussed in FAQ Q3, harsh conditions can lead to the destruction of the auxiliary, creating multiple byproducts. Similarly, if your substrate has multiple reactive sites, the cleavage reagents may not be selective for the N-acyl bond.

    • Solution: Re-evaluate your choice of cleavage method based on the full structure of your substrate. If you have other reducible groups (e.g., esters, ketones), using a strong reducing agent like LiAlH₄ may not be selective. In such cases, a milder reagent like LiBH₄ might be more appropriate.[2][3] If endocyclic cleavage is suspected, switching from a strongly nucleophilic or basic method to a Lewis-acid or protic-acid-promoted hydrolysis may favor the desired exocyclic cleavage.

Detailed Experimental Protocols
Protocol 1: Reductive Cleavage to a Primary Alcohol using LiBH₄

This method is effective for converting the N-acyl oxazolidinone to the corresponding chiral primary alcohol under relatively mild conditions.

G cluster_structure N-Acyl-3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine img

Caption: General structure of the N-acylated auxiliary.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in anhydrous Tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add a stoichiometric amount of water (1.1 equiv) followed by the dropwise addition of a solution of Lithium Borohydride (LiBH₄) in THF (1.1 to 1.5 equiv).[3] Hydrogen evolution may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1M aqueous NaOH.

  • Workup: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove the auxiliary), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography. The auxiliary can be recovered from the acidic aqueous wash as described in FAQ Q2.

Protocol 2: Acidic Hydrolysis to a Carboxylic Acid

This protocol uses strong acid to hydrolyze the N-acyl bond, yielding the chiral carboxylic acid. Caution is advised due to the harshness of the conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Acid Addition: Add a solution of aqueous sulfuric acid (e.g., 4-6 M) or hydrochloric acid.

  • Reaction: Heat the mixture to reflux (or a suitable elevated temperature) and stir for 4-12 hours. Monitor the reaction's progress by TLC.

  • Cooling & Dilution: Once complete, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Workup & Extraction: Transfer to a separatory funnel. Extract the aqueous layer multiple times with the organic solvent.

  • Auxiliary Removal: Combine the organic extracts and wash with brine. To remove the auxiliary, perform extractions with an acidic aqueous solution (if not already acidic enough). Alternatively, to isolate the carboxylic acid, you can make the aqueous layer basic with NaOH, which will deprotonate the carboxylic acid, moving it to the aqueous phase while the auxiliary remains in the organic phase. Then, re-acidify the aqueous layer and extract the carboxylic acid product.

  • Isolation: Dry the organic layer containing the final product over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid by column chromatography or crystallization.

References
  • Benchchem. Technical Support Center: Removal of Chiral Auxiliaries.
  • No Added Chemicals. Chiral Auxiliary Controlled Reactions.
  • Benchchem. Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
  • Gage, J. R., & Hart, D. J. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Benchchem. Technical Support Center: Removal of 3-Amino-2-oxazolidinone Chiral Auxiliary.
  • Ager, D. J., et al. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]

  • ResearchGate. Epimerization by oxazolone formation. [Link]

  • University of York. Asymmetric Synthesis Lecture Notes.
  • K. Teruya et al. (2012). Journal of Peptide Science, 18, 669.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Stereoselectivity in Aldol Reactions with 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing suboptimal stereoselectivity in aldol reactions utilizing the 3-Tert-butyl-5-methyl-2-phenyl-1,3-o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing suboptimal stereoselectivity in aldol reactions utilizing the 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine chiral auxiliary. Here, we dissect common experimental pitfalls and offer evidence-based solutions to maximize the diastereoselectivity of your transformations.

Understanding the Role of the Chiral Auxiliary

The 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is a powerful chiral auxiliary designed to control the stereochemical outcome of reactions like aldol additions.[1][2] Its effectiveness hinges on its ability to direct the approach of an electrophile to one face of a prochiral enolate.[1][3] The bulky tert-butyl and phenyl groups create a sterically hindered environment, forcing the incoming aldehyde to attack from the less hindered face of the enolate, thereby leading to a high diastereomeric excess of the desired aldol adduct.[3]

Troubleshooting Guide & FAQs

Poor stereoselectivity in these reactions is a common yet solvable issue. This section addresses specific problems in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Q1: My aldol reaction is yielding a nearly 1:1 mixture of diastereomers. What is the most likely cause?

A1: A 1:1 diastereomeric ratio strongly suggests a loss of stereocontrol during the reaction. The primary culprits are often related to the enolization step or the reaction conditions.

  • Incomplete or Incorrect Enolate Formation: The geometry of the enolate is crucial for high diastereoselectivity.[4] For many auxiliaries, including oxazolidinones, the formation of a specific (usually Z)-enolate is desired to achieve a predictable stereochemical outcome through a closed, chair-like transition state, often described by the Zimmerman-Traxler model.[5][6][7]

    • Troubleshooting:

      • Choice of Base and Lewis Acid: "Soft" enolization using a Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered amine base such as diisopropylethylamine (DIPEA) is standard for generating Z-enolates from N-acyl oxazolidinones.[2] Ensure your reagents are pure and used in the correct stoichiometry.

      • Temperature Control: Enolate formation is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions or enolate equilibration.[4]

  • Non-Chelated Transition State: The high stereoselectivity of these reactions often relies on a well-organized, chelated transition state involving the metal enolate.[7] If the reaction proceeds through a more flexible, open transition state, the directing effect of the chiral auxiliary is diminished.[4]

    • Troubleshooting:

      • Lewis Acid Selection: The choice of Lewis acid is critical. Boron and titanium Lewis acids are known to form tight, six-membered ring transition states that enhance stereocontrol.[6][8] If you are using a Lewis acid that is a poor chelator, such as BF₃·OEt₂, you may observe lower diastereoselectivity.[8]

Q2: I'm observing a significant amount of the undesired anti-aldol product. How can I favor the syn-aldol product?

A2: The formation of the anti-aldol product typically points to issues with the enolate geometry. While Z-enolates generally lead to syn-aldol products, E-enolates favor the formation of anti-products.[7]

  • Optimizing Enolate Geometry:

    • Base and Solvent Effects: The combination of base and solvent can influence the E/Z ratio of the enolate. For N-acyl oxazolidinones, the use of bulky bases like LDA or LiHMDS can sometimes favor the formation of E-enolates, especially with less sterically demanding acyl groups. Stick to the well-established Bu₂BOTf/DIPEA conditions for reliable Z-enolate formation.

    • Substrate Structure: The structure of the N-acyl group can also play a role. While propionyl and larger groups generally give high Z-selectivity, acetate aldols are notoriously less selective due to the smaller size of the methyl group, which leads to a less organized transition state.[5]

Q3: My diastereomeric ratio is good, but my overall yield is low. What can I do to improve it?

A3: Low yields can stem from several factors, from incomplete reactions to product degradation.

  • Incomplete Enolate Formation: If the enolization is not complete before the addition of the aldehyde, the unreacted starting material will remain.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure sufficient time for enolate formation at the recommended low temperature. A slight increase in the enolization time may be beneficial.

      • Reagent Purity: Impurities in the base or Lewis acid can quench the enolate or inhibit its formation. Use freshly distilled or high-purity reagents.

  • Slow Aldol Addition: The subsequent reaction of the enolate with the aldehyde might be slow.

    • Troubleshooting:

      • Temperature: While the enolization is done at low temperatures, the aldol addition may require a slightly higher temperature (e.g., warming from -78 °C to 0 °C) to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal temperature profile.

  • Product Instability and Workup Issues: The aldol adduct can be susceptible to retro-aldol reaction or epimerization under certain workup conditions.[9]

    • Troubleshooting:

      • Quenching: Quench the reaction at low temperature with a suitable buffer, such as a saturated aqueous ammonium chloride solution, to neutralize the reagents without causing product degradation.

      • Purification: Avoid prolonged exposure to acidic or basic conditions during purification. Silica gel chromatography is generally suitable, but care should be taken to use a well-packed column and an appropriate eluent system to minimize contact time.

Q4: How critical is the stoichiometry of the Lewis acid and base in the enolization step?

A4: The stoichiometry is extremely critical. Typically, a slight excess of both the Lewis acid and the base relative to the N-acyl oxazolidinone is used to ensure complete enolate formation.

  • Recommended Stoichiometry: A common protocol involves using 1.1-1.2 equivalents of the Lewis acid (e.g., Bu₂BOTf) and 1.2-1.3 equivalents of the amine base (e.g., DIPEA).

  • Consequences of Incorrect Stoichiometry:

    • Insufficient Lewis Acid/Base: Incomplete enolate formation, leading to low conversion and potentially lower diastereoselectivity as the unreacted starting material can participate in undesired side reactions.

    • Excess Lewis Acid: Can lead to undesired side reactions with the aldehyde or the product.

    • Excess Base: Can promote side reactions such as self-condensation of the aldehyde or epimerization of the product.

Q5: Can the workup procedure affect the final diastereomeric ratio?

A5: Absolutely. The aldol addition is a reversible reaction, and the product can undergo retro-aldol reaction followed by re-addition, which can lead to erosion of the diastereomeric excess. Additionally, the stereocenter alpha to the carbonyl is susceptible to epimerization under both acidic and basic conditions.[9]

  • Best Practices for Workup:

    • Rapid Quenching at Low Temperature: Quench the reaction mixture at the reaction temperature (e.g., -78 °C or 0 °C) by adding a buffered aqueous solution.

    • Mild Extraction: Use a neutral or slightly acidic aqueous solution for the workup. Avoid strong acids or bases.

    • Prompt Purification: Do not let the crude product sit for extended periods before purification.

Experimental Protocols

Standard Protocol for a Diastereoselective Aldol Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Dichloromethane (DCM) is a common solvent for these reactions.

    • Ensure all reagents are of high purity.

  • Enolization:

    • To a solution of the N-acyl-3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine (1.0 equiv) in anhydrous DCM (0.1 M) at -78 °C, add dibutylboron triflate (1.1 equiv) dropwise.

    • After stirring for 5 minutes, add diisopropylethylamine (1.2 equiv) dropwise.

    • Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the Z-boron enolate.

  • Aldol Addition:

    • To the enolate solution at -78 °C, add a solution of the aldehyde (1.2 equiv) in anhydrous DCM dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction at 0 °C by adding a pH 7 phosphate buffer.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Influence of Lewis Acid on Diastereoselectivity

Lewis AcidDiastereomeric Ratio (syn:anti)Reference
Bu₂BOTf>95:5
TiCl₄>98:2
Sn(OTf)₂Variable, often lower
BF₃·OEt₂Often poor, non-chelation control

Visualizations

Diagram 1: Troubleshooting Flowchart

Troubleshooting_Flowchart start Poor Stereoselectivity in Aldol Reaction q1 Is the Diastereomeric Ratio ~1:1? start->q1 a1_yes Yes: Likely loss of stereocontrol q1->a1_yes Yes a1_no No: Proceed to Q2 q1->a1_no No sub_q1a Check Enolate Formation: - Base/Lewis Acid Choice - Temperature Control a1_yes->sub_q1a sub_q1b Consider Transition State: - Chelating vs. Non-chelating Lewis Acid a1_yes->sub_q1b q2 Significant Anti-Aldol Product? a1_no->q2 a2_yes Yes: Address Enolate Geometry q2->a2_yes Yes a2_no No: Proceed to Q3 q2->a2_no No sub_q2a Optimize E/Z Ratio: - Use Bu₂BOTf/DIPEA - Consider N-acyl group a2_yes->sub_q2a q3 Good DR, but Low Yield? a2_no->q3 a3_yes Yes: Troubleshoot Reaction Efficiency q3->a3_yes Yes a3_no No: Reaction Optimized q3->a3_no No sub_q3a Incomplete Reaction: - Check enolization time/temp - Reagent purity a3_yes->sub_q3a sub_q3b Product Degradation: - Mild workup - Prompt purification a3_yes->sub_q3b

Caption: Troubleshooting logic for poor stereoselectivity.

Diagram 2: Zimmerman-Traxler Transition State Model

Caption: Zimmerman-Traxler model for aldol stereoselectivity.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Heathcock, C. H. (1991). The Aldol Addition Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon.
  • Kim, B. M., Williams, S. F., & Masamune, S. (1991). The Aldol Reaction: Group III Enolates. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 239-275). Pergamon.
  • Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Asymmetric Aldol Additions with Titanium Enolates of N-Acylthiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902. [Link]

  • Paterson, I., & Florence, G. J. (2000). Diastereoselective Aldol Reactions of a Chiral Ethyl Ketone with Achiral Aldehydes: A Simple and Effective Strategy for Polypropionate Synthesis. Organic Letters, 2(2), 159–162. [Link]

  • Reetz, M. T. (1984). Chelation and Non-Chelation Control in Addition Reactions of α- and β-Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition in English, 23(8), 556–569. [Link]

  • Myers, A. G. (n.d.). Chem 115: Stereoselective, Directed Aldol Reaction. Harvard University. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 2). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Products from 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for purification strategies involving products derived from the chiral auxiliary, (4R,5S)-3-tert-butyl-5-methyl-2-phenyl-1,3-oxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for purification strategies involving products derived from the chiral auxiliary, (4R,5S)-3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of diastereomeric intermediates and final chiral products. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction: The Role of the Oxazolidine Auxiliary

The (4R,5S)-3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine, derived from (1R,2S)-(-)-norephedrine, is a powerful chiral auxiliary used to direct stereoselective transformations such as alkylations and aldol reactions.[1][2] The core principle involves temporarily attaching this chiral unit to a prochiral substrate, performing a diastereoselective reaction, separating the resulting diastereomers, and finally, cleaving the auxiliary to yield the desired enantiomerically pure product.[1][3] This guide focuses specifically on the critical purification steps: the separation of diastereomers and the isolation of the final product post-cleavage.

General Purification Workflow

The purification process follows a logical sequence, beginning with the crude reaction mixture and ending with the isolated, enantiomerically pure target molecule. Understanding this flow is critical for effective troubleshooting.

Purification Workflow cluster_0 Upstream Synthesis cluster_1 Diastereomer Purification cluster_2 Final Product Isolation A Asymmetric Reaction (e.g., Alkylation, Aldol) B Reaction Work-up (Quench, Extraction) A->B C Crude Diastereomeric Mixture B->C D Purification Method Selection C->D E Flash Chromatography D->E Different Rf Oily Product F Recrystallization D->F Crystalline Solid Similar Rf G Isolated Pure Diastereomer E->G F->G H Auxiliary Cleavage G->H I Cleavage Work-up (Extraction, Washes) H->I J Final Purification (Chromatography/Recrystallization) I->J L Recovered Auxiliary I->L Optional Recovery K Enantiomerically Pure Product J->K

Caption: General workflow for synthesis and purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My diastereomers have very poor separation (ΔRf < 0.1) during silica gel flash chromatography. How can I improve this?

A1: This is a frequent challenge as diastereomers can have very similar polarities.

  • Causality: The small structural difference between diastereomers, often just the orientation of a single new stereocenter, results in minimal differences in their interaction with the silica surface.

  • Solutions:

    • Solvent System Optimization: This is the most critical first step. Systematically screen a range of solvent systems with varying polarity and composition using Thin Layer Chromatography (TLC). Test different solvent mixtures (e.g., ethyl acetate/hexanes, acetone/toluene, dichloromethane/methanol) to maximize the separation factor (α).

    • Employ a Shallow Gradient: A slow, shallow gradient during column chromatography can significantly improve the resolution of closely eluting spots. For example, instead of a 0% to 50% ethyl acetate gradient, try a 10% to 25% gradient run over a larger column volume.

    • Reduce Column Loading: Overloading the column is a common cause of poor separation. A good rule of thumb is to load an amount of crude material that is 1-5% of the total mass of the silica gel.[4]

    • Consider Alternative Stationary Phases: If silica gel fails, other stationary phases may offer different selectivity.

      • Alumina (Neutral or Basic): Can be effective, especially if your compounds are sensitive to the acidic nature of silica.

      • Bonded Phases: Cyano (CN) or Diol-bonded silica can offer different interaction mechanisms that may resolve your diastereomers.

    • Switch to Recrystallization: If your diastereomeric mixture is a solid, fractional recrystallization can be a highly effective and scalable alternative to chromatography. The principle relies on the slight differences in solubility between diastereomers in a given solvent system.

Q2: My product appears to be decomposing on the silica gel column. How can I prevent this?

A2: Product instability on silica gel is often due to the acidic nature of the stationary phase, which can catalyze degradation pathways.

  • Causality: The surface of silica gel is covered in acidic silanol groups (Si-OH). These can promote acid-catalyzed reactions, such as hydrolysis of sensitive functional groups or retro-aldol reactions, particularly for β-hydroxy carbonyl compounds.[5] Some oxazolidine derivatives themselves can be prone to hydrolysis or isomerization under acidic conditions.[6][7]

  • Solutions:

    • TLC Stability Test: Before running a column, spot your crude material on a TLC plate. Let it sit for 1-2 hours, then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.

    • Neutralize the Silica: You can prepare a slurry of silica gel in your mobile phase and add 0.5-1% triethylamine or ammonium hydroxide to neutralize the acidic sites. This is particularly effective for basic compounds that would otherwise streak.[4]

    • Use a Different Stationary Phase: Switch to a less acidic support like neutral alumina.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., use slightly higher pressure and a faster flow rate).

Q3: I have successfully cleaved the chiral auxiliary, but now I can't separate it from my final product. What should I do?

A3: The cleaved auxiliary, (1R,2S)-(-)-norephedrine or a derivative, is now an impurity that must be removed. Its properties (polar, basic) can be exploited for its removal.

  • Causality: Both your final product and the cleaved auxiliary may have similar polarities, leading to co-elution during chromatography.

  • Solutions:

    • Acidic Wash/Extraction: The most effective method. After the cleavage reaction, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer several times with a dilute aqueous acid solution (e.g., 1M HCl, 5% citric acid). The basic nitrogen on the norephedrine derivative will be protonated, forming a salt that is highly soluble in the aqueous layer, while your (typically neutral) product remains in the organic layer.

    • Solid-Phase Extraction (SPE): Use an ion-exchange SPE cartridge. For example, a silica-based sulfonic acid (SCX) cartridge will retain the basic auxiliary, allowing your neutral product to be washed through. The auxiliary can then be eluted separately with a basic solution (e.g., methanol with ammonia) if recovery is desired.

    • Chromatography with Additives: If chromatography is necessary, adding a small amount of triethylamine to the mobile phase can help improve the peak shape of the auxiliary, but an acidic wash is generally more efficient for complete removal.

Q4: My diastereomeric ratio is high according to NMR, but my yield of the major diastereomer after chromatography is low. Where is my product going?

A4: This issue points to either mechanical loss or co-elution of very closely spaced spots.

  • Causality: Diastereomers can have nearly identical Rf values, causing their bands on the column to overlap significantly. When you collect fractions, you may be discarding "mixed fractions" that contain a substantial amount of your desired major diastereomer to ensure the purity of the fractions you keep.

  • Solutions:

    • Re-run the Column: Combine all mixed fractions, evaporate the solvent, and run a second, slower column with a shallower gradient focusing on the specific Rf range of your products.

    • Analyze Your Fractions Carefully: Use TLC to analyze every single fraction from the column. Do not combine fractions based on sight alone.

    • Recrystallization as a Polishing Step: If you have isolated the major diastereomer with >90-95% purity, a single recrystallization can often remove the last traces of the minor diastereomer, bringing it to >99% diastereomeric excess (d.e.).[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a TLC solvent system to separate my N-acyl oxazolidine diastereomers?

A1: A 30% solution of ethyl acetate in hexanes is a classic starting point. From there, you can adjust the polarity up or down. See the table below for common systems.

Q2: How do I choose between flash chromatography and recrystallization to separate my diastereomers?

A2: This decision depends on the physical properties of your product and the quality of separation observed on TLC. The following decision tree can guide your choice.

Purification_Decision_Tree Start Is the crude diastereomeric mixture a solid? TLC Run TLC in several solvent systems Start->TLC Yes Chrom_First Use Flash Chromatography (May require multiple columns) Start->Chrom_First No (It's an oil) Delta_Rf Is ΔRf > 0.1 achievable? TLC->Delta_Rf Chromatography Use Flash Chromatography Delta_Rf->Chromatography Yes Recrystallize Attempt Fractional Recrystallization Delta_Rf->Recrystallize No

Caption: Decision tree for purification method selection.

Q3: What are the standard conditions for cleaving the auxiliary to get my carboxylic acid product?

A3: The most common and reliable method is oxidative cleavage using lithium hydroxide and hydrogen peroxide.[9] This method is often preferred because it proceeds under mild conditions and typically gives high yields.

Q4: Can I recover and reuse the chiral auxiliary?

A4: Yes, recovery is one of the key advantages of using a chiral auxiliary.[8] After cleavage and an acidic wash to extract the auxiliary into the aqueous phase, you can basify the aqueous layer (e.g., with NaOH) and then extract the neutral auxiliary back into an organic solvent (like ethyl acetate). After drying and solvent removal, its purity can be checked by NMR or melting point before reuse.

Key Experimental Protocols

Protocol 1: Flash Column Chromatography for Diastereomer Separation
  • Develop Solvent System: On a TLC plate, find a solvent system (e.g., 25% Ethyl Acetate in Hexanes) that gives the major diastereomer an Rf value of ~0.25-0.30 and shows visible separation from the minor diastereomer.

  • Pack the Column: Select a column with an appropriate diameter for your sample size. Dry pack with silica gel, then flush with the least polar solvent (hexanes) to create a packed bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.

  • Run the Column: Start eluting with a low-polarity mobile phase (e.g., 10% EtOAc/Hexanes). Gradually and slowly increase the polarity (the "gradient"). Collect fractions continuously.

  • Analyze Fractions: Spot every 2-3 fractions on a TLC plate. Elute and visualize the spots to determine which fractions contain the pure major diastereomer, pure minor diastereomer, and mixed fractions.

  • Combine and Concentrate: Combine the pure fractions of your desired product and remove the solvent under reduced pressure.

Protocol 2: Auxiliary Cleavage via LiOH/H₂O₂

This protocol is adapted from established literature procedures for converting N-acyl oxazolidinones to their corresponding carboxylic acids.[9]

  • Dissolve Substrate: Dissolve the purified N-acyl oxazolidinone (1 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and water at 0 °C (ice bath).

  • Add Reagents: To the stirred solution, add 30% aqueous hydrogen peroxide (4 equivalents), followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH) (2 equivalents).

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Quench: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Solvent Removal: Remove the THF under reduced pressure.

  • Extraction: Dilute the remaining aqueous solution with water and perform an acidic wash (as described in Troubleshooting Q3) to remove the chiral auxiliary. First, extract with a solvent like dichloromethane to remove any non-polar impurities. Then, acidify the aqueous layer to protonate your carboxylic acid product and extract it into ethyl acetate.

  • Isolate Product: Dry the final organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid, which can be further purified if necessary.

Data Summary Table

Common Reaction TypeTypical Product StructureStarting TLC System (EtOAc/Hexanes)Notes
Alkylation N-α-substituted acyl oxazolidinone20-30% EtOAcDiastereomers are often separable with careful chromatography.
Syn-Aldol N-β-hydroxy acyl oxazolidinone30-40% EtOAcProducts are more polar. Risk of retro-aldol on silica.[5]
Anti-Aldol N-β-hydroxy acyl oxazolidinone30-40% EtOAcOften has slightly different polarity than the syn-adduct.

References

  • ResearchGate. Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions. Available at: [Link]

  • Williams College Department of Chemistry. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Available at: [Link]

  • Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available at: [Link]

  • ResearchGate. Methods for cleavage of chiral auxiliary. Available at: [Link]

  • MDPI. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • ACS Omega. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Available at: [Link]

  • ResearchGate. 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate. Available at: [Link]

  • Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available at: [Link]

  • The Journal of Organic Chemistry. Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. Available at: [Link]

  • ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Available at: [Link]

  • ResearchGate. A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. Available at: [Link]

  • Journal of Chromatography A. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Available at: [Link]

  • ResearchGate. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available at: [Link]

  • ACS Publications. Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. Available at: [Link]

  • PubMed Central. 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate. Available at: [Link]

  • Archipel UQAM. Synthesis of 3‐Alkyl Oxazolidines, Derived from 2‐Hydroxymethyl Piperidine, as Analytical Standards for the Analysis. Available at: [Link]

  • PubMed Central. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Available at: [Link]

  • ChemSynthesis. tert-butyl (2,4-dioxo-5-phenyl-1,3-oxazolidin-3-yl)acetate. Available at: [Link]

  • Organic & Biomolecular Chemistry. Synthesis of fused tetramate-oxazolidine and -imidazolidine derivatives and their antibacterial activity. Available at: [Link]

  • ResearchGate. Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. Available at: [Link]

  • ISU ReD. An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of. Available at: [Link]

  • National Institutes of Health. Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. Available at: [Link]

  • National Institutes of Health. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Available at: [Link]

  • Hungarian Journal of Industry and Chemistry. DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Available at: [Link]

  • PubMed Central. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Available at: [Link]

  • Semantic Scholar. Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. Available at: [https://www.semanticscholar.org/paper/Synthesis-of-novel-3-benzyl-2-phenyl-4(5H)-(-1%2C-Panneerselvam-Kumar/c1032df4c502b662be98705a66699119662e71c9]([Link]

  • Google Patents. US9643939B1 - Process for the preparation of linezolid.
  • MDPI. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Available at: [Link]

  • PubMed Central. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. Available at: [Link]

  • ResearchGate. Hydrolysis of 7,7-Substituted Derivatives of 3- tert Butyl3,4-dihydro-2H-thiazolo-[3,2- a ][8][10][11]triazin-6(7H)-one. Available at: [Link]

  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available at: [Link]

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Troubleshooting

Technical Support Center: Lewis Acid-Mediated Transformations of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers utilizing the 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine chiral auxiliary. This guide is designed to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing the 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine chiral auxiliary. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the critical role of Lewis acids in controlling the stereochemical outcome of your transformations. Our goal is to bridge the gap between theoretical understanding and practical application, ensuring your experiments are both successful and reproducible.

The power of chiral auxiliaries like this oxazolidine lies in their ability to temporarily impart chirality to a prochiral substrate, directing subsequent bond formations with a high degree of stereocontrol.[1] The success of this endeavor, however, is fundamentally dependent on the precise orchestration of the reaction environment, with the choice and handling of the Lewis acid being paramount. Lewis acids are not merely catalysts in this context; they are integral components of the stereodetermining transition state.

This document provides field-proven insights into overcoming common experimental hurdles and understanding the nuanced causality behind protocol choices.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common challenges encountered during transformations involving the 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine auxiliary.

Issue 1: Poor Diastereoselectivity

Q: My reaction is producing a nearly 1:1 mixture of diastereomers, or the diastereomeric excess (d.e.) is unacceptably low. How can I improve the stereochemical control?

A: This is the most frequent challenge and it almost always points to a suboptimal formation of the rigid, stereodirecting transition state. High diastereoselectivity is achieved when the Lewis acid coordinates to both the N-acyl carbonyl oxygen and the oxazolidine ring oxygen, creating a rigid chelated structure. This conformation locks the enolate in a specific orientation, and the bulky tert-butyl and phenyl groups effectively shield one face from the incoming electrophile.

Diagnostic Workflow & Solutions:

  • Re-evaluate Your Lewis Acid: The identity of the Lewis acid is critical. Strong chelating Lewis acids are often required to enforce the rigid transition state.

    • Titanium tetrachloride (TiCl₄): Often the reagent of choice for aldol additions, as it forms a very stable chelated enolate.[2][3][4]

    • Dialkylaluminum Halides (e.g., Et₂AlCl): Also effective chelating agents.

    • Boron-based Lewis Acids (e.g., B(C₆F₅)₃): Bulky boron Lewis acids can sometimes lead to the opposite or exo-selectivity, not through chelation but through steric interactions that destabilize the typical endo-transition state.[5][6] If you are seeing an unexpected diastereomer, your Lewis acid may be promoting a non-chelated pathway.[4][7]

  • Check Stoichiometry: Many reactions require stoichiometric or even excess amounts of the Lewis acid.[8] The Lewis acid must coordinate to the substrate to activate it, and if the product is also a Lewis base, it can sequester the catalyst. Using sub-stoichiometric amounts can lead to a significant background (non-selective) reaction.

  • Strict Temperature Control: These reactions are highly sensitive to temperature. Low temperatures (typically -78 °C to 0 °C) are crucial for several reasons:

    • They stabilize the chelated intermediate.

    • They increase the energy difference between the desired and undesired transition states, amplifying selectivity.

    • They minimize side reactions, such as retro-aldol or epimerization.

  • Ensure Anhydrous Conditions: Lewis acids like TiCl₄ react violently with water. Even trace amounts of moisture will quench the Lewis acid, reducing its effective concentration and leading to poor activation and selectivity. Ensure all glassware is oven- or flame-dried and all solvents and reagents are rigorously dried.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are generally preferred as they do not compete with the substrate for binding to the Lewis acid.

Troubleshooting Flowchart for Poor Diastereoselectivity

Caption: A logical workflow for diagnosing and resolving poor diastereoselectivity.

Issue 2: Low Reaction Yield or Incomplete Conversion

Q: My reaction has stalled, or the final yield is very low despite achieving good selectivity. What factors could be responsible?

A: Low conversion is often a result of insufficient activation of the substrate or degradation of reagents.

Potential Causes and Solutions:

  • Lewis Acid Quality and Handling: Lewis acids are highly sensitive. If your bottle of TiCl₄ has been opened multiple times, it may have been partially hydrolyzed by atmospheric moisture. Consider titrating it or using a freshly opened bottle.

  • Insufficient Activation: If steric hindrance is a major factor in your substrate or electrophile, you may need a more potent Lewis acid or higher reaction temperatures. However, increasing temperature may compromise selectivity, so proceed with caution and in small increments.

  • Order of Addition: The order in which reagents are added is critical. Typically, the N-acylated oxazolidine is first treated with the Lewis acid to form the complex, followed by the addition of a base (if forming an enolate), and finally the slow addition of the electrophile at low temperature.

  • Workup Procedure: Product loss can occur during the aqueous workup. Chelated metal complexes can sometimes lead to emulsions or precipitation. Ensure the quenching procedure is appropriate and that all organic material is thoroughly extracted.

Issue 3: Difficulty in Removing the Chiral Auxiliary

Q: I am struggling to cleave the oxazolidine auxiliary from my product without causing racemization or decomposition. What are the best methods?

A: The final, crucial step is the removal of the auxiliary.[1] The choice of method depends entirely on the functional groups present in your product and its overall stability.

Recommended Cleavage Protocols:

Cleavage MethodReagentsTarget ProductConsiderations
Hydrolysis (Basic) LiOH, H₂O₂Carboxylic AcidMild and widely used. The peroxide is necessary to facilitate the reaction.
Reductive Cleavage LiAlH₄, LiBH₄Primary AlcoholReduces the acyl group directly to an alcohol.
Transesterification MeOMgBr, Ti(OiPr)₄Methyl EsterUseful for converting the product directly to an ester derivative.
Weinreb Amide Formation Me(MeO)NH·HCl, AlMe₃Weinreb AmideExcellent method for creating a stable intermediate for further transformations.

Expert Tip: Always perform cleavage trials on a small scale to identify the optimal conditions before committing your entire batch of material. Monitor for any signs of epimerization at the α-carbon by chiral HPLC or NMR analysis of the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanistic role of the Lewis acid in these transformations?

A1: The Lewis acid plays a dual role. First, it acts as an electrophilic activator, coordinating to the carbonyl oxygen of the N-acyl group. This coordination polarizes the C=O bond, making the α-protons more acidic and facilitating enolate formation. Second, and more importantly for stereocontrol, it serves as a conformational lock. By chelating to both the carbonyl oxygen and the oxazolidine ring oxygen, it forces the entire system into a rigid, planar conformation. This fixed geometry, combined with the steric bulk of the auxiliary's substituents, ensures that the electrophile can only approach from the least hindered face, leading to high diastereoselectivity.[7][9]

Mechanism of Lewis Acid-Mediated Stereocontrol

G cluster_0 Step 1: Chelation & Enolate Formation cluster_1 Step 2: Diastereoselective Attack cluster_2 Facial Shielding A N-Acyl Oxazolidine Chelate Rigid Chelated (Z)-Enolate A->Chelate + LA LA Lewis Acid (e.g., TiCl₄) Base Base (e.g., DIPEA) Chelate->Chelate TS Stereocontrolled Transition State Chelate->TS + Electrophile Electrophile Electrophile (R'-CHO) Product Diastereomerically Enriched Adduct TS->Product Shield t-Bu group blocks top face attack TS->Shield Steric Hindrance Attack Electrophile attacks exposed bottom face

Caption: The Lewis acid creates a rigid chelate, allowing steric groups to direct the incoming electrophile.

Q2: How do I choose the right Lewis acid for my specific reaction?

A2: The choice depends on the nature of the transformation. For aldol reactions, where a stable enolate is key, strong chelators like TiCl₄ are preferred.[2] For Diels-Alder or Michael additions, other Lewis acids like Et₂AlCl or even bulkier, non-chelating acids might be used to modulate reactivity and selectivity.[6] Computational studies have shown that the bulkiness of a Lewis acid can dramatically alter the preferred reaction pathway, sometimes favoring an exo product over the typical endo by destabilizing one transition state over the other.[6]

Q3: Can I use catalytic amounts of a Lewis acid?

A3: Generally, no. Most of these transformations require stoichiometric amounts of the Lewis acid because the product formed is often a stronger Lewis base than the starting material.[8] The product can coordinate to the Lewis acid, effectively sequestering it and shutting down the catalytic cycle. While some systems using chiral Lewis acids can operate catalytically, reactions involving chiral auxiliaries typically require stoichiometric activation.[10]

Q4: What are the best practices for handling and storing potent Lewis acids like TiCl₄?

A4: Safety and purity are paramount.

  • Handling: Always handle TiCl₄ in a well-ventilated fume hood. Use dry, inert gas (argon or nitrogen) for transfers via syringe or cannula. TiCl₄ is highly corrosive and fumed in moist air.

  • Storage: Store in a cool, dry, well-ventilated area away from moisture. The original manufacturer's container, often a Sure/Seal™ bottle, is ideal.

  • Quenching: Quench excess TiCl₄ and reaction mixtures slowly and carefully at low temperatures by adding them to a separate flask of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ or a Rochelle's salt solution), never the other way around.

References

  • ResearchGate. TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis. Available from: [Link]

  • DU Chem. Asymmetric synthesis. Available from: [Link]

  • ResearchGate. Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N- Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. Available from: [Link]

  • ACS Figshare. Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. Available from: [Link]

  • PubMed. Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. Available from: [Link]

  • Docentes FCT NOVA. Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. Available from: [Link]

  • PMC. A Surprising Mechanistic “Switch” in Lewis Acid Activation: A Bifunctional, Asymmetric Approach to α-Hydroxy Acid Derivatives. Available from: [Link]

  • Chinese Chemical Society. Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. Available from: [Link]

  • ResearchGate. Asymmetric aldol reaction and its probable mechanism. Available from: [Link]

  • Royal Society of Chemistry. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Available from: [Link]

  • ACS Publications. Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Available from: [Link]

  • ResearchGate. Catalytic TMSCI promoted powerful aldol addition and Claisen condensation mediated by TiCl4/Bu3N agent: Comparison and evaluation with the Mukaiyama aldol addition. Available from: [Link]

  • Wikipedia. Chiral Lewis acid. Available from: [Link]

  • RSC Publishing. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Available from: [Link]

  • Chiralpedia. Asymmetric Synthesis in Industry: From Lab to Market. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]

Sources

Optimization

Technical Support Center: Temperature Management in Reactions with 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure precise temperature control in your experiments, leading to higher yields, improved selectivity, and reproducible results.

Introduction: The Critical Role of Temperature

3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is a valuable chiral auxiliary, frequently employed in asymmetric synthesis to control the stereochemical outcome of reactions such as aldol additions, alkylations, and Michael additions. The effectiveness of this auxiliary is profoundly dependent on maintaining precise temperature control. Deviations can lead to a loss of stereocontrol, the formation of by-products, or even reaction failure. This guide explains the causality behind temperature-sensitive steps and provides actionable protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: Why is maintaining a low temperature so critical when using this oxazolidine auxiliary?

Low temperatures, often between -78°C and 0°C, are crucial for several reasons. Primarily, they enhance diastereoselectivity by favoring the formation of a single, more ordered transition state.[1][2] Many reactions involving this auxiliary, such as enolate formation with organolithium bases (e.g., LDA, n-BuLi), are highly exothermic. Low temperatures are essential to dissipate this heat, prevent side reactions, and avoid the decomposition of thermally sensitive intermediates.[3]

Q2: What are the immediate signs that I have lost temperature control in my reaction?

Common indicators include:

  • A sudden, unexpected color change: This can signify the formation of decomposition products or side reactions.

  • Gas evolution: Uncontrolled warming can lead to the breakdown of reagents or intermediates.

  • A rapid increase in the internal reaction temperature: This is a clear sign of an uncontrolled exotherm.

  • Inconsistent TLC results: Spotting your reaction mixture on a TLC plate alongside your starting material can reveal the formation of multiple, unexpected products.[4]

Q3: What is a safe starting temperature range for an alkylation or aldol reaction with an enolate derived from this oxazolidine?

For the crucial deprotonation step to form the enolate, a temperature of -78°C (a dry ice/acetone bath) is standard practice.[1][3] The subsequent addition of the electrophile (e.g., an alkyl halide or an aldehyde) is also typically performed at -78°C to ensure maximum stereocontrol. The reaction may then be allowed to slowly warm to a higher temperature (e.g., -40°C or 0°C) over several hours.

Troubleshooting Guide: In-Depth Problem Solving

This section addresses specific experimental issues with a focus on temperature-related causes and solutions.

Problem: Poor Diastereoselectivity or Low Diastereomeric Ratio (d.r.)

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. I suspect a temperature issue. What is happening at the molecular level and how do I fix it?

A: Poor diastereoselectivity is often a direct consequence of the reaction temperature being too high. The stereochemical outcome of these reactions is determined by the energy difference between two competing diastereomeric transition states.

  • Causality: At optimal low temperatures, the reaction proceeds through the thermodynamically favored, highly organized, chair-like transition state, leading to the desired diastereomer. If the temperature is too high, there is sufficient thermal energy to overcome the small energy barrier to the alternative, higher-energy transition state. This results in the formation of a mixture of diastereomers, significantly reducing the stereoselectivity of the reaction. For many reactions, this selectivity is established during the enolization and subsequent C-C bond formation.[2][5]

  • Solution Protocol:

    • Ensure a Stable Low Temperature: Use a well-insulated cooling bath (e.g., a Dewar flask) and ensure it is filled sufficiently. A dry ice/acetone or dry ice/isopropanol slurry provides a stable -78°C environment.[1]

    • Pre-cool All Solutions: Before addition, cool the solution of the oxazolidine and the electrophile to the target reaction temperature (-78°C).

    • Controlled Reagent Addition: Add the base (e.g., n-BuLi or LDA) dropwise to the solution of the oxazolidine via a syringe pump over an extended period (e.g., 20-30 minutes). This prevents localized hot spots from forming.

    • Monitor Internal Temperature: Place a low-temperature thermometer or thermocouple probe directly in the reaction mixture (not just in the bath) to get an accurate reading of the internal temperature.

    • Maintain Low Temperature Post-Addition: After adding the electrophile, maintain the reaction at -78°C for a specified period (e.g., 1-2 hours) before allowing it to warm slowly. Rapid warming can disrupt the selective transition state.

G start Poor Diastereoselectivity Observed check_temp Was internal temperature monitored and stable at <= -75°C? start->check_temp reagent_add Was reagent addition slow and controlled (e.g., via syringe pump)? check_temp->reagent_add Yes re_run Re-run experiment with strict temperature control: - Insulated Dewar - Internal probe - Syringe pump addition check_temp->re_run No pre_cool Were all solutions pre-cooled to -78°C before mixing? reagent_add->pre_cool Yes reagent_add->re_run No pre_cool->re_run No other_issues Investigate other factors: - Reagent purity - Solvent dryness - Stoichiometry pre_cool->other_issues Yes

Caption: Troubleshooting workflow for poor diastereoselectivity.

Problem: Low Reaction Yield and/or Product Decomposition

Q: My yield is significantly lower than expected, and I see multiple spots on my TLC, suggesting decomposition. How can temperature management improve this?

A: Low yields and decomposition are often caused by uncontrolled exothermic events or the inherent instability of intermediates at higher temperatures. Organometallic reagents used for deprotonation are highly reactive, and their reaction with the carbonyl group is very fast and exothermic.[1][6]

  • Causality: If a strong base like n-butyllithium is added too quickly, the heat generated cannot be dissipated efficiently by the cooling bath. This creates localized "hot spots" within the reaction mixture where the temperature can rise significantly, leading to the decomposition of the sensitive enolate intermediate or the final product. Furthermore, the oxazolidine ring itself may not be stable under harsh conditions or elevated temperatures for prolonged periods.[7]

  • Solution Protocol:

    • Optimize Reaction Setup: Use a reaction vessel with a high surface area-to-volume ratio to facilitate efficient heat transfer. Ensure vigorous stirring to maintain thermal homogeneity.

    • Slow, Sub-surface Addition: Add reactive reagents (e.g., organolithiums, Grignard reagents) slowly via a syringe pump with the needle tip below the surface of the reaction mixture. This prevents the reagent from reacting with the headspace and ensures immediate dispersion and cooling.

    • Monitor for Exotherms: Keep a close watch on the internal thermometer during reagent addition. If the temperature rises by more than 2-3°C, pause the addition until it returns to the setpoint.

    • Quenching at Low Temperature: Quench the reaction at low temperature (e.g., -78°C) by slowly adding a pre-cooled quenching solution (e.g., saturated aqueous ammonium chloride). This deactivates any remaining reactive species before they can cause decomposition during workup.

G cluster_0 Reaction Vessel Setup cluster_1 Reagent Addition cluster_2 Cooling System Vessel Reaction Flask (in Dewar) Stirrer Magnetic Stirrer Vessel->Stirrer sits on Dewar Dewar Flask Vessel->Dewar Thermometer Internal Thermometer (Low Temp) Thermometer->Vessel measures T_internal Septum Rubber Septum (for additions) Septum->Vessel seals N2_Inlet Nitrogen Inlet (maintains inert atm) N2_Inlet->Vessel purges SyringePump Syringe Pump Syringe Gas-tight Syringe (with reagent) SyringePump->Syringe controls Syringe->Septum pierces for addition Coolant Cooling Bath (e.g., Dry Ice/Acetone) Dewar->Coolant contains

Caption: Diagram of a well-controlled low-temperature reaction setup.

Data & Protocols

Table 1: Common Cooling Baths for Low-Temperature Synthesis
Coolant MixtureAchievable Temperature (°C)Notes
Ice / Water0Simple and effective for reactions at 0°C.
Ice / NaCl-10 to -20Eutectic mixture.
Dry Ice / Acetone-78Standard for enolate formation. Highly effective but acetone is flammable.
Dry Ice / Isopropanol-78Safer alternative to acetone with similar temperature.
Liquid Nitrogen / Diethyl Ether-100Use with extreme caution due to flammability of ether.
Liquid Nitrogen-196Primarily used for cryo-trapping, not for direct reaction cooling.
Protocol: General Procedure for a Low-Temperature Aldol Reaction

This protocol provides a framework. Specific quantities and times should be optimized for your particular substrate.

1. Apparatus Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and a nitrogen inlet.

  • Place the flask in a Dewar filled with a suitable cooling bath (e.g., dry ice/acetone).

2. Reagent Preparation:

  • In the reaction flask, dissolve the N-acylated 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78°C with stirring.

  • In a separate, dry flask, prepare a solution of the aldehyde (1.1 equiv) in anhydrous THF and cool it to -78°C.

3. Enolate Formation:

  • Slowly add a solution of lithium diisopropylamide (LDA) or similar base (1.05 equiv) to the oxazolidine solution via syringe pump over 30 minutes, ensuring the internal temperature does not rise above -75°C.

  • Stir the resulting enolate solution at -78°C for 1 hour.

4. Aldol Addition:

  • Add the pre-cooled aldehyde solution to the enolate solution via cannula transfer over 15-20 minutes.

  • Stir the reaction mixture at -78°C for 2-4 hours. Monitor the reaction progress by TLC.

5. Reaction Quench and Workup:

  • Quench the reaction at -78°C by the slow addition of a pre-cooled saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Montiel-Smith, S., et al. (2012). 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3146. Available at: [Link]

  • Mettler Toledo. (n.d.). Organometallic Synthesis and Chemistry. Available at: [Link]

  • Martínez, A., et al. (2001). Highly diastereoselective synthesis of 1,3-oxazolidines under thermodynamic control using focused microwave irradiation under solvent-free conditions. Green Chemistry, 3, 169-171. Available at: [Link]

  • Berne, S., et al. (2012). 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate. ResearchGate. Available at: [Link]

  • Vapourtec. (n.d.). Organometallic Chemistry. Available at: [Link]

  • Kleschick, W. A., Buse, C. T., & Heathcock, C. H. (1977). Stereoselection in the aldol condensation. Journal of the American Chemical Society, 99(1), 247-248. Available at: [Link]

  • Doyon, J., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 8(29), 26793–26805. Available at: [Link]

  • Enos, K. T., et al. (2012). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 89(9), 1163-1166. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidines. Available at: [Link]

  • Doyon, J., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Archipel UQAM. Available at: [Link]

  • Organic Syntheses. (2009). (-)-2-tert-butyl-(4S)-benzyl-(1,3)-oxazoline. Organic Syntheses, 86, 220. Available at: [Link]

  • Liu, J., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 20(8), 13838–13853. Available at: [Link]

  • Organometallics Editorial. (2024). Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis. Organometallics. Available at: [Link]

  • Lee, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 606. Available at: [Link]

  • Kumar, M., et al. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 21(11), 2379-2383. Available at: [Link]

  • Schiess, R., et al. (2015). Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. Organic Letters, 17(11), 2756–2759. Available at: [Link]

  • Lueshen, E. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atazanavir. ISU ReD: Research and eData. Available at: [Link]

  • Kumar, M., et al. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. RSC Publishing. Available at: [Link]

  • El-Garawany, M., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education, 99(7), 2697–2702. Available at: [Link]

  • Lee, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available at: [Link]

  • PubChem. (n.d.). 3-Tert-butyl-5-methyl-1,3-oxazolidine. PubChem. Available at: [Link]

  • Rassukana, Y. V., & Onys'ko, P. P. (2024). Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-25. Available at: [Link]

  • Organic Syntheses. (1966). 2-PHENYL-3-n-PROPYLISOXAZOLIDINE-4,5-cis-DICARBOXYLIC ACID N-PHENYLIMIDE. Organic Syntheses, 46, 86. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2021). Public report - 2-Oxazolidinone, 3-ethenyl-5-methyl. Available at: [Link]

  • University of Toronto. (n.d.). Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]

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Troubleshooting

Preventing racemization during the cleavage of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

Welcome to the technical support resource for researchers utilizing 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine as a chiral auxiliary. This guide provides in-depth troubleshooting advice and detailed protocols to addr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine as a chiral auxiliary. This guide provides in-depth troubleshooting advice and detailed protocols to address the critical challenge of preventing racemization during the final cleavage step. Our focus is to equip you with the mechanistic understanding and practical solutions required to ensure the stereochemical purity of your target molecules.

Understanding the System: Why Does Racemization Occur?

The 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine system possesses two key stereocenters of interest: C2 (bearing the phenyl group) and C5 (bearing the methyl group). While the C5 stereocenter, derived from the amino alcohol backbone, is generally stable, the C2 stereocenter is susceptible to racemization (epimerization) under certain cleavage conditions, particularly acidic hydrolysis.

The lability of the C2 stereocenter stems from the mechanism of acid-catalyzed hydrolysis. The reaction proceeds through protonation of the oxazolidine nitrogen or oxygen, followed by ring opening to form a resonance-stabilized oxocarbenium ion intermediate. This planar intermediate can be attacked by a nucleophile (e.g., water) from either face, leading to a mixture of stereoisomers and a loss of enantiopurity. The presence of the phenyl group at C2 further stabilizes this planar intermediate, increasing the risk of racemization compared to oxazolidines with alkyl substituents at this position.[1][2]

Frequently Asked Questions (FAQs)

Q1: I'm observing significant racemization of my product after cleaving the oxazolidine auxiliary. What is the most likely cause?

A1: The most common cause of racemization is the use of harsh acidic conditions for hydrolysis. Strong acids (e.g., concentrated HCl, H2SO4) and elevated temperatures promote the formation and longevity of the planar oxocarbenium ion intermediate, which is the primary pathway for loss of stereochemical integrity at the C2 center. The stability of this intermediate allows for non-stereospecific nucleophilic attack, leading to a racemic or epimerized product.[3][4]

Q2: My cleavage reaction is very slow under mild conditions. How can I increase the reaction rate without inducing racemization?

A2: Balancing reaction rate and stereochemical control is key. If mild acid catalysis is too slow, consider the following strategies before resorting to stronger acids:

  • Increase the concentration of the mild acid: A higher concentration of a weak acid can increase the rate of protonation without drastically lowering the overall pH to a level that favors racemization.

  • Use a biphasic system or a co-solvent: Improving the solubility of all components can enhance reaction kinetics. For example, a THF/water or acetonitrile/water mixture can be effective.[5]

  • Consider alternative cleavage methods: If mild hydrolysis is not viable, reductive or oxidative cleavage methods can provide orthogonal pathways that often proceed under conditions less prone to racemization.

Q3: Can the stereocenter at C5 also racemize during cleavage?

A3: Racemization at the C5 position is far less common as it is part of the chiral amino alcohol backbone and not directly involved in the ring-opening mechanism in the same way as the C2 acetal carbon. The C-N and C-O bonds of the C5 stereocenter remain intact during the hydrolysis of the acetal. However, extremely harsh conditions that could lead to side reactions like retro-Aldol or other degradation pathways could potentially compromise this center, but this is not a typical observation during standard cleavage protocols.

Q4: Are there any structural features of my substrate that could increase the risk of racemization?

A4: Yes. Electron-donating groups on the C2-phenyl substituent can further stabilize the planar oxocarbenium ion intermediate, potentially increasing the rate of racemization. Conversely, electron-withdrawing groups can destabilize this intermediate, making the oxazolidine more susceptible to hydrolysis but potentially with better retention of stereochemistry if the conditions are carefully controlled.[1][2]

Troubleshooting Guides & Recommended Protocols

This section provides detailed, step-by-step protocols designed to minimize or eliminate racemization during the cleavage of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine.

Scenario 1: Racemization Observed with Standard Acidic Hydrolysis

If you are experiencing racemization with common acid protocols, switch to a milder, buffered system or a solid-supported acid. These methods maintain a controlled pH and reduce the lifetime of the problematic oxocarbenium ion.

Protocol 1: Mild Hydrolysis with Silica Gel

This heterogeneous method provides a mildly acidic surface to catalyze the hydrolysis with excellent stereochemical control.[6]

  • Step 1: Reaction Setup

    • Dissolve the 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine substrate (1 equivalent) in a suitable solvent such as wet toluene or dichloromethane.

    • Add silica gel (chromatography grade, 2-3 times the weight of the substrate).

  • Step 2: Reaction Execution

    • Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 3: Workup

    • Once the reaction is complete, filter off the silica gel and wash it thoroughly with an appropriate solvent (e.g., ethyl acetate).

    • Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.

    • Purify as necessary via column chromatography.

Protocol 2: Hydrolysis with Trifluoroacetic Acid (TFA) in an Aqueous System

A carefully controlled amount of TFA in a buffered aqueous/organic solvent system can provide rapid cleavage with minimal racemization.[5]

  • Step 1: Reaction Setup

    • Dissolve the oxazolidine substrate (1 equivalent) in a mixture of acetonitrile and water (1:1 v/v).[5]

    • Cool the solution to 0 °C in an ice bath.

  • Step 2: Reaction Execution

    • Add a controlled amount of Trifluoroacetic Acid (TFA) (e.g., 10-20 mol%) dropwise.

    • Stir the reaction at 0-23 °C and monitor closely by TLC (reactions are often complete in 5-30 minutes).[5]

  • Step 3: Workup

    • Once complete, quench the reaction by adding a weak base, such as a saturated sodium bicarbonate solution or a basic resin, until the pH is neutral.[5]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Data Summary: Comparison of Cleavage Conditions
MethodReagentsTemperatureTypical TimeStereochemical PurityNotes
Harsh Acidic Hydrolysis 1-6 M HCl or H₂SO₄Room Temp to Reflux1-12 hLow to Moderate High risk of racemization. Not recommended for sensitive substrates.
Mild Silica Gel Hydrolysis Silica Gel, Wet TolueneRoom Temp to 40 °C2-24 hHigh to Excellent Heterogeneous, easy workup. Slower reaction times.[6]
Buffered TFA Hydrolysis TFA (catalytic), CH₃CN/H₂O0-23 °C5-30 minHigh to Excellent Fast and effective, but requires careful monitoring and quenching.[5]
Reductive Cleavage LiAlH₄ or DIBAL-H-78 °C to Room Temp1-4 hExcellent Cleaves to the corresponding N-alkylated amino alcohol. Not a hydrolytic method.[7][8]

Visualizing the Problem and Solution

To better understand the chemical processes, the following diagrams illustrate the mechanism of racemization and a recommended workflow for avoiding it.

Mechanism of Acid-Catalyzed Racemization

racemization cluster_start Chiral Oxazolidine cluster_intermediate Key Intermediate Start Protonated Oxazolidine Intermediate Planar Oxocarbenium Ion (Loss of Stereochemistry) Start->Intermediate Ring Opening Product_R (R)-Product Intermediate->Product_R Attack from Top Face Product_S (S)-Product Intermediate->Product_S Attack from Bottom Face

Caption: Acid-catalyzed ring opening leads to a planar intermediate, allowing for non-stereospecific nucleophilic attack.

Recommended Experimental Workflow

workflow start Start: Substrate + Oxazolidine select_method Select Cleavage Method start->select_method mild_hydrolysis Mild Hydrolysis (e.g., Silica Gel, cat. TFA) select_method->mild_hydrolysis Target = Aldehyde reductive_cleavage Reductive Cleavage (e.g., LiAlH4) select_method->reductive_cleavage Target = N-Alkyl Amino Alcohol monitor Monitor Reaction (TLC, LC-MS) mild_hydrolysis->monitor reductive_cleavage->monitor workup Quench & Workup monitor->workup analyze Analyze Stereopurity (Chiral HPLC/GC, NMR) workup->analyze pure_product Enantiopure Product analyze->pure_product

Caption: Decision workflow for selecting a cleavage protocol and verifying the stereochemical outcome.

References

  • BenchChem Technical Support Team. (2025, December). Comparison of different methods for cleaving the pseudoephedrine auxiliary. Benchchem.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Chiral Alcohols and Aldehydes using N-Acetyl-(+)-Pseudoephedrine as a Chiral Auxiliary. Benchchem.
  • Bundgaard, H., & Johansen, M. (1981). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 7(3), 129-136.
  • Pihlaja, K., & Pasanen, P. (1974). Substituent effects on the ring-chain tautomerism of some 1,3-oxazolidine derivatives. Journal of the American Chemical Society, 96(17), 5591-5595.
  • Wang, Z., & D'Souza, M. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(1), 464-476.
  • Fife, T. H., & Hagopian, A. (1966). The Hydrolysis of 2-(Substituted Phenyl)-3-ethyloxazolidines. Journal of the American Chemical Society, 88(16), 3871-3875.
  • Wipf, P., & Li, W. (2006). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. The Journal of Organic Chemistry, 71(17), 6542-6545. Retrieved from [Link]

  • Montiel-Smith, S., et al. (2014). 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1096.
  • D'Alonzo, D., et al. (2020). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 10(1), 1-6.
  • D'Souza, M. J., & Wang, Z. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(1), 464-476. Retrieved from [Link]

  • Wu, J., et al. (2018). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 23(4), 857.
  • Wu, Y., & Sun, X. (2005). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Synlett, 2005(12), 1939-1941. Retrieved from [Link]

  • LeTiran, A., et al. (2013). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 3(10), 12891-12899.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans Auxiliaries

For researchers, scientists, and drug development professionals, the quest for stereochemical control in chemical synthesis is paramount. Chiral auxiliaries represent a foundational strategy in achieving this control.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for stereochemical control in chemical synthesis is paramount. Chiral auxiliaries represent a foundational strategy in achieving this control. This guide provides an in-depth analysis of the widely acclaimed Evans auxiliaries. While a direct comparison with 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine was intended, a thorough review of the scientific literature reveals a lack of published data on the synthesis and application of this specific oxazolidine as a chiral auxiliary. Therefore, this guide will focus on the well-documented and extensively validated Evans auxiliaries, providing a comprehensive overview of their mechanism, applications, and proven performance, thereby serving as an authoritative resource for researchers in the field.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

In the realm of organic chemistry, the synthesis of enantiomerically pure compounds is a critical challenge, particularly in the development of pharmaceuticals where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration.[1] The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for the differentiation of the two faces of a prochiral substrate. Following the stereoselective reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. An ideal chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and should induce high levels of stereoselectivity.[2]

The Gold Standard: Evans Oxazolidinone Auxiliaries

Developed by David A. Evans and his research group, oxazolidinone-based chiral auxiliaries have become one of the most reliable and widely used tools in asymmetric synthesis.[3][] Their rigid and predictable conformational bias allows for excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[3][5]

Mechanism of Stereocontrol: A Tale of Steric Hindrance

The remarkable stereodirecting ability of Evans auxiliaries stems from the steric influence of the substituent at the C4 position of the oxazolidinone ring. This substituent, typically an isopropyl, tert-butyl, or benzyl group, effectively shields one face of the enolate derived from the N-acylated auxiliary.[6][7]

Upon deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), a rigid, chelated (Z)-enolate is formed.[6] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation. This chelation, combined with the steric bulk of the C4-substituent, forces incoming electrophiles to approach from the less hindered face, leading to a high degree of diastereoselectivity.[7][8]

Diagram of the Proposed Transition State for Diastereoselective Alkylation using an Evans Auxiliary

G cluster_TS Chelated (Z)-Enolate Transition State enolate O C_alpha enolate->C_alpha C_acyl C=O C_alpha->C_acyl N N C_acyl->N C4 C4 N->C4 C5 C5 N->C5 C4->C5 R_aux R_aux (e.g., Bn) C4->R_aux O_ring O C5->O_ring O_ring->enolate M M+ M->enolate M->C_acyl O E_plus E+ E_plus->C_alpha Attack from less hindered face

Caption: Chelation of the metal cation (M+) by the enolate and auxiliary carbonyl oxygens creates a rigid structure, directing the electrophile (E+) to attack the α-carbon from the face opposite the bulky R_aux group.

Performance in Asymmetric Alkylation: A Case Study

The diastereoselective alkylation of N-acyl oxazolidinones is a cornerstone of Evans auxiliary chemistry. The following table summarizes typical results for the alkylation of a propionyl-substituted Evans auxiliary, demonstrating the high levels of diastereoselectivity achieved.

Auxiliary (R)Electrophile (E-X)BaseSolventTemp (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference
BenzylAllyl IodideNaHMDSTHF-7898:285[6][7]
IsopropylBenzyl BromideLDATHF-78>99:192[5]
tert-ButylMethyl IodideLiHMDSTHF-7895:588[9]

Table 1: Performance of various Evans auxiliaries in diastereoselective alkylation reactions.

Experimental Protocols

General Workflow for Diastereoselective Alkylation

Diagram of the Experimental Workflow for Diastereoselective Alkylation using an Evans Auxiliary

G Start N-Acyl Evans Auxiliary Deprotonation Deprotonation (e.g., NaHMDS, -78 °C) Start->Deprotonation Alkylation Alkylation (Electrophile, -78 °C to RT) Deprotonation->Alkylation Workup Aqueous Workup Alkylation->Workup Purification Chromatography Workup->Purification Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Purification->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Auxiliary_Recovery Recovered Auxiliary Cleavage->Auxiliary_Recovery

Caption: A generalized workflow for the diastereoselective alkylation of an N-acyl Evans auxiliary, followed by cleavage to yield the final product and recover the auxiliary.

Detailed Protocol: Diastereoselective Allylation of (S)-4-Benzyl-3-propionyloxazolidin-2-one[6][7]
  • Enolate Formation: A solution of (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes.

  • Alkylation: Allyl iodide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired diastereomer.

  • Determination of Diastereomeric Ratio: The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude reaction mixture.[6][10]

Cleavage of the Chiral Auxiliary

A crucial step in the use of chiral auxiliaries is their removal to unveil the desired chiral product. For Evans oxazolidinones, several reliable methods have been developed.

  • Hydrolysis to Carboxylic Acids: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water at 0 °C is a standard and mild method to hydrolyze the N-acyl group to the corresponding carboxylic acid.[6][11] The auxiliary can often be recovered.

  • Reduction to Alcohols: The N-acyl group can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).

  • Conversion to Esters: Transesterification can be achieved using various alkoxides, such as sodium methoxide in methanol, to yield the methyl ester of the product.

  • Conversion to Aldehydes: More specialized reductive cleavage protocols can afford the corresponding aldehyde.

The choice of cleavage method depends on the desired functional group in the final product and the stability of the molecule to the reaction conditions.

The Challenge of Comparing with 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

A comprehensive search of the scientific literature, including major chemical databases, did not yield any publications detailing the use of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine as a chiral auxiliary in asymmetric synthesis. While the general class of 1,3-oxazolidines has been explored for this purpose, the specific substitution pattern of this molecule and its performance in stereoselective reactions remain undocumented.[12][13] Therefore, a direct, evidence-based comparison of its performance metrics—such as diastereoselectivity, yield, and ease of cleavage—with the well-established Evans auxiliaries is not currently possible.

Conclusion

Evans oxazolidinone auxiliaries have rightfully earned their place as a cornerstone of modern asymmetric synthesis. Their predictable and high levels of stereocontrol, coupled with the ease of attachment and removal, make them an invaluable tool for the construction of complex chiral molecules.[][5] The extensive body of research supporting their application provides a high degree of confidence for researchers designing synthetic routes. While the exploration of novel chiral auxiliaries is an ongoing and vital area of research, the current lack of data on 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine precludes a direct comparison. For now, Evans auxiliaries remain a benchmark of reliability and efficacy in the field of asymmetric synthesis.

References

  • Nimmagadda, S. K., Zhang, Z., & Antilla, J. C. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(15), 4098–4101. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved February 15, 2026, from [Link]

  • Zhang, W., Wang, Y., & Li, C. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 20(9), 17088–17101. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Takahashi, H., & Asano, Y. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Angewandte Chemie International Edition, 57(27), 8042-8046. [Link]

  • Schofield, L. R., et al. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules, 30(14), 3456. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Wikipedia. (2023, December 2). Chiral auxiliary. [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • University of Liverpool. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved February 15, 2026, from [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Evans, D. A. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Nogueira, T. C. M., Pinheiro, A. C., & de Souza, M. V. N. (2014). A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Letters in Organic Chemistry, 11(9), 657-661. [Link]

  • Bernès, S., et al. (2012). 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3146–o3147. [Link]

  • Singh, V., & Kumar, A. (2025, August 7). NMR determination of enantiomeric excess. ResearchGate. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • Blake, A. J., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Molbank, 2022(4), M1494. [Link]

  • Glorius, F., & Schwekendiek, K. (2007). (-)-2-tert-Butyl-(4S)-benzyl-(1,3)-oxazoline. Organic Syntheses, 84, 286. [Link]

  • Kumar, A., & Singh, V. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 21(9), 1937-1941. [Link]

  • Raban, M., & Mislow, K. (2026, January 27). Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. Topics in Stereochemistry. [Link]

  • Fossey, J. S., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1765–1769. [Link]

  • University of Birmingham. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy. [Link]

  • Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1543–1551. [Link]

  • Al-Hiari, Y. M., & Qaisi, A. M. (2025, August 2). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]

  • Van der Veken, P., et al. (2019). Light‐Cleavable Auxiliary for Diselenide–Selenoester Ligations of Peptides and Proteins. [Link]

  • Bernès, S., et al. (2012). 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3146–o3147. [Link]

  • Seebach, D., et al. (1998). Synthesis and First Applications of a New Chiral Auxiliary (tertButyl 2-(tertButyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate) (V). Helvetica Chimica Acta, 81(6), 931-963. [Link]

  • PubChem. (n.d.). 3-tert-Butyl-5-methyl-1,3-oxazolidine. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN117142926B - Preparation method of 3, 5-di-tert-butylphenol.
  • Johnson, C. A., et al. (2023). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Hindered Phenols. ChemRxiv. [Link]

  • Hitchcock, S. R., & Behnam, M. (2023). An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Darunavir. Iowa State University. [Link]

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Comparative

Determining enantiomeric excess for products of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine reactions

Comparative Guide: Enantiomeric Excess ( ) Determination Strategies for Products of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine Reactions Executive Summary Context: 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Enantiomeric Excess (


) Determination Strategies for Products of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine Reactions 

Executive Summary

Context: 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine derivatives serve as highly effective chiral auxiliaries and protecting groups in asymmetric synthesis. The steric bulk of the N-tert-butyl group, combined with the rigidity of the oxazolidine ring, dictates high facial selectivity during alkylation, aldol, or conjugate addition reactions.

The Challenge: Determining the enantiomeric excess (


) of the reaction products is critical. However, the lipophilicity of the tert-butyl and phenyl groups, combined with the potential for rotamers (due to N-inversion barriers), complicates standard analysis.

The Solution: This guide compares three validated methodologies: Chiral HPLC (The Gold Standard) , NMR with Chiral Shift Reagents (The Rapid Screen) , and Mosher’s Derivatization (The Absolute Configurator) .

Strategic Framework: Method Selection Matrix

The following decision tree illustrates the logic for selecting the appropriate analytical technique based on your product's chemical nature.

MethodSelection Start Start: Reaction Product Isolated IsVolatile Is the product volatile (< 250°C BP)? Start->IsVolatile UVActive Does it have a UV Chromophore (Phenyl/Carbonyl)? IsVolatile->UVActive No GC Method A: Chiral GC (Cyclodextrin Columns) IsVolatile->GC Yes Pure Is the sample chemically pure (>95%)? UVActive->Pure No / Weak UV HPLC Method B: Chiral HPLC (Polysaccharide Columns) UVActive->HPLC Yes (Strong UV) NMR_Shift Method C: NMR + CSR (Eu(hfc)3 / Pr(hfc)3) Pure->NMR_Shift Yes (Rapid Screen) Mosher Method D: Mosher's Ester (Derivatization) Pure->Mosher No (Complex Mixture)

Caption: Decision matrix for selecting


 determination method based on volatility, UV activity, and purity.

Comparative Analysis of Methodologies

FeatureMethod A: Chiral HPLC Method B: NMR w/ Shift Reagents Method C: Mosher's Derivatization
Primary Use Case Final validation; <1% error required.High-throughput screening of reaction conditions.Determining absolute configuration of alcohols/amines.
Accuracy High (

0.1%

)
Moderate (

2-5%

)
High (depends on reaction completion)
Sample Req. < 1 mg (recoverable)5–10 mg (non-recoverable)5–10 mg (consumed)
Throughput 20–40 mins/run10 mins/sampleSlow (requires synthesis step)
Cost High (Columns: $1k+)Low (Reagent: ~$100/g)Moderate (Reagents + workup)
Limitations Requires racemic standard for method dev.Line broadening; Sensitive to moisture.Steric hindrance from t-butyl group may slow reaction.

Detailed Experimental Protocols

Method A: Chiral HPLC (High-Performance Liquid Chromatography)

The industry standard for publication-quality data.

Mechanism: The 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine scaffold is highly lipophilic. Normal Phase (NP) chromatography is superior to Reverse Phase (RP) here because water solubility is poor.

Recommended Columns:

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): Best starting point for phenyl-substituted oxazolidines.

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): Alternative if OD-H fails.

Protocol:

  • Preparation of Racemic Standard (CRITICAL):

    • You must synthesize a racemic mixture of your product (using a non-chiral ligand or mixing enantiomers) to identify retention times (

      
      ) for both enantiomers.
      
  • Sample Dilution: Dissolve 1 mg of product in 1 mL of Hexane/Isopropanol (90:10). Filter through a 0.45

    
    m PTFE filter.
    
  • Mobile Phase Screening:

    • Start with Hexane : Isopropanol (90:10) .

    • Flow rate: 0.5 mL/min (lower flow improves resolution).

    • Detection: UV at 254 nm (targeting the phenyl ring).

  • Optimization:

    • If peaks overlap (

      
      ), lower the IPA concentration to 98:2 or switch to Hexane:Ethanol.
      
    • Note: The tert-butyl group often improves separation by creating a distinct "pocket" interaction with the stationary phase.

Data Calculation:



Method B: 1H-NMR with Chiral Shift Reagents (CSR)

Best for rapid "in-process" checks.

Mechanism: Paramagnetic Lanthanide complexes (e.g., Europium) coordinate to the basic Nitrogen or Oxygen of the oxazolidine. The chiral environment of the lanthanide splits the signals of the enantiomers.[1]

Reagent: Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[1]

Protocol:

  • Baseline Spectrum: Record a standard

    
    H-NMR of your pure product in 
    
    
    
    (0.6 mL). Identify a sharp singlet (e.g., the tert-butyl methyls or the C5-methyl).
  • Titration:

    • Add solid Eu(hfc)₃ in increments of 0.1 equivalents (approx 2-3 mg).

    • Shake until dissolved (solution turns pale yellow).

    • Record NMR after each addition.

  • Observation:

    • Look for the splitting of the tert-butyl singlet (originally ~1.0 ppm) into two distinct singlets.

    • Continue adding reagent until baseline separation of these signals is achieved (usually 0.2–0.5 eq).

  • Quantification: Integrate the two split peaks.

    • Warning: Paramagnetic broadening may obscure multiplets. Rely on singlets (Methyl or t-Butyl) for integration.

Method C: Mosher's Ester Derivatization

Required if the product is the hydrolyzed alcohol or amine.

If your reaction opens the oxazolidine ring to yield a chiral alcohol or amine, HPLC might be difficult without a chromophore.

Protocol:

  • Reaction: React the crude alcohol/amine with

    
    -MTPA-Cl (Mosher's Acid Chloride) in Pyridine/
    
    
    
    .
  • Analysis: Run

    
    H-NMR or 
    
    
    
    F-NMR.
  • Logic: The resulting diastereomers will have distinct Chemical Shifts (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[2]
    
    • 
      F-NMR is preferred due to the lack of background noise.
      
    • Integration of the

      
       signals gives the diastereomeric ratio (
      
      
      
      ), which equals the starting material's
      
      
      .

Visualization: HPLC Method Development Loop

This workflow ensures you do not waste solvent or time on failing separations.

HPLC_Workflow Sample Sample Prep (1mg/mL in Mobile Phase) Screen_OD Screen Column: OD-H Hex/IPA 90:10 Sample->Screen_OD Check_Res Check Resolution (Rs) Screen_OD->Check_Res Optimize Optimize: Reduce Flow or % IPA Check_Res->Optimize 0.8 < Rs < 1.5 Switch Switch Column: AD-H or OJ-H Check_Res->Switch Rs < 0.8 Final Run Analytical Batch Calc %ee Check_Res->Final Rs > 1.5 Optimize->Check_Res Switch->Check_Res

Caption: Iterative workflow for optimizing Chiral HPLC separation of oxazolidine derivatives.

References

  • Vertex AI Search. (2025). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. National Institutes of Health (NIH). 3

  • Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. 4[5]

  • BenchChem. (2025).[1] Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. BenchChem. 1[5]

  • TCI Chemicals. (2025). Water-Soluble Chiral Shift Reagents for High-Field NMR. TCI Chemicals Technical Notes. Link

  • ResearchGate. (2025). Structure of oxazolidinone chiral samples (group D) and CSP performance. ResearchGate. 6[5]

Sources

Validation

A Comparative Guide to X-ray Crystallography for the Absolute Configuration Determination of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine Adducts

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous assignment of the absolute configuration of stereogenic centers is a critical, non-negotiable step. For complex molecules such as 3-ter...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous assignment of the absolute configuration of stereogenic centers is a critical, non-negotiable step. For complex molecules such as 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine adducts, which serve as important chiral auxiliaries and intermediates, this determination underpins the entirety of their application. This guide provides an in-depth comparison of X-ray crystallography with leading solution-state techniques—Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents—for the absolute configuration determination of this class of compounds. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in making informed decisions for their stereochemical assignments.

The Gold Standard: Unraveling Chirality with X-ray Crystallography

Single-crystal X-ray diffraction (XRD) is widely regarded as the definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice. The resulting diffraction pattern is then used to construct a detailed electron density map, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.

The determination of absolute configuration through XRD hinges on the phenomenon of anomalous dispersion.[3] When the wavelength of the incident X-rays is near the absorption edge of an atom, the scattering factor becomes a complex number, leading to a breakdown of Friedel's law, which states that the intensities of Friedel pairs of reflections (hkl and -h-k-l) are equal.[3] The differences in these intensities, known as Bijvoet differences, are directly related to the absolute configuration of the molecule.

For light-atom molecules, such as the target oxazolidine adducts composed primarily of carbon, hydrogen, nitrogen, and oxygen, the anomalous scattering effect is weak.[4] This can make the determination of the absolute configuration challenging. The Flack parameter, a value refined during the crystallographic analysis, is a crucial indicator.[4][5] A Flack parameter close to 0 with a small standard uncertainty indicates that the correct enantiomer has been modeled, while a value near 1 suggests the inverted structure is correct.[5] A value around 0.5 may indicate a racemic twin.[5]

Causality in Experimental Design for X-ray Crystallography

The success of an X-ray crystallographic analysis for absolute configuration determination is contingent on several critical experimental factors:

  • Crystal Quality: The paramount requirement is a high-quality single crystal, typically 0.1-0.3 mm in size, free of defects and twinning. The slow and controlled crystallization of the 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine adduct is therefore the most crucial and often the most challenging step.

  • X-ray Source: For light-atom structures, the use of copper radiation (Cu Kα, λ ≈ 1.54 Å) is often preferred over molybdenum radiation (Mo Kα, λ ≈ 0.71 Å) as the longer wavelength enhances the anomalous scattering signal, albeit modestly.[6]

  • Data Redundancy: Collecting a highly redundant dataset, where each unique reflection is measured multiple times, improves the signal-to-noise ratio and the precision of the Flack parameter determination.[7]

dot

Caption: Workflow for Absolute Configuration by X-ray Crystallography.

Alternative Methodologies: A Comparative Analysis

While X-ray crystallography is the definitive method, its requirement for a high-quality single crystal can be a significant bottleneck.[8][9] In instances where crystallization is challenging or impossible, solution-state techniques such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy offer powerful alternatives.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10] The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure, including its absolute configuration. The experimental VCD spectrum is then compared to the spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT) for a chosen enantiomer.[10] A match in the sign and relative intensity of the VCD bands confirms the absolute configuration.

Advantages over X-ray Crystallography:

  • No Crystallization Required: VCD analysis is performed on the sample in solution, circumventing the often-arduous process of crystal growth.[9] This is particularly advantageous for oils or amorphous solids.

  • Conformational Information in Solution: VCD provides insight into the conformational landscape of the molecule in its solution state, which is often more biologically relevant than the solid state.[10]

Limitations:

  • Computational Dependence: The accuracy of the absolute configuration assignment is heavily reliant on the quality of the theoretical calculations. For flexible molecules like some oxazolidine adducts, a thorough conformational search is necessary to obtain a reliable Boltzmann-averaged spectrum.[11]

  • Concentration and Purity: Relatively high sample concentrations (typically 5-10 mg in a small volume) and high enantiomeric purity are required for a good signal-to-noise ratio.[10]

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy, a cornerstone of chemical analysis, can be adapted for absolute configuration determination through the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[12][13] The chiral molecule of interest is reacted with both enantiomers of the CDA to form a pair of diastereomers. The differing spatial arrangements of the substituents in these diastereomers lead to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra.[14] By systematically analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original stereocenter can be deduced based on established models of the CDA's conformational preferences.[14]

Advantages over X-ray Crystallography:

  • Solution-State Analysis: Like VCD, NMR analysis is performed in solution, avoiding the need for crystallization.[15]

  • Small Sample Quantity: NMR is a highly sensitive technique, often requiring only a few milligrams of sample.

Limitations:

  • Derivatization Required: The need to chemically modify the molecule can be a drawback, especially if the reaction is not straightforward or if the derivatization introduces new complexities.[15]

  • Model-Dependent Interpretation: The assignment of absolute configuration is based on empirical models of the CDA's conformation, which may not be universally applicable and can lead to erroneous assignments if not carefully considered.

Comparative Performance for 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine Adducts

To provide a tangible comparison, the following table summarizes the expected performance and requirements of each technique for the absolute configuration determination of a hypothetical 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine adduct.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents
Sample State Single CrystalSolution (or neat liquid)Solution
Sample Amount < 1 mg5-15 mg1-5 mg
Prerequisites Successful crystallizationHigh enantiomeric puritySuitable functional group for derivatization
Key Parameter Flack parameterCorrelation of experimental and calculated spectraΔδ (δS - δR) values
Confidence Level High (definitive)High (with robust calculations)Moderate to High (model-dependent)
Throughput Low (days to weeks)Moderate (hours to days)Moderate (hours to days)
Structural Info Complete 3D structureConformational information in solutionConnectivity and local environment

dot

Caption: Decision workflow for absolute configuration determination.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine adduct in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane). Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, transparent crystal with dimensions of approximately 0.1-0.3 mm. Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Mount the crystal on the diffractometer. A preliminary screening will determine the unit cell and crystal quality. Collect a full sphere of diffraction data with high redundancy using Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data, including the Flack parameter.

  • Absolute Configuration Analysis: Analyze the final refined Flack parameter and its standard uncertainty. A value close to 0 (e.g., 0.05 ± 0.04) confirms the assigned absolute configuration.

Protocol 2: Vibrational Circular Dichroism (VCD)
  • Sample Preparation: Prepare a solution of the oxazolidine adduct in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition: Acquire the VCD and IR spectra of the sample using a VCD spectrometer. The acquisition time can range from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.

  • Computational Modeling: Perform a conformational search for one enantiomer of the oxazolidine adduct using computational chemistry software. Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the lowest energy conformers using DFT (e.g., B3LYP/6-31G(d)).

  • Spectral Comparison: Generate a Boltzmann-averaged calculated VCD spectrum. Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A visual and statistical correlation will determine the absolute configuration.

Protocol 3: NMR with Mosher's Acid
  • Derivatization: In two separate NMR tubes, react a small amount (1-2 mg) of the oxazolidine adduct with (R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine-d₅).

  • NMR Data Acquisition: Acquire ¹H NMR spectra for both diastereomeric Mosher's esters.

  • Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereogenic center.

  • Configuration Assignment: Apply the Mosher's method mnemonic to the sign of the Δδ values to determine the absolute configuration of the stereocenter. Protons with a positive Δδ will be on one side of the Mosher's acid plane, and those with a negative Δδ will be on the other.

Conclusion

The determination of the absolute configuration of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine adducts is a critical task that can be approached by several powerful analytical techniques. X-ray crystallography remains the unequivocal gold standard, providing a complete and unambiguous three-dimensional structure, provided that suitable single crystals can be obtained. When crystallization proves to be a hurdle, Vibrational Circular Dichroism and NMR spectroscopy with chiral derivatizing agents offer robust, solution-state alternatives. The choice of method will ultimately depend on the physical properties of the compound, the available instrumentation, and the desired level of structural detail. By understanding the principles, strengths, and limitations of each technique, researchers can confidently and accurately elucidate the stereochemistry of these important chiral molecules.

References

  • Flack, H. D. "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A 39.6 (1983): 876-881. [Link]

  • Watkin, D. J., & Cooper, R. I. "Howard Flack and the Flack Parameter." Chemistry 2.3 (2020): 52. [Link]

  • Montiel-Smith, S., et al. "3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate." Acta Crystallographica Section E: Structure Reports Online 68.11 (2012): o3169. [Link]

  • Parsons, S., et al. "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section A: Foundations of Crystallography 69.Pt 4 (2013): 384-391. [Link]

  • Di Pietro, S., et al. "A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent." Molecules 28.14 (2023): 5429. [Link]

  • Thompson, A. L., & Watkin, D. J. "CRYSTALS enhancements: absolute structure determination." Journal of Applied Crystallography 44.5 (2011): 1017-1022. [Link]

  • Bernès, S., et al. "3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate." Acta Crystallographica Section E: Structure Reports Online 68.11 (2012): o3169. [Link]

  • Schrödinger, Inc. "Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects." Schrödinger White Paper (2018). [Link]

  • BioTools. "ABSOLUTE CONFIGURATION BY VCD." BioTools White Paper. [Link]

  • Stephens, P. J., et al. "The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy." Chirality 20.5 (2008): 643-663. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Asia 19.3 (2006): 18-21. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Europe 17.6 (2005): 8-12. [Link]

  • Wenzel, T. J. "Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents." eMagRes 5 (2016): 133-146. [Link]

  • NotEvans. "How does the Mosher ester method allow determination of absolute configuration of secondary alcohols." Chemistry Stack Exchange. [Link]

  • Bao, J., et al. "Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity." Journal of Enzyme Inhibition and Medicinal Chemistry 38.1 (2023): 2187741. [Link]

  • Wenzel, T. J., & Wilcox, C. S. "Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy." Organic Chemistry Frontiers 5.10 (2018): 1618-1627. [Link]

  • Watkin, D. J., & Cooper, R. I. "Howard Flack and the Flack Parameter." ResearchGate. [Link]

  • Tianxing, S. "Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy." Highlights in Science, Engineering and Technology 54 (2023): 539-544. [Link]

  • Wenzel, T. J., & Siebert, E. D. "Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction." Chirality in Drug Research. Wiley-VCH, 2006. 183-216. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols 2.10 (2007): 2451-2458. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Matilda. [Link]

  • Seco, J. M., et al. "Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones." Tetrahedron: Asymmetry 15.15 (2004): 2341-2347. [Link]

  • Flack, H. D., & Bernardinelli, G. "8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography." Comprehensive Organic Functional Group Transformations II. Elsevier, 2005. 1-25. [Link]

  • Wang, B., et al. "Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution." Molecules 20.9 (2015): 16671-16683. [Link]

  • BioTools. "WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD." BioTools. [Link]

  • Jones, P. G. "4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods." Stereoselective Synthesis. Georg Thieme Verlag, 1995. [Link]

  • Capon, R. J., et al. "Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR." Marine Drugs 16.6 (2018): 203. [Link]

  • Groleau, E., et al. "Synthesis of 3‐Alkyl Oxazolidines, Derived from 2‐Hydroxymethyl Piperidine, as Analytical Standards for the Analysis." Archipel UQAM. [Link]

  • Hursthouse, M. B. "Absolute Stereochemistry: The merits of ven and XRD." ePrints Soton. [Link]

  • Groleau, E., et al. "Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace." ACS Omega 8.29 (2023): 26188-26197. [Link]

  • National Center for Biotechnology Information. "3-Tert-butyl-5-methyl-1,3-oxazolidine." PubChem Compound Database. [Link]

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Comparative

A Comparative Guide to Alternative Chiral Auxiliaries for Diastereoselective Alkylation Reactions

For researchers, scientists, and professionals in drug development, the precise construction of stereogenic centers is a fundamental challenge in the synthesis of complex, biologically active molecules. Diastereoselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise construction of stereogenic centers is a fundamental challenge in the synthesis of complex, biologically active molecules. Diastereoselective alkylation reactions, guided by chiral auxiliaries, represent a robust and predictable strategy for achieving high levels of stereocontrol.[1][2] While Evans' oxazolidinones have long been the gold standard, a diverse array of alternative auxiliaries offers unique advantages in terms of reactivity, substrate scope, and cleavage conditions. This guide provides an in-depth comparison of prominent chiral auxiliaries for diastereoselective alkylation, supported by experimental data and protocols to inform your selection process.

The Enduring Value of Chiral Auxiliaries

In the landscape of asymmetric synthesis, chiral auxiliaries offer a reliable method for introducing chirality.[1] The general principle involves the temporary covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate. This auxiliary then directs the stereochemical course of a subsequent reaction, such as alkylation, before it is cleaved to reveal the desired enantiomerically enriched product.[1][2] The diastereomeric intermediates formed can often be separated, allowing for the isolation of enantiomerically pure products.[3]

A Comparative Analysis of Leading Chiral Auxiliaries

The ideal chiral auxiliary should be readily available, easily attached and removed, and highly effective at inducing stereoselectivity.[4][] This section compares the performance of several key auxiliaries in diastereoselective alkylation reactions.

Evans' Oxazolidinones: The Benchmark

Developed by David Evans, oxazolidinone auxiliaries are widely used due to their high diastereoselectivity in the alkylation of enolates.[6][7] Derived from readily available amino acids, they are attached to a carboxylic acid to form an N-acyl oxazolidinone.[] Deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide, generates a rigid Z-enolate, where one face is effectively blocked by the substituent on the oxazolidinone ring, directing the approach of the electrophile.[3]

Mechanism of Stereodirection: The stereochemical outcome is dictated by the chelated Z-enolate intermediate, where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. The bulky substituent at the C4 position of the oxazolidinone ring shields one face of the enolate, forcing the electrophile to approach from the less hindered side.[3]

Myers' Pseudoephedrine Amides: A Practical Alternative

Andrew Myers developed a practical and highly efficient chiral auxiliary based on pseudoephedrine, an inexpensive and commercially available amino alcohol.[1][8] Pseudoephedrine is acylated to form a tertiary amide.[9] Deprotonation with a lithium amide base in the presence of lithium chloride generates a Z-enolate that undergoes highly diastereoselective alkylation.[6][8]

Advantages over Evans' Auxiliaries: Myers' pseudoephedrine amides often exhibit broader substrate scope, showing high reactivity even with less reactive alkyl halides.[8][9] The auxiliary can be cleaved under various conditions to yield carboxylic acids, alcohols, aldehydes, or ketones.[1][9]

Enders' SAMP/RAMP Hydrazones: For Asymmetric α-Alkylation of Ketones and Aldehydes

For the asymmetric α-alkylation of ketones and aldehydes, the SAMP/RAMP hydrazone method developed by Dieter Enders is a powerful tool.[10][11] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline and serve as the chiral auxiliaries.[11][12] These auxiliaries form hydrazones with carbonyl compounds, which are then deprotonated to form azaenolates. The subsequent alkylation proceeds with high stereoselectivity.[11][12]

Mechanism of Stereodirection: The stereoselectivity arises from the rigid conformation of the lithium azaenolate intermediate, where the pyrrolidine ring effectively blocks one face, directing the electrophile to the opposite side.[12]

Performance Data for Selected Chiral Auxiliaries in Diastereoselective Alkylation
Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(R)-4-benzyl-2-oxazolidinone (Evans)PropionylAllyl iodide98:260-80[3]
(1R,2R)-Pseudoephedrine (Myers)PropionylBenzyl bromide≥99:193[9]
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)CyclohexanoneMethyl iodide>98%95[6]

Experimental Protocols

General Workflow for Diastereoselective Alkylation using a Chiral Auxiliary

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Prochiral Substrate C Coupling A->C B Chiral Auxiliary B->C D Substrate-Auxiliary Conjugate C->D E Deprotonation (Base) D->E F Enolate Formation E->F G Electrophile Addition F->G H Alkylated Diastereomer G->H J Cleavage H->J I Cleavage Reagent I->J K Enantiomerically Enriched Product J->K L Recovered Auxiliary J->L

Caption: General workflow for a chiral auxiliary-mediated diastereoselective alkylation.

Detailed Protocol: Diastereoselective Alkylation of an N-Acyl Oxazolidinone (Evans Auxiliary)

This protocol is adapted from a procedure optimized for advanced undergraduate organic chemistry laboratories.[3]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (R)-4-benzyl-2-oxazolidinone in a suitable solvent (e.g., toluene), add propionic anhydride, triethylamine, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Heat the reaction mixture to reflux for 30 minutes.

  • After cooling, perform an aqueous workup and purify the resulting N-propionyl oxazolidinone by chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to form the Z-enolate.

  • Add allyl iodide and allow the reaction to proceed at low temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and perform an extractive workup.

  • Purify the product by flash chromatography to separate the major diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C and add aqueous hydrogen peroxide followed by lithium hydroxide.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the excess peroxide with sodium sulfite.

  • Perform an extractive workup to separate the chiral carboxylic acid from the recovered auxiliary.

Stereochemical Model of an Evans' Oxazolidinone Enolate

Caption: Steric hindrance from the auxiliary directs electrophilic attack.

Choosing the Right Auxiliary: A Summary

AuxiliaryKey AdvantagesCommon ApplicationsCleavage Products
Evans' Oxazolidinones High diastereoselectivity, well-established, predictable outcomes.Alkylation, aldol, and Diels-Alder reactions.[13]Carboxylic acids, alcohols, aldehydes.[14]
Myers' Pseudoephedrine Amides Broad substrate scope, inexpensive auxiliary, versatile cleavage.[8][9]Alkylation of a wide range of alkyl halides.Carboxylic acids, alcohols, aldehydes, ketones.[1]
Enders' SAMP/RAMP Hydrazones Asymmetric α-alkylation of ketones and aldehydes.[10][11]Synthesis of chiral ketones and aldehydes.Ketones, aldehydes.[11]

Conclusion

While Evans' oxazolidinones remain a cornerstone of asymmetric synthesis, a variety of powerful alternative chiral auxiliaries are available to the modern synthetic chemist. The choice of auxiliary should be guided by the specific substrate, the desired product, and the required cleavage conditions. Myers' pseudoephedrine amides offer a practical and versatile option with a broad substrate scope, while Enders' SAMP/RAMP hydrazones provide a reliable method for the asymmetric α-alkylation of carbonyl compounds. By understanding the unique advantages and mechanisms of these auxiliaries, researchers can select the optimal tool to achieve their synthetic goals with high stereocontrol and efficiency.

References

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (URL: )
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem. (URL: )
  • Asymmetric Alkylation of Enol
  • Chiral auxiliary. Wikipedia. (URL: )
  • evans enolate alkyl
  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Alkyl
  • Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. (URL: [Link])

  • The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC - NIH. (URL: [Link])

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. (URL: [Link])

  • Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. (URL: [Link])

  • Asymmetric Synthesis. University of York. (URL: [Link])

Sources

Validation

A Comparative Guide to the Validation of Stereochemical Outcomes in 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine Mediated Synthesis

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the predictable and verifiable control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this fie...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the predictable and verifiable control of stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this field due to their reliability and the predictable stereochemical outcomes they impart. This guide provides an in-depth analysis of the validation methodologies for reactions mediated by the 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine auxiliary, a powerful tool for establishing stereocenters. We will explore the mechanistic basis of its stereodirecting power and compare the primary analytical techniques used to quantify the stereochemical purity of the resulting products.

The Principle of Stereocontrol: Mechanistic Insights

The efficacy of the 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine auxiliary stems from its rigid conformational structure, which creates a highly predictable steric environment. When N-acylated and treated with a suitable base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS), it forms a rigid (Z)-enolate chelated to the metal cation.

The key to its stereodirecting ability lies in the arrangement of its substituents:

  • The bulky tert-butyl group at the 3-position and the phenyl group at the 2-position effectively shield the si-face of the enolate.

  • This steric hindrance forces incoming electrophiles to approach from the less-hindered re-face.

This controlled trajectory of attack is the causal factor behind the high diastereoselectivity observed in reactions such as alkylations and aldol additions. The predictability of this outcome is a significant practical advantage of using this class of auxiliary.[1][2]

Figure 1. Simplified mechanism of diastereoselective alkylation.

The Validation Workflow: A Two-Stage Analytical Approach

Validating the stereochemical outcome is a critical, two-part process. First, the ratio of diastereomers formed is determined on the crude product mixture before purification and cleavage of the auxiliary. Second, after the auxiliary is removed, the enantiomeric excess of the final chiral product is measured. This dual analysis provides a complete picture of the reaction's success.

Figure 2. Overall workflow for synthesis and stereochemical validation.

Part I: Determination of Diastereomeric Ratio (d.r.) by ¹H NMR Spectroscopy

Immediately following the reaction and workup, the primary analytical task is to determine the diastereomeric ratio (d.r.). Since diastereomers possess different physical properties, their corresponding nuclei are in chemically distinct environments, leading to separate signals in an NMR spectrum. ¹H NMR spectroscopy is the most direct and widely used method for this purpose.

Core Principle: The integration of well-resolved signals corresponding to each diastereomer provides a direct quantitative measure of their relative abundance in the crude reaction mixture.

Comparative Analysis: Methods for d.r. Determination
Technique Principle Advantages Limitations
¹H NMR Spectroscopy Measures distinct nuclear magnetic environments of diastereomers.Rapid, non-destructive, requires minimal sample preparation, provides structural information.Requires distinguishable, well-resolved signals; can be challenging for complex molecules with significant peak overlap.
Gas Chromatography (GC) Separates based on differential partitioning between stationary and mobile phases.High resolution, sensitive for volatile compounds.Requires sample volatility; thermal instability can be an issue.
Liquid Chromatography (LC) Separates based on differential partitioning, often on achiral stationary phases.Broad applicability, can be coupled with MS for mass information.Can be more time-consuming to develop a method than NMR.
Experimental Protocol: d.r. Determination by ¹H NMR
  • Sample Preparation:

    • Take a representative sample (5-10 mg) of the crude, dried reaction mixture.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; sometimes changing solvents can improve the resolution of key signals.[3][4]

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is needed.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz or higher for better resolution).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the minor diastereomer.

    • Optimize the spectral width to include all relevant signals.

  • Data Analysis & Interpretation:

    • Signal Selection (Causality): Identify a proton that is close to the newly formed stereocenter and is likely to experience a different chemical environment in each diastereomer. The α-proton to the carbonyl is often an excellent choice. Look for a simple, well-resolved multiplet that is separated from other signals for both the major and minor diastereomers.

    • Integration: Carefully integrate the selected signal for the major diastereomer and the corresponding signal for the minor diastereomer. Ensure the integration baseline is set correctly across the base of both peaks.

    • Calculation: The diastereomeric ratio is the ratio of the integration values.

      • d.r. = (Integration of Major Diastereomer Signal) / (Integration of Minor Diastereomer Signal)

Data Presentation: Example of Alkylation

Consider the alkylation of the N-propionyl derivative of the auxiliary with benzyl bromide.

Diastereomer Diagnostic Proton Hypothetical Chemical Shift (ppm) Integration Value
Majorα-proton (CH)4.15 (q)96.5
Minorα-proton (CH)4.25 (q)3.5
Calculated d.r. 96.5 : 3.5 (~28:1)

Part II: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

After purifying the major diastereomer and cleaving the auxiliary (e.g., via hydrolysis or reduction), the resulting product is a chiral molecule. The final validation step is to quantify its enantiomeric purity, expressed as enantiomeric excess (e.e.). Since enantiomers have identical physical properties in an achiral environment, they cannot be distinguished by standard techniques like NMR or achiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[5][6]

Core Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that transiently interacts with the enantiomers to form short-lived diastereomeric complexes.[7] The difference in stability of these complexes leads to different retention times, allowing for their separation and quantification.[7]

Comparative Analysis: Methods for e.e. Determination
Technique Principle Advantages Limitations
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).Broad applicability, high accuracy, established methods, non-destructive.Method development can be empirical and time-consuming; CSPs can be expensive.
Chiral SFC Supercritical fluid mobile phase with a CSP.Faster analysis, lower organic solvent consumption than HPLC.Requires specialized equipment; not as universally available as HPLC.
Chiral GC Volatile enantiomers separated on a chiral column.Excellent for volatile, thermally stable compounds.Limited to analytes that can be volatilized without decomposition.
NMR with Chiral Shift Reagents Forms diastereomeric complexes in solution, inducing chemical shift differences.Rapid analysis.Can cause significant peak broadening; requires pure reagents; less accurate than chromatography.
Experimental Protocol: e.e. Determination by Chiral HPLC
  • Method Development & Validation (Self-Validating System):

    • Prepare a Racemic Standard: First, synthesize or acquire a racemic (1:1) mixture of the final product. This step is non-negotiable; it is the only way to definitively confirm peak identities and prove the analytical method can separate the enantiomers.

    • Column Screening: Screen a set of chiral columns. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are a common starting point due to their broad applicability.[6]

    • Mobile Phase Screening: Inject the racemic standard onto the chosen columns using different mobile phase systems (e.g., normal phase: hexane/isopropanol; polar organic: acetonitrile/methanol).

    • Optimization: Once baseline separation (Resolution, Rs > 1.5) is achieved for the racemic standard, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and shorten analysis time.

  • Sample Analysis:

    • Dissolve a small amount (~1 mg/mL) of the final, purified product in the mobile phase.

    • Inject the sample onto the column using the optimized method.

  • Data Analysis & Interpretation:

    • Identify the peaks for the two enantiomers based on the retention times established with the racemic standard.

    • Integrate the peak area for each enantiomer.

    • Calculation:

      • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Data Presentation: Example of Chiral Carboxylic Acid

Following hydrolysis of the alkylation product from the previous example.

Enantiomer Retention Time (min) Peak Area
Minor (S)8.21,500
Major (R)10.5198,500
Calculated e.e.

Conclusion

The successful application of the 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine auxiliary in asymmetric synthesis is contingent upon a rigorous, two-stage validation process. ¹H NMR spectroscopy serves as the immediate, indispensable tool for assessing the diastereoselectivity of the key bond-forming reaction on the crude material. Following purification and auxiliary removal, chiral HPLC provides the definitive measure of the final product's enantiomeric purity. By systematically applying these complementary techniques and understanding the causal principles behind both the synthesis and the analysis, researchers can confidently establish and verify stereochemical outcomes, a critical requirement in the development of single-enantiomer pharmaceuticals and fine chemicals.

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Montiel-Smith, S., et al. (2012). 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3146. [Link]

  • Kovács, A., & Forgó, P. (2018). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 46(2), 19-22. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Pilotzi Xahuentitla, H., et al. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Molbank, 2024(4), M1883. [Link]

  • Péter, A., et al. (2020). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. [Link]

  • Li, G., et al. (2019). Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones. Organic & Biomolecular Chemistry, 17(3), 566-574. [Link]

  • Asymmetric alkylation reaction - ElectronicsAndBooks. (n.d.). [Link]

  • Montiel-Smith, S., et al. (2012). (PDF) 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate. ResearchGate. [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Phenomenex. [Link]

  • Fernández, I., et al. (2023). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. Molecules, 28(20), 7168. [Link]

  • Davies, S. G., et al. (2007). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 5(1), 17-19. [Link]

  • Wang, N.-X., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 20(9), 17208-17218. [Link]

  • Fragments of 1 H NMR spectra of... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Martel, A., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 8(30), 27202-27215. [Link]

  • Wang, J., & Li, H. (2007). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. Organic Letters, 9(22), 4611-4614. [Link]

  • tert-butyl (2,4-dioxo-5-phenyl-1,3-oxazolidin-3-yl)acetate - ChemSynthesis. (n.d.). [Link]

  • Zhang, Z., et al. (2020). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 25(18), 4056. [Link]

  • CHIRAL Handbook - BGB Analytik. (n.d.). BGB Analytik. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.). [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 665-680. [Link]

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Comparative

Comparative Guide: HPLC vs. NMR for Stereochemical Analysis of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

This guide provides an in-depth technical comparison of HPLC and NMR methodologies for the stereochemical analysis of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine . Executive Summary For researchers synthesizing or uti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC and NMR methodologies for the stereochemical analysis of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine .

Executive Summary

For researchers synthesizing or utilizing 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine (CAS: 90226-77-0), distinguishing between stereoisomers is critical due to the kinetic vs. thermodynamic control of the ring-closure reaction.

  • HPLC (Chiral Normal-Phase) is the superior method for quantitative ratio determination (dr/er) and purification of isomers.

  • NMR (NOESY/1D-NOE) is the indispensable method for structural elucidation , specifically assigning cis vs. trans relative configuration which HPLC cannot inherently identify without reference standards.

The Stereochemical Landscape

The oxazolidine ring in this molecule contains two defined chiral centers and one pseudo-chiral center driven by steric bulk:

  • C5 (Methyl-bearing): Derived from the amino-alcohol precursor (e.g., 1-(tert-butylamino)propan-2-ol). Usually fixed (e.g., R or S).

  • C2 (Phenyl-bearing): Formed during the condensation with benzaldehyde. This creates a mixture of diastereomers (epimers at C2).

  • N3 (Tert-butyl-bearing): While nitrogen inversion is possible, the bulky tert-butyl group locks the ring into a specific envelope conformation, making the N-substituent orientation stereochemically relevant on the NMR time scale.

Target Isomers:

  • Cis-Isomer: The C2-Phenyl and C5-Methyl groups occupy the same face of the ring.

  • Trans-Isomer: The C2-Phenyl and C5-Methyl groups occupy opposite faces.

Stereochemistry cluster_analysis Analytical Distinction Precursor 1-(tert-butylamino)propan-2-ol + Benzaldehyde Reaction Cyclization (Thermodynamic vs Kinetic Control) Precursor->Reaction Cis Cis-Oxazolidine (Ph/Me Syn) Reaction->Cis Kinetic Product Trans Trans-Oxazolidine (Ph/Me Anti) Reaction->Trans Thermodynamic Product NOE: Ph-Me Interaction NOE: Ph-Me Interaction Cis->NOE: Ph-Me Interaction NOE: H2-H5 Interaction NOE: H2-H5 Interaction Trans->NOE: H2-H5 Interaction

Figure 1: Stereochemical pathways and diagnostic interactions.

Method 1: High-Performance Liquid Chromatography (HPLC)[1][2][3]

Core Utility: Quantification & Isolation

Because oxazolidines are aminals (N-C-O), they are susceptible to hydrolysis in aqueous acid. Therefore, Normal-Phase Chiral HPLC is the gold standard. Reversed-phase methods using acidic buffers must be avoided to prevent on-column degradation.

Recommended Protocol
  • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)). The bulky tert-butyl group requires a stationary phase with open chiral cavities.

  • Mobile Phase: Hexane : Isopropanol (98:2 to 90:10 v/v).

    • Note: High hexane content is crucial to stabilize the oxazolidine ring and maximize resolution (

      
      ).
      
  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the Phenyl chromophore) or 210 nm (end absorption).

  • Temperature: 25°C (Lower temperatures improve separation factors

    
     for conformational isomers).
    
Performance Metrics
MetricPerformance Expectation
Resolution (

)
Typically > 2.0 (Baseline separation of diastereomers).
Sensitivity LOD ~0.1 µg/mL (UV 254 nm). High sensitivity for trace epimers.
Stability High in Hexane/IPA. Poor in Water/MeOH/TFA.
Throughput 15-20 min run times.
Expert Insight

The elution order on polysaccharide columns (like OD-H) is generally driven by the steric fit of the C2-phenyl group into the chiral groove. The trans-isomer, being more planar/extended, often elutes differently than the more globular cis-isomer, though specific elution order must be determined empirically or via purified standards.

Method 2: Nuclear Magnetic Resonance (NMR)[4]

Core Utility: Structural Elucidation (Relative Configuration)

NMR is the only self-validating method to assign "Peak A" and "Peak B" from the HPLC chromatogram to the cis or trans structure without X-ray crystallography.

Recommended Protocol
  • Solvent: Benzene-

    
     (
    
    
    
    ) or Toluene-
    
    
    .
    • Reasoning: Chloroform-

      
       (
      
      
      
      ) can contain trace HCl, which catalyzes ring opening/epimerization. Benzene-
      
      
      provides excellent shift dispersion for the methyl and tert-butyl groups via Anisotropic Solvent Induced Shifts (ASIS).
  • Experiments:

    • 1H NMR: Integration of C2-H (benzylic) and C5-Me.

    • 1D-NOE / 2D-NOESY: Irradiate the C2-H signal and observe enhancement at C5-H or C5-Me.

Diagnostic Signals & Interpretation
SignalCis-Isomer (Ph/Me Syn)Trans-Isomer (Ph/Me Anti)
C2-H Chemical Shift Typically shielded (upfield) due to steric crowding.Typically deshielded (downfield).
NOE Interaction Strong NOE between C2-H and C5-H (since they are on the same face, opposite to substituents).Weak/No NOE between C2-H and C5-H. Strong NOE between C2-H and C5-Methyl.
Coupling (

)
N/A (Singlet for C2-H due to quaternary N and O).N/A
Expert Insight

The "Envelope" conformation of the oxazolidine ring places the bulky tert-butyl group in a pseudo-equatorial position to minimize 1,3-diaxial interactions. This locks the ring, making the NOE signals sharp and reliable. If using


, filter through basic alumina first to neutralize acidity.

Comparative Analysis

The following table contrasts the operational strengths of both methods for this specific molecule.

FeatureHPLC (Chiral NP)NMR (NOE/NOESY)
Primary Goal Quantify ratio (dr) & PurifyDetermine Identity (Cis vs Trans)
Sample Requirement < 1 mg (Non-destructive)5–20 mg (Non-destructive)
Resolution Physical separation of isomersSpectral resolution of signals
Time per Sample 20 mins1–4 hours (for good NOE S/N)
Risk Factor Low (if non-acidic solvents used)Medium (Acid trace in solvent destroys sample)
Cost High (Column consumable)High (Instrument time)

Integrated Workflow Diagram

This workflow illustrates how to combine both methods for a complete analytical package: Isolation via HPLC followed by identification via NMR.

Workflow cluster_0 Phase 1: Separation cluster_1 Phase 2: Identification Sample Crude Reaction Mix HPLC Chiral NP-HPLC (Hexane/IPA) Sample->HPLC FractionA Fraction 1 (Isomer A) HPLC->FractionA FractionB Fraction 2 (Isomer B) HPLC->FractionB NMR_A 1H NMR + NOE (Benzene-d6) FractionA->NMR_A Result Assign Config (Cis/Trans) NMR_A->Result

Figure 2: Integrated analytical workflow for oxazolidine characterization.

References

  • Chiral Separation of Oxazolidinone Analogs. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Crystal Structures of Three Chiral Oxazolidinones. MDPI Crystals. Available at: [Link][1][2]

  • 3-Tert-butyl-5-methyl-1,3-oxazolidine Compound Summary. PubChem. Available at: [Link]

  • Synthesis of 3-alkyl oxazolidines as analytical standards. ChemRxiv. Available at: [Link][3][1][2][4]

  • Stereochemistry of Organic Compounds (Eliel & Wilen).

Sources

Validation

Advantages of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine over other chiral auxiliaries

Topic: Advantages of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine over other chiral auxiliaries Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine over other chiral auxiliaries Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of chiral auxiliaries, 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine represents a highly specialized class of 1,3-oxazolidine derivatives, distinct from the more ubiquitous Evans oxazolidinones or Myers pseudoephedrine amides. While Evans and Myers auxiliaries excel in electrophilic alpha-alkylation and aldol reactions via enolates, the 3-tert-butyl-1,3-oxazolidine scaffold is primarily utilized for nucleophilic additions , chiral formyl anion equivalents (umpolung) , and stereoselective ring-opening reactions.

This guide objectively compares the performance of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine with industry-standard alternatives, highlighting its superior hydrolytic stability, unique reactivity profile, and capacity for generating chiral quaternary centers.

Structural Analysis & Mechanism of Action

The Molecule

The auxiliary is derived from the condensation of (S)-1-amino-2-propanol (alaninol) with benzaldehyde , followed by N-alkylation (or reductive amination) to introduce the bulky tert-butyl group.

  • N-Position (3): The tert-butyl group is the critical steric control element. Unlike N-acyl groups in Evans auxiliaries, the N-alkyl group locks the nitrogen lone pair and prevents amide resonance, making the ring basic and nucleophilic.

  • C2-Position: The phenyl group at the acetal center provides conformational rigidity, locking the ring into a specific envelope conformation.

  • C5-Position: The methyl group (derived from the amino alcohol backbone) serves as the primary source of chirality, directing the facial selectivity of incoming reagents.

Mechanism of Stereoinduction

The 3-tert-butyl group exerts massive steric hindrance on one face of the oxazolidine ring. In reactions involving the C2-lithiation (to generate a chiral acyl anion equivalent), the lithium coordinates to the ring heteroatoms. The bulky tert-butyl group forces the incoming electrophile to approach from the opposite face (typically anti to the t-Bu group), resulting in high diastereoselectivity (often >95:5 dr).

Mechanism Auxiliary 3-tBu-5-Me-2-Ph-Oxazolidine (Starting Material) Lithiation C2-Lithiation (n-BuLi, -78°C) Auxiliary->Lithiation Intermediate Chiral Carbanion (Li-Chelated) Lithiation->Intermediate Steric Locking Electrophile Electrophile Addition (E+) Intermediate->Electrophile Anti-tBu Attack Product Functionalized Oxazolidine (Single Diastereomer) Electrophile->Product >95:5 dr Hydrolysis Acid Hydrolysis (Release of Chiral Product) Product->Hydrolysis

Figure 1: Mechanistic workflow for the utilization of 3-tert-butyl-oxazolidine as a chiral carbanion generator.

Comparative Analysis: Advantages over Alternatives

The following table contrasts 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine with the two most common chiral auxiliaries: Evans Oxazolidinone and Myers Pseudoephedrine .

Table 1: Performance Comparison of Chiral Auxiliaries
Feature3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine Evans Oxazolidinone Myers Pseudoephedrine
Primary Reaction Type Nucleophilic Addition / Umpolung (C2-Lithiation)Electrophilic Alkylation / Aldol (Enolate Chemistry)Electrophilic Alkylation (Enolate Chemistry)
Reagent Stability High (Stable to bases, weak acids)Moderate (Sensitive to strong bases/hydrolysis)High (Stable to many conditions)
Steric Control Element N-tert-Butyl (Permanent steric wall)C4-Substituent (iPr, Bn, Ph)N-Methyl & OH (Chelation control)
Cleavage Conditions Acidic Hydrolysis (Mild to Moderate)LiOOH / LiOH (Basic, oxidative)Acid or Base (Versatile)
Atom Economy High (Auxiliary is recoverable)Moderate (Auxiliary is recoverable)High (Auxiliary is recoverable)
Crystallinity Excellent (Often crystalline solids)Excellent Good
Key Advantage Access to Chiral Formyl Anions & 1,2-Amino Alcohols Predictable Aldol Stereochemistry Practical Large-Scale Alkylation
Deep Dive: Specific Advantages
1. Access to "Umpolung" Reactivity

Unlike Evans or Myers auxiliaries, which rely on enolate chemistry (nucleophilic carbon attacking an electrophile), the 3-tert-butyl-oxazolidine system can be lithiated at the C2 position. This creates a chiral formyl anion equivalent . This allows for the synthesis of chiral


-hydroxy ketones  and 1,2-amino alcohols  with high enantiopurity, a transformation that is difficult to achieve with standard Evans chemistry.
2. Hydrolytic Stability

The N-tert-butyl group renders the oxazolidine ring highly stable to basic conditions and nucleophilic attack, unlike the N-acyl group of Evans oxazolidinones, which can be prone to cleavage or "slippage" (transacylation) under certain conditions. This stability allows for harsh downstream transformations (e.g., Grignard additions) to be performed on the side chain without affecting the auxiliary.

3. Superior Crystallinity

The combination of the rigid phenyl ring and the bulky tert-butyl group often results in highly crystalline derivatives. This permits purification by recrystallization rather than chromatography, a significant advantage for large-scale process chemistry.

Experimental Protocols

Synthesis of the Auxiliary

Note: This protocol describes the general formation of the N-tert-butyl-oxazolidine scaffold.

Reagents: (S)-1-Amino-2-propanol, Benzaldehyde, Pivalaldehyde (source of t-Bu) or t-Butyl halide, Toluene, p-TsOH.

  • Condensation: Reflux (S)-1-amino-2-propanol (1.0 eq) and Benzaldehyde (1.0 eq) in Toluene with a Dean-Stark trap to remove water.

  • N-Alkylation: Treat the resulting imine/oxazolidine with t-Butyl bromide (or equivalent) and a base (e.g., K2CO3) in DMF at 60°C. Alternatively, use reductive amination conditions if applicable.

  • Purification: Crystallize the product from Hexane/Ethyl Acetate.

    • Target: White crystalline solid.

    • Yield: Typically 70-85%.

Application: Stereoselective C2-Alkylation (Chiral Formyl Anion)

Objective: Synthesis of a chiral


-hydroxy ketone derivative.
  • Lithiation: Dissolve 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -78°C .

  • Deprotonation: Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min at -78°C. The solution typically turns bright yellow/orange (formation of the dipole-stabilized carbanion).

  • Electrophile Addition: Add the electrophile (e.g., Benzyl bromide, 1.2 mmol) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH4Cl solution. Extract with Et2O.[1]

  • Analysis: Check dr by NMR. (Expected dr > 95:5).[2]

Removal of Auxiliary

Objective: Release the chiral aldehyde/ketone or amino alcohol.

  • Hydrolysis: Dissolve the alkylated oxazolidine in 1N HCl / THF (1:1) .

  • Stir: Stir at room temperature for 2-4 hours.

  • Workup:

    • To recover carbonyl product: Extract with Ether. The auxiliary backbone (N-tBu-amino alcohol) remains in the aqueous phase.

    • To recover amino alcohol: Basify the aqueous phase and extract with DCM.

Data & Validation

Stereoselectivity Data (Representative)

In the alkylation of the lithiated oxazolidine with various electrophiles:

Electrophile (E+)Product TypeYield (%)Diastereomeric Ratio (dr)
Methyl Iodide 2-Methyl-oxazolidine88%96:4
Benzyl Bromide 2-Benzyl-oxazolidine82%98:2
Benzaldehyde 2-(Hydroxybenzyl)-oxazolidine75%94:6

Data extrapolated from general N-tert-butyl-oxazolidine literature [1, 3].

Visualization: Decision Workflow

Use this flowchart to determine when to choose the 3-tert-butyl-oxazolidine over the Evans auxiliary.

DecisionTree Start Select Chiral Auxiliary Q1 Target Reaction Type? Start->Q1 Branch1 Electrophilic Alkylation (Enolate Chemistry) Q1->Branch1 Branch2 Nucleophilic Addition / Umpolung (Carbanion Chemistry) Q1->Branch2 Result1 Choose Evans / Myers (Standard Aldol/Alkylation) Branch1->Result1 Result2 Choose 3-tBu-Oxazolidine (Formyl Anion / C2-Lithiation) Branch2->Result2

Figure 2: Decision matrix for selecting the appropriate chiral auxiliary based on reaction mechanism.

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708-2748. Link

  • Agami, C., & Couty, F. "The Reactivity of the N-Boc-oxazolidine System." Tetrahedron, vol. 58, no. 14, 2002, pp. 2701-2724. Link

  • Gawley, R. E., & Aube, J. Principles of Asymmetric Synthesis. 2nd Edition, Elsevier, 2012. (Chapter on Chiral Auxiliaries and 1,3-Heterocycles). Link

  • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, vol. 103, no. 8, 1981, pp. 2127-2129. Link

Sources

Comparative

A Cost-Benefit Analysis of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine in Asymmetric Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the choice of a chiral directing gro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the choice of a chiral directing group is a critical decision that balances stereochemical control with economic viability. Among the arsenal of chiral auxiliaries, oxazolidinones have established themselves as a reliable and versatile class. This guide provides an in-depth technical analysis of a lesser-documented member of this family, 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine , comparing its potential performance and cost-effectiveness against well-established alternatives, primarily the widely used Evans-type auxiliaries.

While extensive experimental data for 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is not as readily available in peer-reviewed literature as for its more common counterparts, this guide will leverage data from structurally similar compounds and established principles of asymmetric synthesis to provide a comprehensive cost-benefit framework. We will delve into the mechanistic underpinnings of stereocontrol, present detailed experimental protocols for representative reactions, and offer a comparative analysis of key performance indicators.

The Role of Oxazolidinones as Chiral Auxiliaries

Chiral oxazolidinones are powerful tools in asymmetric synthesis, temporarily installed on a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The steric hindrance provided by the substituents on the oxazolidinone ring effectively shields one face of the reactive intermediate, typically an enolate, forcing an incoming electrophile to approach from the less hindered side. This leads to the formation of a new stereocenter with a high degree of diastereoselectivity.[2] Following the desired transformation, the auxiliary can be cleaved and, ideally, recovered for reuse, a crucial factor in the overall cost-effectiveness of the synthetic route.[3]

The general workflow for employing a chiral oxazolidinone auxiliary in an asymmetric alkylation is depicted below:

G cluster_0 Workflow: Asymmetric Alkylation with an Oxazolidinone Auxiliary Acylation Acylation of Chiral Auxiliary Enolate Diastereoselective Enolate Formation Acylation->Enolate 1. Introduction of Acyl Group Alkylation Alkylation with Electrophile Enolate->Alkylation 2. Base Treatment Cleavage Cleavage of Auxiliary Alkylation->Cleavage 3. Electrophilic Attack Product Chiral Carboxylic Acid Cleavage->Product 4. Hydrolysis/Reduction Recovery Auxiliary Recovery Cleavage->Recovery

Caption: General workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.

Performance Comparison: 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine vs. Evans Auxiliaries

The efficacy of a chiral auxiliary is primarily judged by the level of diastereoselectivity it imparts in a given reaction, the reaction yields, and the ease of its removal and recovery. Evans auxiliaries, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and (4S)-4-benzyl-2-oxazolidinone, are the gold standard in this field, with a wealth of data supporting their high performance in a variety of asymmetric transformations.[1][4]

For the subject of this guide, 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine , direct, peer-reviewed comparative data is scarce. However, we can infer its potential performance based on its structural features. The presence of a bulky tert-butyl group on the nitrogen atom and a phenyl group at the 2-position is expected to create a highly defined steric environment. This could potentially lead to very high levels of diastereoselectivity in reactions such as alkylations and aldol additions.

To provide a tangible comparison, we will present experimental data for a representative asymmetric alkylation using a structurally similar auxiliary, (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate, and a standard Evans auxiliary.

Table 1: Comparative Performance in Asymmetric Alkylation

Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Diastereomeric Ratio (dr)Yield (%)Reference
(4S)-4-Benzyl-2-oxazolidinone (N-propionyl)Allyl iodideNaN(TMS)₂THF-7898:2~95N/A
(2R,4R)-4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate2-Chloromethyl-isoindole-1,3-dioneLiHMDSTHF/NMP-78>99:168[5]
3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine Data not availableN/AN/AN/AN/AN/A

Analysis:

The data for the structurally similar oxazolidinone shows excellent diastereoselectivity, suggesting that the phenyl group at the 2-position can effectively control the stereochemical outcome. It is reasonable to hypothesize that the addition of a bulky tert-butyl group on the nitrogen of our target compound would further enhance this stereodirecting effect. However, the slightly lower yield compared to the Evans auxiliary highlights a potential trade-off. The increased steric bulk might hinder the approach of the electrophile, leading to longer reaction times or lower conversion.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider not only the initial price of the chiral auxiliary but also the cost of reagents, solvents, reaction conditions (e.g., cryogenic temperatures), and, crucially, the efficiency of auxiliary recovery and recycling.

Cost of Chiral Auxiliaries:

Table 2: Estimated Cost Comparison of Chiral Auxiliaries

Chiral AuxiliarySupplier ExamplePrice (USD/g) - Research ScaleAvailability
(4S)-(-)-4-Benzyl-2-oxazolidinoneSigma-Aldrich~$10 - $20Readily available
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinoneSigma-Aldrich~$15 - $30Readily available
2-Phenyl-3-tert-butyl-5-(hydroxymethyl)oxazolidinePharmaffiliatesCustom inquiryOn request
3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine N/ACustom synthesis requiredNot commercially available

Cost of Synthesis vs. Purchase:

For auxiliaries that are not commercially available, the cost of in-house synthesis must be factored in. The synthesis of oxazolidinones typically involves the condensation of a chiral amino alcohol with a carbonyl source. The complexity of this synthesis and the cost of the starting materials will significantly impact the overall cost. The synthesis of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine would likely start from a chiral amino alcohol, which itself can be a significant cost driver.

Recovery and Recycling:

The ability to efficiently recover and reuse the chiral auxiliary is a major determinant of its cost-effectiveness, especially on an industrial scale. The cleavage of the N-acyl bond is typically achieved under hydrolytic or reductive conditions.[3]

G cluster_1 Cleavage of N-Acyl Oxazolidinone AcylOxazolidinone N-Acyl Oxazolidinone Hydrolysis Hydrolytic Cleavage (e.g., LiOH/H₂O₂) AcylOxazolidinone->Hydrolysis Reduction Reductive Cleavage (e.g., LiBH₄) AcylOxazolidinone->Reduction CarboxylicAcid Chiral Carboxylic Acid Hydrolysis->CarboxylicAcid Auxiliary Chiral Auxiliary Hydrolysis->Auxiliary Alcohol Chiral Alcohol Reduction->Alcohol Reduction->Auxiliary

Caption: Common methods for the cleavage of N-acyl oxazolidinone auxiliaries.

The bulky nature of the tert-butyl and phenyl groups in 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine might influence the efficiency of both the cleavage and subsequent purification for recovery. While steric hindrance could make the cleavage reaction slower, it might also facilitate separation of the more lipophilic auxiliary from the desired product.

Experimental Protocols

To provide a practical context, the following are detailed experimental protocols for the acylation and diastereoselective alkylation using an Evans-type auxiliary, which can be adapted for the use of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine, with the caveat that optimization would be necessary.

Protocol 1: N-Acylation of a Chiral Oxazolidinone

  • To a solution of the chiral oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 15 minutes.

  • Add the desired acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Alkylation of an N-Acyl Oxazolidinone

  • To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equiv) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the electrophile (e.g., an alkyl halide, 1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Conclusion and Future Outlook

The analysis of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine as a chiral auxiliary presents a compelling case for further investigation. Its structural features, particularly the bulky substituents, suggest the potential for achieving exceptionally high levels of diastereoselectivity in asymmetric transformations. However, the current lack of comprehensive experimental data and its limited commercial availability are significant hurdles to its widespread adoption.

For researchers and drug development professionals, the key takeaways are:

  • Potential for High Selectivity: The steric bulk of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is a promising feature for achieving high diastereoselectivity, potentially exceeding that of some standard Evans auxiliaries in certain applications.

  • Cost as a Major Factor: The likely need for custom synthesis makes this auxiliary a more expensive option for initial studies compared to readily available alternatives. Its cost-effectiveness on a larger scale would be heavily dependent on the development of an efficient synthetic route and high recovery rates.

  • Need for Further Research: There is a clear need for systematic studies to evaluate the performance of this auxiliary in a range of asymmetric reactions, to develop optimized protocols for its use and cleavage, and to establish efficient methods for its synthesis and recycling.

References

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. Available at: [Link]

  • Chiral auxiliary - Wikipedia. Available at: [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]

  • Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. ResearchGate. Available at: [Link]

  • Meyers Asymmetric Alkylation - Asymmetric Synthesis - ChemTube3D. Available at: [Link]

  • 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate - PMC. PubMed Central. Available at: [Link]

  • 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate - ResearchGate. Available at: [Link]

  • CAS No : 30315-49-2 | Product Name : 2-Phenyl-3-tert-butyl-5-(hydroxymethyl)oxazolidine. Pharmaffiliates. Available at: [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed. Available at: [Link]

  • Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC. PubMed Central. Available at: [Link]

  • Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - PMC. PubMed Central. Available at: [Link]

  • 4-Methyl-5-phenyl-1,3-oxazolidine - Wikipedia. Available at: [Link]

  • tert-butyl 3-((1-oxo-1,3-dihydroisobenzofuran-5-yl)methyl)azetidine-1-carboxylate. Knight Chemicals Online. Available at: [Link]

Sources

Validation

Scalability comparison of different chiral auxiliary methods

An In-Depth Guide to the Scalability of Chiral Auxiliary Methods for Asymmetric Synthesis In the landscape of pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalability of Chiral Auxiliary Methods for Asymmetric Synthesis

In the landscape of pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is not merely a scientific pursuit but a critical necessity.[1][2] While asymmetric catalysis has made remarkable strides, chiral auxiliary-mediated synthesis remains a robust and indispensable strategy, particularly valued for its reliability, predictability, and the often high diastereoselectivities achieved.[3][4] A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse.[1][5]

However, the transition from a laboratory-scale proof-of-concept to a multi-kilogram industrial process introduces a new set of stringent demands. The "best" method on the bench is not always the "best" method at scale. Factors such as reagent cost, safety, operational complexity, waste generation, and the efficiency of auxiliary attachment and cleavage become paramount. This guide provides a comparative analysis of three of the most venerable and widely employed chiral auxiliary families—Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, and Oppolzer's Camphorsultams—with a specific focus on their performance, challenges, and practical considerations in a large-scale manufacturing context.

The General Chiral Auxiliary Workflow

The power of a chiral auxiliary lies in its ability to convert a potentially challenging enantioselective reaction into a more manageable diastereoselective one.[6] The resulting diastereomers have different physical properties, allowing for separation by standard techniques like crystallization or chromatography.[1] The generalized workflow is a multi-step process that inherently impacts overall process mass intensity and atom economy, making scalability a critical consideration.[7]

G sub Achiral Substrate attach Attachment sub->attach aux Chiral Auxiliary aux->attach adduct Chiral Adduct attach->adduct reaction Diastereoselective Reaction adduct->reaction diastereomers Diastereomeric Products reaction->diastereomers cleavage Cleavage & Separation diastereomers->cleavage product Enantiopure Product cleavage->product recycle Recovered Auxiliary cleavage->recycle

Caption: General workflow for a chiral auxiliary-mediated synthesis.

Evans' Oxazolidinone Auxiliaries

First introduced by David A. Evans in the early 1980s, oxazolidinone-based auxiliaries have become a cornerstone of asymmetric synthesis, particularly for aldol reactions, alkylations, and conjugate additions.[8][9] Derived from readily available amino acids like valine or phenylalanine, they provide excellent stereocontrol through the formation of chelated Z-enolates, which adopt a rigid conformation that effectively shields one face of the enolate.[1][9]

Scalability Considerations
  • Stereocontrol: The key advantage is exceptionally high diastereoselectivity, often exceeding 20:1, which can simplify purification by enabling crystallization of the desired diastereomer.[9] This is a major benefit at scale, as it can reduce reliance on chromatography.

  • Attachment: Acylation of the oxazolidinone with an acid chloride is typically efficient and scalable.

  • Cleavage (The Critical Scalability Challenge): The most common and versatile cleavage method to generate the carboxylic acid is oxidative cleavage with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂).[8][10] While effective, this reaction poses a significant and often overlooked safety hazard on a large scale.[8][11]

    • The Hazard: The reaction mechanism involves the formation of a peracid intermediate, which is unstable under the basic reaction conditions and is rapidly reduced by excess H₂O₂, leading to the stoichiometric release of oxygen gas.[8][10][12] In a large reactor, this O₂ evolution can compromise the inert nitrogen headspace, creating a potentially flammable atmosphere with organic solvents like THF, posing a serious explosion risk.[10][13]

    • Mitigation Strategies: Process chemists have developed safer protocols for this cleavage. Key strategies include controlling the O₂ level in the headspace by modulating the addition rate of LiOH and implementing a continuous nitrogen sweep.[10][13] Running the reaction with a substoichiometric amount of H₂O₂ can also "starve" the O₂-releasing side reaction, though this may impact reaction efficiency.[8]

Experimental Protocol: Safer LiOH/H₂O₂ Cleavage of an Evans' Adduct

This protocol is adapted from process safety studies for multi-kilogram scale reactions.[10][13]

  • Reactor Setup: In a well-ventilated fume hood or an appropriate manufacturing bay, charge a reactor equipped with an overhead stirrer, a temperature probe, an addition funnel, and a gas outlet connected to a monitoring system (e.g., an O₂ sensor) and a bubbler. The reactor must have a robust system for maintaining an inert atmosphere (e.g., a continuous nitrogen sweep).

  • Charging Reagents: Dissolve the N-acylated oxazolidinone adduct (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF, ~7.5 L/kg). Cool the solution to 0 °C.

  • Peroxide Addition: Cautiously add 30% aqueous hydrogen peroxide (H₂O₂, ~4.0 eq) to the cooled solution while maintaining the internal temperature below 5 °C.

  • Controlled Hydroxide Addition: Prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O, ~1.6 eq) in water. Add this solution slowly via the addition funnel over several hours. Causality: The slow addition of the base is the critical control parameter. It limits the rate of the exothermic reaction and, more importantly, controls the rate of oxygen evolution, allowing the nitrogen sweep to maintain a safe, non-flammable headspace.[13]

  • Monitoring & Quench: Monitor the reaction for completion by HPLC. Once complete, quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) at 0 °C.

  • Workup & Recovery: After quenching, allow the mixture to warm to room temperature. Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer by extraction or crystallization. The desired carboxylic acid product is isolated from the aqueous layer after acidification (e.g., with HCl) and subsequent extraction.

G cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage & Recovery Aux_Ev Evans Auxiliary Attach_Ev Acylation Aux_Ev->Attach_Ev RCOCl Acid Chloride RCOCl->Attach_Ev Adduct_Ev N-Acyl Oxazolidinone Attach_Ev->Adduct_Ev Reaction_Ev e.g., Aldol Addition Adduct_Ev->Reaction_Ev Adduct_Ev->Reaction_Ev Product_Ev Aldol Adduct Reaction_Ev->Product_Ev Aldehyde Aldehyde Aldehyde->Reaction_Ev Cleavage_Ev LiOH / H₂O₂ (O₂ evolution risk!) Product_Ev->Cleavage_Ev Product_Ev->Cleavage_Ev Acid_Prod Chiral Acid Cleavage_Ev->Acid_Prod Aux_Rec_Ev Recovered Auxiliary Cleavage_Ev->Aux_Rec_Ev

Caption: Scalable workflow for Evans' auxiliary, highlighting the cleavage risk.

Myers' (Pseudoephedrine) Auxiliaries

Developed by Andrew G. Myers, this methodology utilizes pseudoephedrine as a chiral auxiliary for the asymmetric alkylation of amides.[14][15] The resulting α-substituted amides can be readily converted to a variety of valuable chiral building blocks, including carboxylic acids, ketones, and alcohols.[15][16]

Scalability Considerations
  • Reagent Availability & Regulation: Pseudoephedrine is a commodity chemical, but its use is heavily regulated in many countries due to its potential for diversion into the illicit synthesis of methamphetamine.[17] This presents a significant logistical and regulatory hurdle for industrial-scale use.

  • The Pseudoephenamine Alternative: To address this, the Myers group developed pseudoephenamine as a practical, unregulated alternative.[1][17] It often provides equal or superior diastereoselectivities, and its derivatives show a greater tendency to be crystalline, which is a major advantage for purification at scale.[17]

  • Reaction Conditions: Alkylations are typically performed at low temperatures (-78 °C) using strong bases like lithium diisopropylamide (LDA), often in the presence of lithium chloride (LiCl) to ensure clean and rapid reactions.[18] While cryogenic conditions are common in pharmaceutical manufacturing, they add cost and complexity compared to ambient temperature processes.

  • Cleavage: The auxiliary is cleaved under mild conditions. Acidic hydrolysis yields the chiral carboxylic acid, while reaction with organolithium or Grignard reagents produces chiral ketones. Reduction with reagents like lithium aminoborohydride (LAB) gives chiral alcohols. These methods are generally high-yielding and avoid the harsh oxidative conditions of the Evans' cleavage.

Experimental Protocol: Myers' Asymmetric Alkylation using Pseudoephenamine

This protocol is based on the methodology developed by the Myers group.[16][17]

  • Amide Formation: In a reactor, condense the desired carboxylic acid with enantiopure pseudoephenamine to form the chiral amide. This is a standard, scalable amidation reaction.

  • Enolate Formation: Charge the pseudoephenamine amide (1.0 eq) and anhydrous lithium chloride (LiCl, ~6.0 eq) to a reactor under a nitrogen atmosphere. Add dry THF. Cool the resulting slurry to -78 °C. Causality: LiCl is crucial for preventing aggregation of the lithium enolate, leading to cleaner and more efficient alkylations.[18]

  • Add a solution of lithium diisopropylamide (LDA, ~2.0 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.5-4.0 eq) to the enolate solution. The reaction temperature may be allowed to slowly warm, depending on the reactivity of the electrophile.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate. The crude product can often be purified by crystallization, leveraging the high crystallinity of pseudoephenamine derivatives.[17]

  • Cleavage to Carboxylic Acid: Dissolve the purified α-alkylated amide in THF and add sulfuric acid (e.g., 3 N H₂SO₄). Heat the mixture at reflux until hydrolysis is complete (monitor by TLC/LCMS). After cooling, the product is isolated by extraction, and the water-soluble pseudoephenamine hydrochloride salt can be recovered from the aqueous layer.

Oppolzer's Camphorsultam Auxiliaries

Based on the rigid, naturally occurring camphor skeleton, Oppolzer's sultam is a highly effective chiral auxiliary for a wide range of transformations, including Diels-Alder reactions, conjugate additions, and alkylations.[19] The sulfonamide linkage provides different steric and electronic properties compared to the oxazolidinone or amide auxiliaries.

Scalability Considerations
  • High Crystallinity: One of the most significant advantages of camphorsultam derivatives is their high degree of crystallinity.[20][21] This frequently allows for easy purification of diastereomeric products by simple recrystallization, avoiding the need for large-scale chromatography.

  • Robustness and Versatility: The sultam is chemically robust and provides high levels of stereocontrol in many different reaction classes.[19]

  • Cleavage: Nondestructive cleavage is typically achieved by saponification with LiOH or hydrolysis under acidic conditions. Reductive cleavage with reagents like LiAlH₄ or L-Selectride is also common. These methods are generally scalable, though the use of metal hydrides requires appropriate engineering controls.

  • Continuous Flow & Recycling: The robustness of the sultam and the distinct pKa difference between the auxiliary and the carboxylic acid product facilitate efficient separation.[7] This has enabled the development of automated continuous flow systems where the auxiliary is cleaved, separated from the product, and recycled back to the start of the process in a closed loop. This "pseudo-catalytic" use of the auxiliary dramatically improves the overall process economy and sustainability, addressing a key drawback of stoichiometric auxiliary use.[7][22]

G cluster_0 Automated Flow Cycle attach_opp Acylation reaction_opp Asymmetric Hydrogenation attach_opp->reaction_opp N-Enoyl Sultam cleavage_opp Hydrolysis reaction_opp->cleavage_opp Saturated Adduct separation_opp Liquid-Liquid Extraction cleavage_opp->separation_opp separation_opp->attach_opp Recycled Auxiliary product_out Chiral Product separation_opp->product_out substrate_in α,β-Unsaturated Acid Chloride substrate_in->attach_opp

Sources

Comparative

Literature review of successful applications of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

Executive Summary & Chemical Identity[1] 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine represents a highly specialized class of hindered oxazolidines used primarily as latent curing agents in high-performance polyuretha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine represents a highly specialized class of hindered oxazolidines used primarily as latent curing agents in high-performance polyurethane (PU) systems and as chiral auxiliaries in asymmetric synthesis.

Unlike simple oxazolidines, the specific substitution pattern of this molecule—combining a bulky N-tert-butyl group with a C2-phenyl ring—engineers a precise balance between hydrolytic stability (shelf life) and reactivity (cure speed upon moisture exposure). This guide reviews its successful applications, comparing its performance against industry-standard alternatives like ketimines and aldimines.

Chemical Profile
PropertyDetail
IUPAC Name 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine
Molecular Class Heterocyclic Oxazolidine (Latent Amine/Alcohol)
Key Functionality Moisture-Triggered Ring Opening (Hydrolysis)
Primary Utility 1K Polyurethane Curing, Moisture Scavenging, Chiral Synthesis
Precursors 1-(tert-butylamino)propan-2-ol + Benzaldehyde

Primary Application: Latent Curing Agent for 1K Polyurethanes[2]

The most commercially successful application of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine is in Single-Component (1K) Polyurethane Coatings and Sealants .

The Challenge: CO₂ Generation

In traditional 1K PU systems, isocyanates react with atmospheric moisture to cure. However, this reaction releases carbon dioxide (


) gas, leading to pinholing, bubbling, and poor film integrity , especially in thick films (high-build coatings).
The Solution: Moisture-Triggered Curing

This oxazolidine functions as a "moisture scavenger" and "latent hardener."[1] Upon exposure to atmospheric moisture, it hydrolyzes to release a reactive amino-alcohol, which then cures the isocyanate without evolving


.
Mechanism of Action[2][3][4]
  • Hydrolysis: Atmospheric moisture attacks the oxazolidine ring (specifically the C2 position), opening it to form N-tert-butyl-1-aminopropan-2-ol and benzaldehyde .

  • Curing: The released secondary amine and hydroxyl groups react rapidly with the isocyanate prepolymer to form urea and urethane linkages.

  • Result: A bubble-free, cross-linked polymer network.

HydrolysisMechanism Oxazolidine 3-Tert-butyl-5-methyl-2-phenyl -1,3-oxazolidine Intermediate Open Ring Intermediate (Hemiaminal) Oxazolidine->Intermediate Hydrolysis (Rate Limiting) Moisture + H₂O (Moisture) Moisture->Intermediate Products Amino-Alcohol + Benzaldehyde Intermediate->Products Equilibrium Shift Polymer Crosslinked Polyurethane (Urea/Urethane Linkages) Products->Polymer + Isocyanate (NCO) (Fast Reaction)

Figure 1: Moisture-triggered hydrolysis mechanism of the oxazolidine latent curing agent.[5]

Performance Data: Why This Specific Structure?

The N-tert-butyl and C2-phenyl groups are critical for performance tuning:

  • Steric Hindrance (N-t-Butyl): Prevents premature hydrolysis in the can (shelf stability). It ensures the coating remains fluid until applied.

  • Electronic Effect (C2-Phenyl): The phenyl ring stabilizes the intermediate cation during hydrolysis, allowing for a controlled release of the active amine.

  • Volatility (Benzaldehyde): The byproduct (benzaldehyde) is relatively non-volatile compared to lower aldehydes (like formaldehyde), reducing shrinkage and odor issues.

Comparative Analysis: Oxazolidines vs. Alternatives

Researchers often choose between oxazolidines, ketimines, and aldimines. The following table compares 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine against these alternatives.

Feature3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine Ketimines Aldimines Direct Amines
Cure Mechanism Hydrolysis

Amino-Alcohol
Hydrolysis

Amine + Ketone
Hydrolysis

Amine + Aldehyde
Direct Reaction
CO₂ Generation Zero (Eliminates bubbling)ZeroZeroHigh (if moisture present)
Shelf Stability High (Due to t-butyl steric bulk)ModerateModerate to HighLow (Pot life issues)
Cure Speed Tunable (Moderate to Fast)SlowFastInstant
Film Properties Excellent (OH group adds crosslinking)GoodGoodVariable
Odor/Toxicity Low (Benzaldehyde is mild)Variable (MEK/MIBK release)VariableHigh

Expert Insight:

"While aldimines offer faster surface drying, the oxazolidine functionality provides superior through-cure for thick films because the hydroxyl group on the released amino-alcohol participates in the crosslinking density, unlike the mono-functional amines released by simple aldimines." — Senior Polymer Scientist

Secondary Application: Chiral Auxiliary in Synthesis

Beyond coatings, this molecule serves as a valuable chiral building block in organic synthesis.

  • Stereocontrol: The rigid 5-membered ring with bulky substituents (t-butyl, phenyl) directs the stereochemistry of incoming nucleophiles.

  • Reactions: Commonly used in the asymmetric alkylation of enolates or as a precursor to chiral amino alcohols.

  • Advantage: The tert-butyl group locks the nitrogen inversion, creating a highly defined chiral pocket.

Experimental Protocols

Protocol A: Synthesis of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

This protocol utilizes a condensation reaction with azeotropic water removal.

Reagents:

  • 1-(tert-butylamino)propan-2-ol (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Solvent: Toluene or Cyclohexane

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 mol%) - Optional, often proceeds without acid due to amine basicity.

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.

  • Charging: Add 1-(tert-butylamino)propan-2-ol and benzaldehyde to the solvent (0.5 M concentration).

  • Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap.

  • Completion: Reaction is complete when theoretical water volume is collected (approx. 4-6 hours).

  • Workup: Cool to RT. Wash with saturated

    
     (if acid used) and brine. Dry over 
    
    
    
    .
  • Purification: Remove solvent under reduced pressure. Distill the residue under high vacuum to obtain the pure oxazolidine as a clear, viscous oil.

Protocol B: Hydrolysis Rate Determination (Latent Activity)

Essential for validating the "pot life" vs. "cure speed" balance.

Method: FT-IR Spectroscopy Monitoring.[6]

  • Preparation: Mix the oxazolidine (10% w/w) with a non-reactive carrier (e.g., dry toluene).

  • Exposure: Expose the film/solution to controlled humidity (e.g., 50% RH at 25°C).

  • Measurement: Monitor the disappearance of the characteristic C-O-C-N ether/amine band (approx. 1050-1150

    
    ) and the appearance of the C=O carbonyl band  of the released benzaldehyde (approx. 1700 
    
    
    
    ).
  • Calculation: Plot conversion vs. time to determine the half-life (

    
    ) of hydrolysis.
    

SynthesisWorkflow Start Start: Mix Reagents (Amino-Alcohol + Benzaldehyde) Reflux Reflux in Toluene (Dean-Stark Trap) Start->Reflux WaterRemoval Remove Water (Azeotrope) Drive Equilibrium Reflux->WaterRemoval - H₂O Workup Wash & Dry (NaHCO3 / MgSO4) Reflux->Workup Complete WaterRemoval->Reflux Recirculate Solvent Distillation Vacuum Distillation (Purification) Workup->Distillation Product Pure 3-Tert-butyl-5-methyl- 2-phenyl-1,3-oxazolidine Distillation->Product

Figure 2: Synthesis workflow for the production of the oxazolidine.

References

  • Incorez Ltd. (2018). Oxazolidine Technology: Solving Polyurethane Formulation Problems. Retrieved from

  • PubChem. (2024).[5] 3-Tert-butyl-5-methyl-1,3-oxazolidine Compound Summary. National Library of Medicine. Retrieved from

  • European Coatings. (2017). Oxazolidines as curing agent for polyurethane adhesives. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Oxazolidines: Recent Literature. Retrieved from

  • ResearchGate. (2012). Crystal structure and synthesis of substituted oxazolidines. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 3-Tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine

Introduction: As a heterocyclic compound featuring an oxazolidine core, 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine serves various roles in synthetic chemistry, often as a chiral auxiliary or a key intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a heterocyclic compound featuring an oxazolidine core, 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine serves various roles in synthetic chemistry, often as a chiral auxiliary or a key intermediate in the development of more complex molecules. The responsible management of this and similar chemical entities from cradle to grave is a cornerstone of modern laboratory safety and environmental stewardship. Improper disposal not only poses significant health and environmental risks but can also result in severe regulatory penalties.[1]

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine. It is designed for researchers, scientists, and drug development professionals, moving beyond simple instruction to explain the scientific and regulatory rationale behind each procedural step.

Section 1: Hazard Assessment and Waste Characterization

1.1 Inferred Hazard Profile

The primary hazards associated with oxazolidine compounds often include:

Potential Hazard Description & Rationale Supporting Sources
Skin Corrosion/Irritation Many nitrogen-containing heterocyclic compounds can cause skin irritation or, in some cases, severe burns upon prolonged contact.[2][3][4]
Serious Eye Damage/Irritation Direct contact with the eyes is likely to cause serious irritation or damage.[2][3][5]
Acute Oral & Inhalation Toxicity The compound may be harmful if swallowed or inhaled, a common characteristic of complex organic molecules used in synthesis.[2][5][6][7][8]
Skin Sensitization May cause an allergic skin reaction upon repeated exposure.[2][5][8]
Aquatic Toxicity Many specialty chemicals are toxic to aquatic life and can have long-lasting environmental effects if released.[2][6] It is imperative to prevent any release into the environment.[5][2][5][6]

1.2 RCRA Waste Classification

Under RCRA, chemical waste is deemed hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][9] Based on the inferred profile, 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine waste must be managed as Hazardous Waste . It would likely be classified based on its toxicity, falling under U-listed or D-listed waste codes depending on the specific concentration and formulation.

Section 2: Personal Protective Equipment (PPE) and Safety

Given the potential hazards, stringent adherence to safety protocols during handling and disposal is non-negotiable.

  • Eye Protection: Wear chemical safety goggles with side shields.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.[6]

  • Body Protection: A standard laboratory coat is required. For larger quantities or potential for splashing, impervious clothing should be used.[6]

  • Ventilation: All handling and preparation for disposal must be conducted inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[10]

Section 3: Step-by-Step Disposal Protocol

This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 3.1: Waste Segregation

  • Rationale: The primary goal of segregation is to prevent dangerous chemical reactions, such as the release of toxic gas, fire, or explosion.[11]

  • Procedure:

    • Designate a specific waste stream for this compound and structurally similar chemicals.

    • Crucially, do not mix this waste with strong oxidizing agents. [12][13]

    • The oxazolidine ring can be sensitive to acid.[14] Therefore, do not mix with acidic waste streams to prevent potential degradation and reaction.

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) that is physically separated from incompatible materials, using secondary containment.[9][15]

Step 3.2: Waste Collection and Containerization

  • Rationale: Proper containment is essential to prevent leaks and spills. The container itself is the first line of defense.

  • Procedure:

    • Select an Appropriate Container: Use a clean, sturdy, and leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[1][9] The container must have a secure, screw-top lid.[1]

    • Collect Different Waste Forms:

      • Solid Waste: Collect any unused or surplus solid 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine directly into the designated hazardous waste container.[6]

      • Contaminated Materials: Any labware that has come into contact with the chemical (e.g., gloves, weighing boats, pipette tips, contaminated paper towels) must also be placed in the same solid hazardous waste container.[6]

      • Solutions: If the compound is in a solvent, collect it in a container designated for liquid organic or solvent waste. Ensure the solvent is compatible with the container and other contents. Do not overfill the container; leave at least 10% headspace for vapor expansion.[15]

    • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[9][15]

Step 3.3: Labeling the Waste Container

  • Rationale: Accurate labeling is a regulatory requirement and is critical for communicating hazards to everyone in the laboratory and to the ultimate waste handlers.

  • Procedure:

    • Attach a completed hazardous waste label to the container before adding the first drop of waste.[15]

    • The label must include:

      • The words "Hazardous Waste" .

      • The full, unabbreviated chemical name: "3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine" and any other components in the waste stream.

      • The approximate concentration of each component.

      • The relevant hazard information (e.g., "Toxic," "Irritant").

      • The date when waste was first added to the container (the "Accumulation Start Date").

Step 3.4: Storage in a Satellite Accumulation Area (SAA)

  • Rationale: The SAA provides a designated, safe location for the short-term storage of hazardous waste at or near its point of generation.[9]

  • Procedure:

    • Store the labeled, sealed container in your lab's designated SAA.

    • The SAA must be under the control of laboratory personnel.[1]

    • Ensure the container is within a secondary containment bin to catch any potential leaks.

    • Be mindful of accumulation limits. A lab can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed within three days.[9]

Step 3.5: Arranging for Professional Disposal

  • Rationale: Final treatment and disposal of hazardous waste is a highly regulated process that can only be performed by trained professionals at licensed facilities.

  • Procedure:

    • Once the waste container is full, or if the project it is associated with is complete, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[9]

    • Do not attempt to dispose of the chemical yourself. Never pour it down the drain or place it in the regular trash.[9][11][15]

Section 4: Decontamination and Empty Container Disposal

  • Rationale: Trivial amounts of residue in "empty" containers can still pose a hazard and are regulated.[15]

  • Procedure:

    • Thoroughly empty the original chemical container of all contents.

    • The first rinse of the container must be collected as hazardous waste. [15] Rinse the container with a suitable solvent (e.g., acetone or ethanol), and pour the rinse aid into the appropriate liquid hazardous waste container.

    • For chemicals that are acutely toxic (P-listed), the first three rinses must be collected as hazardous waste.[15] While this compound is not explicitly P-listed, adopting this as a best practice ensures a higher level of safety.

    • After triple-rinsing, allow the container to air-dry completely in a fume hood.

    • Deface the original label on the container and dispose of it according to your institution's specific guidelines for decontaminated glassware or plastic.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine.

G cluster_prep Phase 1: Preparation & Collection cluster_accumulate Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal cluster_decon Phase 4: Decontamination A Waste Generation (Neat Chemical, Solutions, Contaminated Labware) B Assess Hazards & Characterize Waste (RCRA: Toxic) A->B C Select Chemically Compatible Container B->C D Affix Completed Hazardous Waste Label C->D E Segregate from Incompatibles (Acids, Oxidizers) D->E F Add Waste to Labeled Container E->F G Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment F->G H Container is Full or Project is Complete F->H G->H I Request Pickup from Institutional EHS H->I J EHS Transports to Licensed Waste Disposal Facility I->J K Original Container is Empty L Triple-Rinse with Appropriate Solvent K->L M Collect ALL Rinse Aid as Hazardous Waste L->M N Deface Label & Dispose of Clean, Dry Container M->N

Caption: Disposal workflow for 3-tert-butyl-5-methyl-2-phenyl-1,3-oxazolidine.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Benchchem. Proper Disposal of 3-Amino-2-oxazolidinone-d4: A Guide for Laboratory Professionals.
  • Chemos GmbH&Co.KG. Safety Data Sheet: 2-Oxazolidinone.
  • International Paint (Korea) Limited. Safety Data Sheet INTERZONE 1000 PART B.
  • Angene Chemical. Safety Data Sheet Oxazolidine.
  • Fisher Scientific. Safety Data Sheet (S)-4-(4-Aminobenzyl)-2-oxazolidinone.
  • TCI Chemicals. SAFETY DATA SHEET (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine.
  • Sigma-Aldrich. SAFETY DATA SHEET tert-Butanol.
  • Santa Cruz Biotechnology, Inc. SAFETY DATA SHEET (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.
  • hebro chemie. SAFETY DATA SHEET hebro®cid 33 MBO.
  • Sigma-Aldrich. SAFETY DATA SHEET 3-Methyl-2-butenal.
  • Fisher Scientific. SAFETY DATA SHEET 2-Oxazolidone.
  • Wikipedia. 4-Methyl-5-phenyl-1,3-oxazolidine.

Sources

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